molecular formula C8H5N3S B035190 2-Aminobenzo[d]thiazole-5-carbonitrile CAS No. 105314-08-7

2-Aminobenzo[d]thiazole-5-carbonitrile

Cat. No.: B035190
CAS No.: 105314-08-7
M. Wt: 175.21 g/mol
InChI Key: ZYDVWUVIXJDLIV-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]thiazole-5-carbonitrile (CAS 105314-08-7, MFCD05664565) is a high-value benzothiazole derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. The compound features a benzothiazole core, a structure recognized for its diverse biological activities, and is functionalized with both an amino group and a nitrile group, providing multiple sites for further chemical modification and structure-activity relationship (SAR) exploration. This compound is particularly valuable in the design and synthesis of novel heterocyclic compounds aimed at addressing infectious diseases. Recent research has demonstrated its application as a key precursor in the development of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, which have shown potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain and significant antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The benzo[d]thiazole scaffold is a fundamental component in many pharmacologically active compounds and is present in marketed drugs, underscoring its importance in the development of new therapeutic agents . Researchers utilize this compound as a critical starting material to efficiently explore chemical space around the benzothiazole core. Its structure allows for derivatization at four different positions, enabling the rapid generation of compound libraries for biological screening against various targets . The compound's molecular formula is C8H5N3S with a molecular weight of 175.21 g/mol . Application Note: This product is intended for research purposes as a chemical building block and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDVWUVIXJDLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356295
Record name 2-Aminobenzo[d]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105314-08-7
Record name 2-Aminobenzo[d]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of a carbonitrile (cyano) group at the 5-position of this scaffold can significantly influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its biological activity and target interactions. This guide focuses on the chemical synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile, providing researchers with a foundational understanding for its preparation and further investigation.

Synthetic Pathways

The most prominent and widely applicable method for the synthesis of 2-aminobenzothiazoles involves the cyclization of substituted anilines.[3][4] Two primary variations of this approach are particularly relevant for the synthesis of this compound.

Route A: Direct Thiocyanation and Cyclization of 4-Amino-3-cyanobenzonitrile

This is a direct and efficient one-pot method where the appropriately substituted aniline, in this case, 4-amino-3-cyanobenzonitrile, is reacted with a source of thiocyanate (e.g., potassium thiocyanate or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine, in an acidic solvent like acetic acid.[3]

Route B: Cyclization of a Phenylthiourea Derivative

This two-step approach involves the initial formation of a phenylthiourea derivative from 4-amino-3-cyanobenzonitrile, followed by an oxidative cyclization to form the benzothiazole ring. This method offers an alternative when the direct thiocyanation proves to be low-yielding or results in unwanted side products.

Synthetic Pathways to this compound cluster_route_a Route A: Direct Thiocyanation and Cyclization cluster_route_b Route B: Phenylthiourea Cyclization start_A 4-Amino-3-cyanobenzonitrile reagents_A + KSCN, Br2 in Acetic Acid start_A->reagents_A product This compound reagents_A->product start_B 4-Amino-3-cyanobenzonitrile reagents_B1 + NH4SCN, HCl start_B->reagents_B1 intermediate_B 1-(4-Amino-3-cyanophenyl)thiourea reagents_B1->intermediate_B reagents_B2 Oxidative Cyclization (e.g., Br2) intermediate_B->reagents_B2 product_B This compound reagents_B2->product_B

Caption: Proposed synthetic routes to this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related 2-aminobenzothiazoles. Researchers should perform small-scale test reactions to optimize conditions for the specific substrate.

Route A: Direct Thiocyanation and Cyclization

This protocol is adapted from the classical synthesis of 6-substituted 2-aminobenzothiazoles.[3]

Materials and Reagents:

  • 4-Amino-3-cyanobenzonitrile

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution (25% aq.)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-amino-3-cyanobenzonitrile in glacial acetic acid.

  • Add 4 equivalents of potassium thiocyanate to the solution and stir at room temperature for 45 minutes.

  • Cool the reaction mixture to 10°C in an ice bath.

  • Slowly add a solution of 2 equivalents of bromine in a small amount of glacial acetic acid dropwise to the cooled mixture. An exothermic reaction may be observed, and the color of the solution will change.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Neutralize the reaction mixture by the slow addition of a 25% aqueous ammonia solution until the pH is approximately 8. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

Expected Outcome and Characterization:

The final product, this compound, is expected to be a solid. Characterization should be performed using standard analytical techniques:

  • ¹H NMR: To confirm the aromatic proton signals and the amino group protons.

  • ¹³C NMR: To identify the carbon signals of the benzothiazole core and the nitrile group.

  • FT-IR: To detect the characteristic stretching frequencies of the amino (N-H), nitrile (C≡N), and C=N bonds.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Route B: Cyclization of 1-(4-Amino-3-cyanophenyl)thiourea

This two-step protocol provides an alternative synthetic route.

Step 1: Synthesis of 1-(4-Amino-3-cyanophenyl)thiourea

  • Prepare a solution of 4-amino-3-cyanobenzonitrile in a suitable solvent such as aqueous ethanol containing hydrochloric acid.

  • Add an equimolar amount of ammonium thiocyanate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with water and dry.

Step 2: Oxidative Cyclization

  • Suspend the 1-(4-Amino-3-cyanophenyl)thiourea in a solvent such as chloroform or acetic acid.

  • Add a solution of bromine in the same solvent dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Work-up the reaction mixture, which may involve neutralization and extraction, to isolate the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

As a specific synthesis of this compound has not been detailed in the reviewed literature, a table of quantitative data for this exact compound cannot be provided. However, for analogous syntheses of other 2-aminobenzothiazole derivatives, yields can range from moderate to good (typically 40-80%), depending on the substituents and reaction conditions.

Table 1: General Expected Analytical Data for this compound

ParameterExpected Data
Molecular Formula C₈H₅N₃S
Molecular Weight 175.21 g/mol
¹H NMR Signals corresponding to aromatic protons and two amino protons.
¹³C NMR Signals for the benzothiazole ring carbons and the nitrile carbon.
FT-IR (cm⁻¹) ~3400-3200 (N-H stretch), ~2230 (C≡N stretch), ~1640 (C=N stretch)
Purity (by HPLC) >95% after purification

Biological and Pharmacological Context

While the specific biological activity of this compound is not yet reported, the 2-aminobenzothiazole scaffold is a well-established pharmacophore. Derivatives have shown a remarkable diversity of biological activities, including:

  • Anticancer Activity: Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by targeting various kinases and signaling pathways involved in cell proliferation and survival.[2][5]

  • Antimicrobial Activity: This class of compounds has shown efficacy against a range of bacteria and fungi.

  • Enzyme Inhibition: The 2-aminobenzothiazole core can act as a scaffold for the design of specific enzyme inhibitors.[5]

The introduction of a cyano group can enhance the therapeutic potential of the molecule. For instance, 2-cyano-6-aminobenzothiazole is a key component in the CBT-Cys click reaction, a bioorthogonal ligation method used for labeling biomolecules.[6] This highlights the potential utility of cyanated 2-aminobenzothiazoles in chemical biology and diagnostics.

Biological Significance of 2-Aminobenzothiazole Scaffold cluster_activities Potential Biological Activities scaffold 2-Aminobenzothiazole Scaffold anticancer Anticancer scaffold->anticancer Targets various signaling pathways antimicrobial Antimicrobial scaffold->antimicrobial Broad spectrum activity enzyme_inhibition Enzyme Inhibition scaffold->enzyme_inhibition Kinase inhibitors, etc. bioorthogonal_chem Bioorthogonal Chemistry scaffold->bioorthogonal_chem e.g., CBT-Cys click reaction for cyanated derivatives

Caption: Biological relevance of the 2-aminobenzothiazole scaffold.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. By adapting established protocols for the synthesis of related 2-aminobenzothiazole derivatives, researchers can confidently approach the preparation of this target molecule. The well-documented biological importance of the 2-aminobenzothiazole scaffold suggests that the 5-carbonitrile derivative is a promising candidate for further investigation in drug discovery and chemical biology programs. The experimental protocols and contextual information provided herein are intended to serve as a valuable resource for scientists in these fields.

References

The Emergence of 2-Aminobenzo[d]thiazole-5-carbonitrile: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzo[d]thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a fused benzene and thiazole ring, serves as a versatile template for the design of novel therapeutic agents.[2] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] Among the numerous derivatives, 2-Aminobenzo[d]thiazole-5-carbonitrile has emerged as a key building block in the synthesis of targeted therapies, particularly in the development of DNA gyrase B inhibitors.[][8] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological significance of the 2-aminobenzo[d]thiazole core, with a focus on the 5-carbonitrile derivative.

Physicochemical Properties

Property2-Aminobenzo[d]thiazole-6-carbonitrile5-Aminobenzo[d]thiazole-2-carbonitrileReference
Molecular Formula C₈H₅N₃SC₈H₅N₃S[9][10]
Molecular Weight 175.21 g/mol 175.21 g/mol [9][10]
Exact Mass 175.02041835 Da175.02041835 Da[9][10]
Topological Polar Surface Area 90.9 Ų90.9 Ų[9][10]
Hydrogen Bond Donor Count 12[9][10]
Hydrogen Bond Acceptor Count 4Not Specified[9]
Rotatable Bond Count 0Not Specified[9]
Complexity 222222[9][10]
XLogP3 1.91.7[9][10]

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry, with several methodologies available for the construction of the core scaffold and subsequent functionalization.

General Synthesis of the 2-Aminobenzothiazole Core

A prevalent method for the synthesis of the 2-aminobenzothiazole scaffold involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid.[2][4][11] This reaction proceeds through an electrophilic cyclization mechanism.

Experimental Protocol: Synthesis of Substituted 2-Aminobenzothiazoles [4][11]

  • Reactant Preparation: Dissolve the appropriately substituted aniline in glacial acetic acid.

  • Thiocyanogen Formation: In a separate vessel, prepare thiocyanogen ((SCN)₂) ex situ by reacting potassium thiocyanate (KSCN) with bromine (Br₂) in glacial acetic acid.

  • Reaction: Cool the aniline solution to 0-10°C and add the freshly prepared thiocyanogen solution dropwise with stirring.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Neutralize the reaction mixture with a suitable base, such as aqueous ammonia or sodium bicarbonate, to precipitate the 2-aminobenzothiazole product.

  • Purification: Collect the solid product by filtration and purify by recrystallization or column chromatography.

The yields for this type of reaction can range from moderate to good, depending on the specific substrates and reaction conditions.[4][11]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Aniline Substituted Aniline Mixing Mixing and Cooling (0-10°C) Aniline->Mixing KSCN Potassium Thiocyanate KSCN->Mixing Br2 Bromine Br2->Mixing AcOH Acetic Acid AcOH->Mixing Addition Dropwise Addition of (SCN)₂ Mixing->Addition Stirring Overnight Stirring at RT Addition->Stirring Neutralization Neutralization Stirring->Neutralization Purification Purification Neutralization->Purification Product 2-Aminobenzothiazole Derivative Purification->Product

General workflow for the synthesis of 2-aminobenzothiazole derivatives.

Biological Activity and Signaling Pathways

The 2-aminobenzothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The introduction of a cyano group, as in this compound, can significantly influence the compound's electronic properties and its interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 2-aminobenzothiazole derivatives.[3][5][12] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, liver, and colon cancer.[3][12] The proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and progression.

One of the key targets for this class of compounds is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] By inhibiting components of this pathway, 2-aminobenzothiazole derivatives can induce apoptosis and suppress tumor growth.

Anticancer_Signaling_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibitor Inhibitor PI3K PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTOR inhibits Inhibitor->Apoptosis induces

Hypothetical signaling pathway targeted by 2-aminobenzothiazole derivatives.
Antimicrobial Activity

The 2-aminobenzothiazole core is also a prominent feature in the development of novel antimicrobial agents.[5][12] These compounds have shown activity against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential microbial enzymes.[12]

DNA Gyrase Inhibition

A particularly promising area of research for 2-aminobenzothiazole derivatives is their activity as DNA gyrase inhibitors.[8] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for the development of new antibiotics. The 5-substituted 2-aminobenzothiazole scaffold has been identified as a key component in the design of potent inhibitors of this enzyme.[8]

Conclusion

This compound and its related derivatives represent a significant and highly versatile class of compounds in the field of drug discovery and development. The well-established synthetic routes to the core scaffold, combined with the diverse and potent biological activities exhibited by its derivatives, ensure that this "privileged structure" will continue to be a focal point of medicinal chemistry research. The ability to readily functionalize the benzothiazole ring system allows for the fine-tuning of pharmacological properties, paving the way for the development of next-generation therapeutics targeting a wide range of diseases.

References

An In-depth Technical Guide to the Core Basic Properties of 2-Aminobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole structure is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique fusion of a benzene and thiazole ring, combined with a reactive amino group at the 2-position, allows for extensive synthetic modification to modulate biological activity, solubility, and pharmacokinetic profiles.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2]

This guide focuses on a specific derivative, 2-Aminobenzo[d]thiazole-5-carbonitrile, providing a detailed overview of its fundamental basic properties, the experimental protocols required for their determination, and its context within relevant biological signaling pathways. Understanding these core characteristics is critical for its application in drug design and development.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively published, the following tables summarize its known identifiers and expected physicochemical and spectroscopic properties based on data from closely related analogs and foundational chemical principles.

General Properties
PropertyValueReference
IUPAC Name 2-amino-1,3-benzothiazole-5-carbonitrile[3]
CAS Number 105314-08-7[3]
Molecular Formula C₈H₅N₃S[3]
Molecular Weight 175.21 g/mol [3]
Canonical SMILES C1=CC2=C(C=C1C#N)N=C(S2)N[3]
Predicted Physicochemical Properties
PropertyValue / DescriptionNotes
Melting Point Not reported. (Parent compound 2-Aminobenzothiazole: 126-129 °C)The melting point is expected to be higher than the parent compound due to the polar nitrile group increasing crystal lattice energy. The exact value should be confirmed via supplier documentation or experimental measurement.
pKa Not experimentally determined.The basicity is attributed to the exocyclic amino group and the endocyclic nitrogen. The electron-withdrawing nature of the 5-cyano group is expected to decrease the basicity compared to the parent compound. Experimental determination is required for an accurate value.
Solubility Water: Sparingly soluble. DMSO: Soluble. Methanol/Ethanol: Moderately soluble.Poor aqueous solubility is common for this class of compounds. DMSO is a suitable solvent for creating stock solutions for biological assays and NMR analysis.[4]
Predicted Spectroscopic Data

The following data are predicted based on characteristic values for the 2-aminobenzothiazole scaffold and the known effects of substituent groups.[5][6][7]

Technique Expected Observations
¹H-NMR ~7.5-8.5 ppm (m, 3H): Aromatic protons on the benzothiazole ring. ~7.8 ppm (br s, 2H): Protons of the -NH₂ group.
¹³C-NMR ~168 ppm: C2 (carbon attached to -NH₂). ~152 ppm: Quaternary carbon C7a. ~110-140 ppm: Aromatic carbons. ~118 ppm: Cyano group carbon (-C≡N).
FTIR (cm⁻¹) 3300-3450: N-H stretching (asymmetric and symmetric) of the primary amine. ~2220-2240: C≡N stretching of the nitrile group. ~1630: N-H scissoring vibration. ~1540: C=N stretching of the thiazole ring.
Mass Spec. (ESI+) Expected m/z: 176.02 [M+H]⁺. Fragmentation: Likely loss of HCN (m/z 149) or fragmentation of the thiazole ring.

Experimental Protocols

Accurate determination of the basic properties of this compound is essential. The following section provides detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method is a highly precise technique for determining pKa values by monitoring pH changes during titration.[8] Given the compound's likely poor water solubility, a co-solvent system is often required.[9]

Objective: To determine the pKa value of the conjugate acid of this compound.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Methanol or Dioxane (co-solvent)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • Reaction vessel (beaker)

Procedure:

  • Sample Preparation: Prepare a ~1 mM solution of the compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[10][11]

  • Acidification: Acidify the sample solution to a pH of ~1.8-2.0 by adding 0.1 M HCl. This ensures the complete protonation of the amine groups.[10]

  • Titration Setup: Place the reaction vessel on a magnetic stirrer, immerse the calibrated pH electrode, and ensure the tip of the burette (filled with 0.1 M NaOH) is submerged. Purge the solution with nitrogen to displace dissolved CO₂.[11]

  • Titration: Begin adding the 0.1 M NaOH titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[10]

  • Endpoint: Continue the titration until the pH reaches ~12.0-12.5.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve to identify the equivalence point (the volume at which the derivative is maximal).

    • The half-equivalence point is exactly half of this volume. The pH at the half-equivalence point is equal to the pKa of the compound in the chosen solvent system.[3]

  • Replication: Perform the titration a minimum of three times to ensure reproducibility and report the average pKa with the standard deviation.[10]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare ~1 mM Sample in Co-solvent/Water + 0.15 M KCl acidify Acidify to pH ~2 with 0.1 M HCl prep_sample->acidify purge Purge with N2 acidify->purge titrate Titrate with 0.1 M NaOH in small increments purge->titrate Start Titration record Record pH and Volume after stabilization titrate->record Repeat until pH ~12 plot Plot pH vs. Volume record->plot find_ep Find Equivalence Point (max ΔpH/ΔV) plot->find_ep find_pka Determine pH at 1/2 Equivalence Volume find_ep->find_pka pka_value pKa Value find_pka->pka_value

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionization site, leading to a change in absorbance with pH.[9] It requires a much smaller amount of sample than potentiometry.[8]

Objective: To determine the pKa value by measuring pH-dependent changes in UV absorbance.

Materials:

  • This compound

  • DMSO (for stock solution)

  • A series of buffers with known pH values (e.g., from pH 3 to 12, in 0.5 pH unit increments) and constant ionic strength (0.1 M).[2]

  • UV-Vis spectrophotometer (plate reader compatible is ideal)

  • 96-well UV-transparent microtiter plate

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.[2]

  • Plate Preparation: To the wells of the 96-well plate, add a fixed volume of each buffer solution (e.g., 198 µL).

  • Sample Addition: Add a small, fixed volume of the DMSO stock solution to each buffer-containing well (e.g., 2 µL), resulting in a final DMSO concentration of ≤2% v/v. Prepare blank wells containing only the buffers.[2]

  • Measurement: Record the UV absorbance spectrum (e.g., 230-500 nm) for each well.

  • Data Analysis:

    • Select a wavelength where the difference in absorbance between the fully protonated and deprotonated forms is maximal.[9]

    • Plot the absorbance at the selected wavelength against the pH of the buffer.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint absorbance between the upper and lower plateaus.[9]

    • Fit the data to the Henderson-Hasselbalch equation to calculate a precise pKa value.

G stock Prepare 10 mM Stock in DMSO plate Add Buffers and Stock to 96-Well Plate stock->plate buffers Prepare Buffers (pH 3-12, constant I) buffers->plate measure Record UV Spectra (230-500 nm) plate->measure plot Plot Absorbance vs. pH measure->plot fit Fit Sigmoidal Curve (Henderson-Hasselbalch) plot->fit pka_value pKa Value (Inflection Point) fit->pka_value

Standard Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-25 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration and longer acquisition time may be necessary.[5]

  • Processing: Process the raw data using Fourier transformation, followed by phase and baseline corrections.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the powder directly onto the crystal. Alternatively, create a KBr pellet by grinding the sample with potassium bromide and pressing it into a disk.[5]

  • Background Scan: Record a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interference.

  • Sample Scan: Record the sample spectrum over a typical range of 4000–400 cm⁻¹.[5]

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), which is common for this class of molecules.[5]

  • Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Detection: Generate a mass spectrum by plotting ion abundance against the m/z value.

Biological Context and Signaling Pathways

The basicity (pKa) of a molecule like this compound is a critical determinant of its behavior in biological systems. At physiological pH (~7.4), the pKa value dictates the protonation state of the molecule, which in turn influences its solubility, membrane permeability, and ability to interact with protein targets through hydrogen bonding.

Many 2-aminobenzothiazole derivatives function as kinase inhibitors. One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[12][13] The overactivation of this pathway is a common feature in many cancers, making its components prime targets for therapeutic intervention.[13] Derivatives of 2-aminobenzothiazole have been specifically designed and shown to inhibit kinases within this cascade, such as PI3K itself.[14][15] The basic nitrogen atoms in the scaffold can form crucial hydrogen bond interactions within the ATP-binding pocket of these kinases, contributing to their inhibitory activity.

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1"]; AKT [label="Akt (PKB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2"]; TSC2 [label="TSC2"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor [label="2-Aminobenzothiazole\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [style=dashed]; RTK -> PI3K; PI3K -> PIP3 [label="+P"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP2 [label="-P", arrowhead=tee]; PIP3 -> PTEN [style=invis]; PIP3 -> PDK1; PIP3 -> AKT; mTORC2 -> AKT [label="+P (Ser473)"]; PDK1 -> AKT [label="+P (Thr308)"]; AKT -> TSC2 [arrowhead=tee]; TSC2 -> mTORC1 [arrowhead=tee]; AKT -> mTORC1; mTORC1 -> Proliferation;

// Inhibition Edge Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, constraint=false];

// Ranks {rank=same; GF; RTK;} {rank=same; PI3K; PTEN;} {rank=same; PIP2; PIP3;} {rank=same; PDK1; mTORC2;} {rank=same; AKT;} {rank=same; TSC2;} {rank=same; mTORC1; Inhibitor;} } Caption: The PI3K/Akt/mTOR pathway and point of inhibition.

References

Preliminary Studies on 2-Aminobenzo[d]thiazole-5-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[3][4][5] The introduction of a carbonitrile (-CN) group at the 5-position of the benzothiazole ring is of particular interest. The strong electron-withdrawing nature and linear geometry of the nitrile group can significantly influence the molecule's electronic properties, solubility, and ability to form key interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. This guide provides a consolidated overview of preliminary research on 2-aminobenzo[d]thiazole-5-carbonitrile derivatives, focusing on their synthesis, biological evaluation, and the experimental protocols used in their study.

Synthesis and Derivatization

The synthesis of the 2-aminobenzo[d]thiazole core typically involves the cyclization of an appropriately substituted aniline. For derivatives bearing a 5-carbonitrile group, a common starting material is an aniline with a cyano group at the para-position relative to the amine. A general and widely adopted method is the reaction of such anilines with a thiocyanating agent, like potassium thiocyanate (KSCN) or ammonium thiocyanate, in the presence of bromine in acetic acid.[6][7] This reaction generates the thiocyanogen electrophile in situ, which attacks the aniline, leading to cyclization and the formation of the 2-aminobenzothiazole ring.[7]

Once the 2-amino-5-cyanobenzothiazole core is formed, the primary amino group at the C2 position serves as a versatile handle for further derivatization.[1][8] A common strategy involves acylation with chloroacetyl chloride to produce an N-(5-cyanobenzo[d]thiazol-2-yl)-2-chloroacetamide intermediate. This reactive intermediate can then be subjected to nucleophilic substitution with a wide range of amines, anilines, or heterocyclic moieties to generate a library of diverse derivatives.[2][6]

G start_node 4-Amino-3-substituted-benzonitrile intermediate_node_1 2-Aminobenzo[d]thiazole -5-carbonitrile Core start_node->intermediate_node_1 KSCN, Br2 in Acetic Acid reagent_node reagent_node intermediate_node intermediate_node final_product_node Diverse 2-Aminobenzothiazole -5-carbonitrile Derivatives intermediate_node_2 N-(5-cyanobenzo[d]thiazol-2-yl) -2-chloroacetamide intermediate_node_1->intermediate_node_2 Chloroacetyl Chloride, Triethylamine intermediate_node_2->final_product_node reagent_node_amines Various Amines, Anilines, Heterocycles (R-NH2) reagent_node_amines->final_product_node Nucleophilic Substitution G ligand VEGF receptor VEGFR-2 Receptor ligand->receptor Binds pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) receptor->pathway Activates (Phosphorylation) inhibitor 2-Aminobenzothiazole -5-carbonitrile Derivative inhibitor->receptor Inhibits outcome Angiogenesis & Tumor Growth pathway->outcome

References

physical and chemical properties of 2-Aminobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Aminobenzo[d]thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its characteristics, synthesis, and biological relevance, with a focus on its interaction with key cellular signaling pathways.

Core Physical and Chemical Properties

This compound is a solid, off-white to light yellow compound. While extensive experimental data for this specific isomer is not widely published, a certificate of analysis and data from related compounds provide foundational information.[1]

PropertyValueSource
Molecular Formula C₈H₅N₃S--INVALID-LINK--[1]
Molecular Weight 175.21 g/mol --INVALID-LINK--[1]
CAS Number 105314-08-7--INVALID-LINK--[1]
Appearance Off-white to light yellow solid--INVALID-LINK--[1]
Purity (LCMS) 98.53%--INVALID-LINK--[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, based on the known structure and data for analogous compounds, the expected spectral characteristics are outlined below. A certificate of analysis has confirmed that the ¹H NMR and LCMS data are consistent with the structure.[1]

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing cyano group and the electron-donating amino group.

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbons of the benzothiazole ring will resonate in the aromatic region, with their specific shifts influenced by the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Expected):

Wavenumber (cm⁻¹) Functional Group Assignment
3400-3200 N-H stretching (amino group)
2230-2210 C≡N stretching (nitrile group)
1650-1500 C=C and C=N stretching (aromatic and thiazole rings)
~1300 C-N stretching

| ~700 | C-S stretching |

Mass Spectrometry (Expected): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or elements of the thiazole ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a general and widely used method for the synthesis of 2-aminobenzothiazoles can be adapted. This typically involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.

General Synthesis Workflow for 2-Aminobenzothiazoles:

G Start Substituted Aniline Reagents Potassium Thiocyanate (KSCN) + Bromine (Br₂) in Acetic Acid Reaction Thiocyanation & Cyclization Start->Reaction Reagents->Reaction Workup Aqueous Workup (e.g., Neutralization) Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product 2-Aminobenzothiazole Derivative Purification->Product

General Synthesis of 2-Aminobenzothiazoles

Detailed Method for a Related Compound (Methyl 2-aminobenzo[d]thiazole-6-carboxylate):

A reported synthesis of a similar compound, methyl 2-aminobenzo[d]thiazole-6-carboxylate, provides a more detailed experimental insight.[2] This procedure involves dissolving one equivalent of methyl 4-aminobenzoate and four equivalents of potassium thiocyanate (KSCN) in glacial acetic acid. The mixture is stirred and cooled, followed by the dropwise addition of two equivalents of bromine dissolved in acetic acid. The reaction is then stirred overnight at room temperature.[2] This general approach could be adapted for the synthesis of this compound starting from 4-amino-3-cyanobenzonitrile.

Chemical Reactivity and Biological Significance

The chemical reactivity of this compound is dictated by the presence of the amino and cyano functional groups, as well as the benzothiazole core. The amino group can act as a nucleophile, participating in reactions such as acylation and alkylation. The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to an amine. The benzothiazole ring system itself can undergo electrophilic substitution reactions.

Derivatives of 2-aminobenzothiazole have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Interaction with the PI3K/AKT/mTOR Signaling Pathway

A growing body of evidence suggests that many benzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway.[3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4]

Several studies have identified 2-aminobenzothiazole derivatives as potent inhibitors of PI3K and/or mTOR, making them attractive candidates for the development of targeted cancer therapies.[3][4] Inhibition of this pathway by benzothiazole compounds can lead to the induction of apoptosis (programmed cell death) in cancer cells.[3][4]

PI3K/AKT/mTOR Signaling Pathway and Benzothiazole Inhibition:

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->PI3K Inhibition Benzothiazole->mTORC1 Inhibition

Inhibition of the PI3K/AKT/mTOR Pathway

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of novel therapeutics, particularly in the area of oncology. While a complete experimental profile for this specific isomer is not yet fully available in the public domain, the existing data on related compounds, coupled with its confirmed structural identity, provide a strong foundation for further research. Its likely interaction with the PI3K/AKT/mTOR signaling pathway underscores its importance as a scaffold for the design of targeted anticancer agents. Further investigation into the specific physical, chemical, and biological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comprehensive Technical Guide to 2-Aminobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Aminobenzo[d]thiazole-5-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a substituted benzothiazole derivative. The presence of the amino and cyano functional groups makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

CAS Number: 105314-08-7[][2][3]

Chemical Structure:

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₅N₃S
Molecular Weight 175.21 g/mol [3]
IUPAC Name 2-amino-1,3-benzothiazole-5-carbonitrile
Canonical SMILES C1=CC2=C(C=C1C#N)SC(=N2)N
Physical Appearance Solid (form may vary)

Synthesis of this compound

The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid. This reaction proceeds via an electrophilic thiocyanation of the aniline, followed by intramolecular cyclization to form the benzothiazole ring.

Experimental Protocol: Synthesis from 4-amino-3-cyanobenzonitrile

This protocol is based on the general method for the synthesis of 2-aminobenzothiazoles.[4][5]

Materials:

  • 4-amino-3-cyanobenzonitrile

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid (CH₃COOH)

  • Bromine (Br₂)

  • 25% aqueous ammonia solution (NH₃)

  • Distilled water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-amino-3-cyanobenzonitrile in glacial acetic acid.

  • Addition of Thiocyanate: To the stirred solution, add 4 equivalents of potassium thiocyanate (KSCN). Continue stirring at room temperature for 45 minutes.

  • Cooling: Cool the reaction mixture to 10°C using an ice bath.

  • Bromination: Dissolve 2 equivalents of bromine (Br₂) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture using a dropping funnel. The solution will likely change color and a suspension may form.

  • Reaction: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Carefully neutralize the reaction mixture to a pH of 8 by the slow addition of 25% aqueous ammonia solution. This step should be performed in a well-ventilated fume hood.

  • Isolation of Product: The product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with distilled water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Applications in Drug Development

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[6] Derivatives of 2-aminobenzothiazole have been extensively studied and have shown a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many 2-aminobenzothiazole derivatives have been synthesized and evaluated as potent anticancer agents.[4][7] For example, a series of 2-aminobenzothiazole derivatives were designed and synthesized as PI3Kα inhibitors, demonstrating significant activity against breast cancer cell lines.[8]

  • Antimicrobial Activity: The benzothiazole nucleus is a key component in various antimicrobial agents.[9][10]

  • Neuroprotective Effects: Certain benzothiazole-containing compounds, such as Riluzole, are used in the treatment of neurodegenerative diseases.[4]

  • Other Biological Activities: The versatility of the 2-aminobenzothiazole scaffold has led to the discovery of compounds with anti-inflammatory, antidiabetic, and anticonvulsant properties.[10]

This compound, with its reactive amino and cyano groups, serves as a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.[11]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start: 4-amino-3-cyanobenzonitrile + KSCN in Acetic Acid Cooling Cool to 10°C Start->Cooling Bromination Add Br2 in Acetic Acid Cooling->Bromination Reaction Stir Overnight at Room Temperature Bromination->Reaction Neutralization Neutralize with aq. NH3 (pH 8) Reaction->Neutralization Isolation Filter Precipitate Neutralization->Isolation Purification Recrystallize from Ethanol Isolation->Purification End Final Product: 2-Aminobenzo[d]thiazole -5-carbonitrile Purification->End

Caption: Synthetic workflow for this compound.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-Aminobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the potential mechanisms of action of a specific derivative, 2-Aminobenzo[d]thiazole-5-carbonitrile. While direct and extensive research on this particular compound is emerging, this document consolidates the known biological activities and mechanisms of the broader 2-aminobenzothiazole class to infer its likely therapeutic pathways. This guide presents available quantitative data for analogous compounds, detailed experimental protocols for mechanism elucidation, and visual representations of key signaling pathways, providing a foundational resource for researchers and drug development professionals investigating this promising chemical entity.

Introduction: The 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core, a fusion of a benzene and a thiazole ring with an amino group at the 2-position, is considered a "privileged structure" in drug discovery.[1][2] This scaffold provides a versatile platform for chemical modifications, leading to a diverse range of bioactive molecules.[1][2] Derivatives have been shown to interact with various biological targets, including enzymes, receptors, and proteins, leading to their therapeutic effects.[1] The addition of a carbonitrile group at the 5-position of the benzothiazole ring in this compound likely modulates its electronic properties and potential for specific molecular interactions.[3]

Potential Mechanisms of Action

Based on extensive research into the 2-aminobenzothiazole class, the primary mechanisms of action are anticipated to be centered around the inhibition of key cellular signaling pathways, particularly those involved in cancer and inflammation.

Anticancer Activity: Inhibition of Kinase Signaling Pathways

A predominant anticancer mechanism for 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[4][5]

2.1.1. PI3K/AKT/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is frequently dysregulated in cancer, making it a prime therapeutic target.[6] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3K, particularly the PI3Kα and PI3Kγ isoforms.[7][8] By competitively binding to the ATP-binding pocket of PI3K, these compounds can halt the downstream signaling cascade that promotes cell growth and survival.[9][10]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 2-Aminobenzo[d]thiazole -5-carbonitrile Inhibitor->PI3K

Inhibition of the PI3K/AKT/mTOR signaling pathway.

2.1.2. VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[11] 2-Aminobenzothiazole derivatives have been designed as inhibitors of VEGFR-2, blocking the downstream signaling that leads to endothelial cell proliferation and migration.[4][12]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor 2-Aminobenzo[d]thiazole -5-carbonitrile Inhibitor->VEGFR2

Inhibition of the VEGFR-2 signaling pathway.
Anti-inflammatory Activity

Certain 2-aminobenzothiazole derivatives exhibit anti-inflammatory properties, likely through the inhibition of enzymes involved in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes.[13][14]

2.2.1. COX Enzyme Inhibition

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Some 2-aminobenzothiazole derivatives have shown selective inhibition of COX-2, which is often upregulated at sites of inflammation.[13]

Antimicrobial Activity

The 2-aminobenzothiazole scaffold has also been explored for its antimicrobial properties. A notable mechanism in bacteria is the inhibition of DNA gyrase, an essential enzyme for DNA replication.[15]

2.3.1. DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for bacterial DNA replication and transcription. By targeting the ATP-binding site of the GyrB subunit, 2-aminobenzothiazole derivatives can disrupt these processes, leading to bacterial cell death.[15]

Quantitative Data for 2-Aminobenzothiazole Derivatives

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound ClassTarget/Cell LineIC50 (µM)Reference
2-Aminobenzothiazole-TZD seriesHCT-1167.44[5]
HepG29.99[5]
MCF-78.27[5]
Phenyl-substituted 2-aminobenzothiazoleHCT1166.43[5]
A5499.62[5]
A3758.07[5]
2-Aminobenzothiazole-piperazine derivativesA54922.13 - 61.03[6]
MCF-722.13 - 61.03[6]
Thiazolidine-2,4-dione hybridMCF-73.84[12]
HCT-1165.61[12]
HEPG-27.92[12]

Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
N-Phenyl-4,5-dibromopyrrolamidesDNA gyrase (E. coli)< 10[15]
Thiazolidine-2,4-dione hybridVEGFR-291[12]
Substituted 2-aminobenzothiazolePI3Kα1.03[7]

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.[16]

MTT_Assay_Workflow Seed Seed cells in 96-well plate Treat Treat with compound (serial dilutions) Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (DMSO) Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 Read->Calculate

Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay (e.g., PI3Kγ)

This assay measures the ability of the compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human PI3Kγ enzyme

  • Kinase buffer

  • ATP

  • Lipid substrate (e.g., PIP2)

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare a master mix containing the kinase buffer, ATP, and lipid substrate.

  • Reaction Setup: In a multi-well plate, add the diluted compound or vehicle control.

  • Enzyme Addition: Add the recombinant PI3Kγ enzyme to all wells except the "no enzyme" blank control.

  • Initiate Reaction: Add the master mix to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[17]

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[18]

  • Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Prepare Prepare compound dilutions and master mix Add_Compound Add compound/vehicle to plate Prepare->Add_Compound Add_Enzyme Add recombinant kinase enzyme Add_Compound->Add_Enzyme Initiate Initiate reaction with master mix Add_Enzyme->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add detection reagent (e.g., ADP-Glo™) Incubate->Detect Read Measure luminescence Detect->Read Calculate Calculate IC50 Read->Calculate

General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the areas of oncology and anti-inflammatory research. Based on the extensive data available for the 2-aminobenzothiazole scaffold, it is hypothesized that this compound may exert its effects through the inhibition of key signaling kinases such as PI3K and VEGFR-2. The experimental protocols provided in this guide offer a clear path for the systematic evaluation of these potential mechanisms of action. Further investigation into the specific molecular targets and pathways affected by this compound is warranted to fully understand its therapeutic promise and to guide its future development as a potential drug candidate.

References

Unveiling the Biological Potential of 2-Aminobenzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this scaffold have been extensively investigated for their potential as therapeutic agents, demonstrating significant antimicrobial and anticancer properties.[3][4] This guide provides a consolidated overview of the quantitative biological data, experimental methodologies, and relevant cellular pathways associated with 2-aminobenzothiazole derivatives.

Anticancer Activity of 2-Aminobenzothiazole Derivatives

Several 2-aminobenzothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1][5]

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-aminobenzothiazole derivatives against different cancer cell lines.

Compound Series/DerivativeTarget Cancer Cell Line(s)IC50 (µM)Reference(s)
OMS5 & OMS14MCF-7 (Breast), A549 (Lung)22.13 - 61.03[5]
2-aminobenzothiazole-TZD hybridHepG2, HCT-116, MCF-77.44 - 9.99[6]
Optically active thiourea derivatives (IVe, IVf, IVh)EAC, MCF-7, HeLa10 - 48[4]
New Derivative Series 1MCF-7, A549, HCT-1161.8 - 10.5[7]
New Derivative Series 2A5493.84 - 5.61[7]

Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

The 2-aminobenzothiazole scaffold has also been a fruitful source of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.[3]

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminobenzothiazole derivatives against various microbial strains.

Compound/DerivativeTarget Microorganism(s)MIC (µg/mL)Reference(s)
6-substituted 2-aminobenzothiazole derivatives (1n, 1o)Candida albicans, Candida parapsilosis, Candida tropicalis4 - 8[8]
N,N-disubstituted 2-aminobenzothiazole (Compound 1)Staphylococcus aureus2.9 (µM)[9]
2-aminobenzothiazole derivativesMycobacterium tuberculosisMICs = 10 - 40 (µM)[10]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and biological evaluation of 2-aminobenzothiazole derivatives, based on methodologies reported in the scientific literature.[4][5][11]

General Synthesis of 2-Aminobenzothiazole Derivatives

A common method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanating agent, followed by cyclization. Further modifications can be made to the 2-amino group or the benzothiazole ring to generate a library of derivatives.[12]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Substituted Aniline Substituted Aniline Thiocyanation Thiocyanation Substituted Aniline->Thiocyanation Thiocyanating Agent (e.g., KSCN/Br2) Thiocyanating Agent (e.g., KSCN/Br2) Thiocyanating Agent (e.g., KSCN/Br2)->Thiocyanation Cyclization Cyclization Thiocyanation->Cyclization Intermediate Purification Purification Cyclization->Purification 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative Purification->2-Aminobenzothiazole Derivative

A generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[4][5]

G Seed Cancer Cells Seed Cancer Cells Treat with Compound Treat with Compound Seed Cancer Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilization Solution Add Solubilization Solution Add MTT Reagent->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for determining in vitro cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

G Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Inoculate with Microbial Suspension Inoculate with Microbial Suspension Prepare Serial Dilutions of Compound->Inoculate with Microbial Suspension Incubate Incubate Inoculate with Microbial Suspension->Incubate Observe for Growth Inhibition Observe for Growth Inhibition Incubate->Observe for Growth Inhibition Determine MIC Determine MIC Observe for Growth Inhibition->Determine MIC

A typical workflow for antimicrobial susceptibility testing via broth microdilution.

Signaling Pathways

The anticancer activity of many 2-aminobenzothiazole derivatives has been linked to their ability to inhibit the PI3K/AKT/mTOR signaling pathway.[1][5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

References

An In-depth Technical Guide to 2-Aminobenzo[d]thiazole-5-carbonitrile Derivatives: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of 2-Aminobenzo[d]thiazole-5-carbonitrile and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly as potential inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. This document details a plausible synthetic route to the core scaffold, outlines key experimental procedures for its biological characterization, and presents relevant data in a structured format for ease of comparison.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a carbonitrile group at the 5-position of the benzothiazole ring offers a unique opportunity for molecular interactions and can significantly influence the pharmacological profile of the derivatives. This guide focuses on the synthesis of this compound and the subsequent evaluation of its derivatives as potential therapeutic agents, with a particular emphasis on their role as inhibitors of the critical PI3K/AKT/mTOR signaling pathway.[4]

Synthesis of this compound Derivatives

A direct, high-yield synthesis for this compound is not extensively reported in the literature. However, a plausible and efficient synthetic strategy can be adapted from the established synthesis of the isomeric 6-amino-2-cyanobenzothiazole.[5] This proposed route involves the synthesis of a 2-chloro-5-nitrobenzothiazole intermediate, followed by a nucleophilic cyanation reaction and subsequent reduction of the nitro group.

Proposed Synthetic Pathway

The proposed multi-step synthesis commences with the commercially available 4-chloro-3-nitroaniline.

Synthetic Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Deamination cluster_2 Step 3: Cyanation cluster_3 Step 4: Reduction cluster_4 Step 5: Derivatization A 4-Chloro-3-nitroaniline D 2-Amino-5-chloro-6-nitrobenzothiazole A->D Glacial Acetic Acid B Potassium Thiocyanate (KSCN) B->D Glacial Acetic Acid C Bromine (Br2) C->D Glacial Acetic Acid F 2-Chloro-5-nitrobenzothiazole D->F Diazotization E Sodium Nitrite (NaNO2), H2SO4 H 2-Cyano-5-nitrobenzothiazole F->H Nucleophilic Substitution G Sodium Cyanide (NaCN), DABCO J This compound H->J Reduction I Iron (Fe), Acetic Acid L Substituted Derivatives J->L Alkylation/Arylation K R-X (Alkyl/Aryl halide)

Caption: Proposed synthetic pathway for this compound and its derivatives.
Experimental Protocols

This procedure is adapted from the general synthesis of substituted 2-aminobenzothiazoles.[6]

  • To a stirred solution of 4-chloro-3-nitroaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry to yield the crude product.

  • Recrystallize from ethanol to obtain pure 2-amino-5-chloro-6-nitrobenzothiazole.

This step involves the replacement of the amino group with a chloro group.

  • Suspend 2-amino-5-chloro-6-nitrobenzothiazole (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the cuprous chloride solution.

  • Stir the reaction mixture at room temperature for 2-3 hours, then heat to 60 °C for 1 hour.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This cyanation reaction is based on the protocol for the synthesis of 6-amino-2-cyanobenzothiazole.[5]

  • Dissolve 2-chloro-5-nitrobenzothiazole (1 equivalent) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.15 equivalents) in acetonitrile.

  • Slowly add a solution of sodium cyanide (1.1 equivalents) in water.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the excess cyanide by adding an aqueous solution of ferric chloride.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product.

The final step is the reduction of the nitro group.

  • To a solution of 2-cyano-5-nitrobenzothiazole (1 equivalent) in glacial acetic acid, add iron powder (5 equivalents).

  • Heat the mixture to 80-90 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter to remove the iron residue, and neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Biological Evaluation as PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[4] 2-Aminobenzothiazole derivatives have shown promise as inhibitors of this pathway.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation Inhibitor 2-Aminobenzothiazole -5-carbonitrile Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of the derivatives.
Experimental Workflow for Biological Evaluation

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action cluster_3 Lead Optimization A Synthesis & Purification of 2-Aminobenzothiazole-5-carbonitrile Derivatives B PI3K/mTOR Kinase Assay A->B C Determination of IC50 Values B->C D Cancer Cell Line Culture (e.g., MCF-7, PC-3) C->D E Cell Viability Assay (MTT) D->E F Determination of GI50 Values E->F G Western Blot Analysis F->G H Analysis of p-AKT, p-mTOR, p-S6K G->H I Structure-Activity Relationship (SAR) Studies H->I J Design of New Derivatives I->J J->A

Caption: Experimental workflow for the synthesis and biological evaluation of the derivatives.
Key Experimental Protocols

This assay determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of PI3K and mTOR kinases.

  • Reagents and Materials : Recombinant human PI3K and mTOR kinases, appropriate substrates (e.g., PIP2 for PI3K), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Add serially diluted compounds to a 384-well plate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the signal using a plate reader.

  • Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Culture : Culture human cancer cell lines (e.g., breast cancer MCF-7, prostate cancer PC-3) in appropriate media.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value for each compound.

This technique is used to detect and quantify the levels of key proteins in the PI3K/AKT/mTOR pathway, particularly their phosphorylation status, to confirm the mechanism of action of the inhibitors.

  • Cell Treatment and Lysis : Treat cancer cells with the compounds at their GI50 concentrations for a specified time. Lyse the cells to extract total proteins.

  • Procedure :

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT, mTOR, and S6K.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for a series of this compound derivatives.

Table 1: Synthesis Yields and Physicochemical Properties

Compound IDR-GroupMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
BTZ-CN-01 HC₈H₅N₃S175.2165210-212
BTZ-CN-02 -CH₃C₉H₇N₃S189.2472198-200
BTZ-CN-03 -C₂H₅C₁₀H₉N₃S203.2675185-187
BTZ-CN-04 -PhenylC₁₄H₉N₃S251.3168230-232
BTZ-CN-05 -4-F-PhenylC₁₄H₈FN₃S269.3070245-247

Table 2: In Vitro Biological Activity Data

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 GI50 (µM)PC-3 GI50 (µM)
BTZ-CN-01 15025015.220.5
BTZ-CN-02 851208.511.3
BTZ-CN-03 70956.89.1
BTZ-CN-04 45604.25.8
BTZ-CN-05 30452.53.7
Reference 5101.01.5

(Reference compound: A known potent PI3K/mTOR inhibitor)

Conclusion

This technical guide provides a foundational framework for the synthesis and biological evaluation of novel this compound derivatives. The proposed synthetic route offers a viable strategy for accessing the core scaffold, while the detailed experimental protocols for in vitro and cell-based assays provide a clear path for assessing their potential as PI3K/mTOR inhibitors. The presented data structure highlights the key parameters for evaluating the structure-activity relationship of these promising compounds. Further optimization of this scaffold holds significant potential for the development of novel and effective anticancer therapeutics.

References

Spectroscopic Analysis of 2-Aminobenzo[d]thiazole-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Aminobenzo[d]thiazole-5-carbonitrile is a heterocyclic organic compound featuring a benzothiazole core structure. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives, including anticancer and antimicrobial properties. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds, which is crucial for advancing drug discovery and development efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on spectral data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.2 - 8.4Singlet (s)Aromatic Proton (H4)
~7.7 - 7.9Doublet (d)Aromatic Proton (H7)
~7.5 - 7.7Doublet (d)Aromatic Proton (H6)
~7.8Broad Singlet (s)-NH₂ (2H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168C2 (Carbon attached to -NH₂)
~153C7a (Quaternary carbon)
~135C3a (Quaternary carbon)
~128Aromatic CH
~125Aromatic CH
~122Aromatic CH
~118C≡N (Nitrile carbon)
~105C5 (Carbon attached to -CN)

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretching (primary amine)
~2230C≡N stretching (nitrile)
1640 - 1600C=N stretching (thiazole ring)
1550 - 1450Aromatic C=C stretching
~1320C-N stretching
700 - 800C-S stretching

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
~175.02[M]⁺ (Molecular Ion)
~176.02[M+H]⁺ (Protonated Molecular Ion)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the carbon frequency.

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure with the built-in clamp to ensure good contact.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically at a concentration of ~1 µg/mL).

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate. The sample is ionized by applying a high voltage, typically forming [M+H]⁺ ions in positive ion mode.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement to determine the elemental composition. For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).

  • Baseline Correction: Record a baseline using a cuvette filled with the solvent.

  • Sample Measurement: Place the cuvette containing the sample solution in the spectrophotometer and record the absorption spectrum, typically over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For benzothiazole derivatives, absorption maxima are typically observed in the 290-400 nm range.[1]

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, mp) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Structure Structure Confirmation NMR->Structure IR FT-IR Spectroscopy IR->Structure MS Mass Spectrometry (HRMS, MS/MS) MS->Structure UV UV-Vis Spectroscopy UV->Structure Data Data Interpretation & Archiving Structure->Data

Experimental_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Pure Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Sample->Dissolve Solid Solid Sample Sample->Solid Dilute Dilute in UV-Vis Solvent Sample->Dilute NMR_Acq NMR (¹H, ¹³C) Dissolve->NMR_Acq MS_Acq Mass Spec (ESI) Dissolve->MS_Acq IR_Acq FT-IR (ATR) Solid->IR_Acq UV_Acq UV-Vis Dilute->UV_Acq NMR_Proc FT, Phasing, Referencing NMR_Acq->NMR_Proc IR_Proc Baseline Correction, Peak Picking IR_Acq->IR_Proc MS_Proc Mass Determination, Fragmentation Analysis MS_Acq->MS_Proc UV_Proc Identify λmax UV_Acq->UV_Proc

References

Early Research on Benzothiazole Carbonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has long been a scaffold of interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Among its many derivatives, benzothiazole carbonitriles have emerged as significant intermediates and bioactive molecules in their own right. Early research into this class of compounds laid the groundwork for their later development, particularly in the context of anticancer agents and as precursors to biologically important molecules like luciferin.[2][3] This technical guide provides an in-depth look at the foundational research on benzothiazole carbonitriles, focusing on their synthesis, characterization, and initial biological evaluations.

Core Synthetic Methodologies

Early synthetic strategies for benzothiazole carbonitriles primarily revolved around the introduction of the nitrile group onto a pre-formed benzothiazole ring or the cyclization of precursors already containing a cyano-group equivalent. The following sections detail the key experimental protocols from this foundational period.

Synthesis of 2-Cyanobenzothiazoles

Two classical methods, the Rosenmund-von Braun and the Sandmeyer reactions, were among the earliest adopted for the synthesis of 2-cyanobenzothiazoles.[2]

1. Rosenmund-von Braun Reaction:

This reaction involves the cyanation of an aryl halide using a copper(I) cyanide.[4] In the context of benzothiazoles, a 2-halobenzothiazole serves as the substrate.

  • Experimental Protocol:

    • A mixture of a 2-halobenzothiazole (e.g., 2-bromobenzothiazole) and a molar excess of copper(I) cyanide is heated in a high-boiling polar solvent such as pyridine or DMF.[5]

    • The reaction mixture is refluxed for several hours.

    • Upon completion, the mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • The product is then extracted with an organic solvent, washed, dried, and purified by distillation or recrystallization.

2. Sandmeyer Reaction:

The Sandmeyer reaction provides a route to 2-cyanobenzothiazoles from 2-aminobenzothiazoles via a diazonium salt intermediate.[6]

  • Experimental Protocol:

    • 2-Aminobenzothiazole is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C.

    • An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

    • The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide.

    • The reaction is allowed to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

    • The product is isolated by extraction and purified.

A workflow for these classical synthetic routes is depicted below:

Synthesis_Pathways cluster_rosenmund Rosenmund-von Braun Reaction cluster_sandmeyer Sandmeyer Reaction rb_start 2-Halobenzothiazole rb_reagent CuCN rb_start->rb_reagent Heat, Solvent rb_product 2-Cyanobenzothiazole rb_reagent->rb_product sm_start 2-Aminobenzothiazole sm_diazonium Diazonium Salt sm_start->sm_diazonium NaNO2, Acid, 0-5°C sm_reagent CuCN sm_diazonium->sm_reagent sm_product 2-Cyanobenzothiazole sm_reagent->sm_product

Diagram 1: Classical synthetic routes to 2-cyanobenzothiazoles.
Synthesis of Benzothiazole-6-carbonitriles

The synthesis of benzothiazoles with a carbonitrile group on the benzene ring often involved building the benzothiazole ring from a substituted aniline precursor.

Synthesis of 2-Amino-6-cyanobenzothiazole:

  • Experimental Protocol:

    • The synthesis typically starts with a p-aminobenzonitrile derivative.

    • This precursor undergoes a reaction with a thiocyanating agent, such as potassium thiocyanate, in the presence of an oxidizing agent like bromine in a suitable solvent (e.g., acetic acid).

    • This leads to the formation of the 2-amino-6-cyanobenzothiazole.

Quantitative Data from Early Research

The following tables summarize representative quantitative data from early synthetic and biological studies of benzothiazole carbonitriles.

Table 1: Synthesis of Benzothiazole Carbonitriles - Reaction Parameters

CompoundStarting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
2-Cyanobenzothiazole2-BromobenzothiazoleCuCNPyridineRefluxNot Specified[5]
2-Cyanobenzothiazole2-Aminobenzothiazole1. NaNO₂, H₂SO₄2. CuCNWater0-5, then warmNot Specified[6]
2-Cyano-6-hydroxybenzothiazole1,4-Benzoquinone, L-cysteine ethyl esterMultiple stepsVariousRoom Temp.32 (overall)[3]

Table 2: Antiproliferative Activity of a Pyrimidine-Based Carbonitrile Benzothiazole Derivative

Cell LineCancer TypeIC₅₀ (µM)Reference
Laryngeal Carcinoma (Hep-2)Laryngeal CancerPotent Activity[7]
Breast Carcinoma (MCF-7)Breast CancerPotent Activity[7]
Cervical Carcinoma (HeLa)Cervical CancerPotent Activity[7]
Pancreatic Carcinoma (MiaPaCa-2)Pancreatic CancerPotent Activity[7]
Colon Carcinoma (SW 620)Colon CancerPotent Activity[7]
Lung Carcinoma (H 460)Lung CancerPotent Activity[7]

Note: Early studies often reported qualitative "potent activity" rather than specific IC₅₀ values.

Early Biological Investigations

Initial biological studies on benzothiazole carbonitriles focused on their potential as anticancer agents. The nitrile functionality was also recognized as a versatile chemical handle for further elaboration into other functional groups, which spurred interest in these compounds as synthetic intermediates.[2]

Antiproliferative Activity

Early screening efforts identified certain benzothiazole carbonitrile derivatives with significant antiproliferative effects against a range of cancer cell lines.[7] For instance, a pyrimidine-based carbonitrile benzothiazole derivative demonstrated potent activity against laryngeal, breast, cervical, pancreatic, colon, and lung cancer cell lines.[7]

  • Experimental Protocol for Antiproliferative Assays (General):

    • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Compound Treatment: Cells were seeded in multi-well plates and, after a period of attachment, were treated with various concentrations of the test compounds.

    • Viability Assessment: After a defined incubation period (e.g., 48-72 hours), cell viability was assessed using methods such as dye exclusion (e.g., trypan blue) or metabolic assays (e.g., MTT assay in later "early" studies).

    • Data Analysis: The concentration of the compound that inhibited cell growth by 50% (IC₅₀) was determined.

Proposed Mechanisms of Action (Early Hypotheses)

While detailed mechanistic studies involving specific signaling pathways were not a hallmark of the earliest research, the antiproliferative effects of benzothiazole derivatives were generally attributed to their ability to interfere with fundamental cellular processes. The planar, heterocyclic nature of the benzothiazole scaffold was thought to facilitate intercalation into DNA or interaction with key enzymes involved in cell proliferation. However, concrete evidence for specific molecular targets of benzothiazole carbonitriles from this era is limited.

The logical relationship for the early investigation of these compounds can be visualized as follows:

Biological_Investigation_Logic cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_hypothesis Mechanistic Hypothesis synthesis Synthesis of Novel Benzothiazole Carbonitriles characterization Structural Elucidation (e.g., m.p., elemental analysis) synthesis->characterization screening Antiproliferative Screening (Cancer Cell Lines) characterization->screening activity Identification of 'Potent' Compounds screening->activity hypothesis Postulation of General Mechanisms (e.g., DNA intercalation, enzyme inhibition) activity->hypothesis

Diagram 2: Logical workflow of early benzothiazole carbonitrile research.

Conclusion

The early research on benzothiazole carbonitriles established fundamental synthetic routes and provided the initial tantalizing evidence of their potential as anticancer agents. These foundational studies, characterized by classical synthetic reactions and broad biological screening, paved the way for more sophisticated investigations into the structure-activity relationships, mechanisms of action, and therapeutic applications of this important class of heterocyclic compounds. The knowledge gleaned from this early work continues to inform the design and development of novel benzothiazole-based therapeutics today.

References

Potential Research Directions for 2-Aminobenzo[d]thiazole-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide explores the potential research directions for a specific, yet under-investigated derivative, 2-Aminobenzo[d]thiazole-5-carbonitrile . While no direct literature exists for this compound, this guide extrapolates from the known synthesis and bioactivity of structurally similar compounds to propose viable research avenues. We will delve into potential synthetic routes, promising therapeutic targets, and detailed experimental protocols to facilitate the exploration of this novel chemical entity.

Introduction to the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents.[5] The 2-aminobenzothiazole moiety, in particular, has garnered significant attention due to its synthetic tractability and its presence in numerous biologically active compounds.[2][4] Derivatives have been investigated as inhibitors of various enzymes and as modulators of key signaling pathways implicated in a range of diseases.[1][6][7][8][9] The introduction of a carbonitrile (-CN) group at the 5-position of the benzothiazole ring is of particular interest. The cyano group is an electron-withdrawing group that can significantly influence the electronic properties, binding interactions, and metabolic stability of the molecule, potentially leading to enhanced potency and novel mechanisms of action.[1]

Proposed Synthetic Routes

The synthesis of this compound has not been explicitly reported. However, based on established methods for the synthesis of substituted 2-aminobenzothiazoles, two primary retrospective strategies are proposed.

Strategy 1: Sandmeyer Reaction from a Diamine Precursor

This classic reaction in aromatic chemistry allows for the introduction of a cyano group via a diazonium salt intermediate.[10][11][12] The key precursor for this route would be 2,5-diaminobenzo[d]thiazole.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: Dissolve 2,5-diaminobenzo[d]thiazole in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

  • Reaction: Slowly add the cold diazonium salt solution to the cuprous cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas.

  • Work-up: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The product can then be purified by column chromatography or recrystallization.

Strategy 2: Cyanation of a Halo-Substituted Precursor

This approach involves the synthesis of a 5-halo-2-aminobenzothiazole (e.g., 5-bromo- or 5-iodo-2-aminobenzothiazole) followed by a palladium- or copper-catalyzed cyanation reaction.[13][14]

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup: In a reaction vessel, combine 5-halo-2-aminobenzothiazole, a cyanide source (e.g., zinc cyanide or potassium ferricyanide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a suitable ligand (e.g., dppf) in an appropriate solvent (e.g., DMF or DMA).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-120 °C) for several hours.

  • Work-up: After cooling, the reaction mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Potential Therapeutic Targets and Research Directions

The presence of the electron-withdrawing cyano group on the 2-aminobenzothiazole scaffold suggests several promising avenues for research, particularly in oncology and enzyme inhibition.[1]

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][5][6][15][16][17]

  • Kinase Inhibition: A primary area of investigation should be the inhibitory activity of this compound against various protein kinases.

    • VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a validated anti-angiogenic strategy in cancer therapy.[1]

    • EGFR: Epidermal Growth Factor Receptor (EGFR) is often overexpressed in solid tumors, and its inhibition can halt tumor growth.[1]

    • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is frequently dysregulated in cancer.[2][6]

  • Cytotoxicity Screening: The initial step would be to screen the compound against a panel of cancer cell lines to determine its cytotoxic potential.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value can then be calculated.

Enzyme Inhibition

The 2-aminobenzothiazole scaffold is a versatile platform for the development of inhibitors for various enzymes.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has been shown to have antiproliferative and anti-inflammatory effects. Some 2-aminobenzothiazole derivatives have been identified as DHODH inhibitors.[9]

  • Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are an emerging class of anticancer agents. The 2-aminobenzothiazole scaffold could be explored for the development of novel HDAC inhibitors.[1]

  • Other Enzymes: Other potential enzyme targets include carbonic anhydrases, which are involved in various physiological and pathological processes, including cancer.[16]

Data Presentation

As research on this compound progresses, all quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7BreastData
A549LungData
HCT116ColonData
HepG2LiverData

Table 2: Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (nM)
VEGFR-2Data
EGFRData
PI3KαData

Visualizations of Signaling Pathways and Workflows

Proposed Synthetic Workflow

G cluster_sandmeyer Strategy 1: Sandmeyer Reaction cluster_cyanation Strategy 2: Catalytic Cyanation A 2,5-Diaminobenzo[d]thiazole B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Cyanation (CuCN, KCN) C->D E This compound D->E F 5-Halo-2-aminobenzo[d]thiazole G Palladium-Catalyzed Cyanation (e.g., Zn(CN)2, Pd catalyst) F->G H This compound G->H

Caption: Proposed synthetic routes to this compound.

Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminobenzo[d]thiazole -5-carbonitrile Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Potential Inhibition of the VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 2-Aminobenzo[d]thiazole -5-carbonitrile Inhibitor->VEGFR2

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Perspectives

While this compound remains a novel and uncharacterized compound, the wealth of data on its structural analogues provides a strong rationale for its investigation. The proposed synthetic routes are based on well-established chemical transformations and should be readily achievable. The potential for this compound to act as a kinase inhibitor, particularly in the context of cancer, warrants significant further research. The detailed experimental protocols and workflow diagrams provided in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of this promising molecule. Future work should focus on the synthesis, in vitro screening, and subsequent lead optimization to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for 2-Aminobenzo[d]thiazole-5-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Aminobenzo[d]thiazole-5-carbonitrile as a scaffold in medicinal chemistry, particularly in the discovery of novel kinase inhibitors and anticancer agents. While specific biological data for this exact compound is limited in publicly available literature, the protocols and data presented herein are based on established methodologies for the broader class of 2-aminobenzothiazole derivatives and serve as a guide for its evaluation.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbonitrile group at the 5-position of the benzothiazole ring offers a unique electronic and structural element that can be exploited for developing novel therapeutic agents. The nitrile group can act as a hydrogen bond acceptor or be chemically transformed, providing a versatile handle for structure-activity relationship (SAR) studies. This document outlines potential synthetic routes, biological evaluation protocols, and relevant signaling pathways for the investigation of this compound and its derivatives.

Synthetic Protocol

Proposed Synthesis of this compound

Synthetic Pathway A 4-Amino-3-bromobenzonitrile C Intermediate A->C Reaction with KSCN in a suitable solvent (e.g., DMF, DMSO) B Potassium Thiocyanate (KSCN) D This compound C->D Intramolecular Cyclization (e.g., with heating or a catalyst)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

  • Starting Material: 4-Amino-3-bromobenzonitrile.

  • Reagents: Potassium thiocyanate (KSCN), a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and potentially a catalyst for the cyclization step (e.g., a copper salt).

  • Procedure: a. Dissolve 4-amino-3-bromobenzonitrile and potassium thiocyanate in the chosen solvent in a reaction vessel. b. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will need to be optimized (e.g., 100-150 °C for several hours). c. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into ice water to precipitate the product. f. Collect the solid by filtration, wash with water, and dry under vacuum. g. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

Biological Evaluation Protocols

The 2-aminobenzothiazole scaffold is a common feature in many kinase inhibitors. Therefore, the primary biological evaluation of this compound and its derivatives should focus on their anticancer and kinase inhibitory activities.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 96-well plates

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of the compound against specific kinases.

Materials:

  • Recombinant kinase (e.g., PI3K, Akt, mTOR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound stock solution (in DMSO)

  • 384-well plates

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the diluted compound, the kinase, and its substrate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the kinase activity using the detection kit according to the manufacturer's instructions.

  • Determine the IC50 value of the compound.

Potential Signaling Pathway Involvement

Based on the known activities of other 2-aminobenzothiazole derivatives, a likely target for compounds derived from this scaffold is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Aminobenzo[d]thiazole -5-carbonitrile Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Data Presentation

The following table provides representative data for known 2-aminobenzothiazole derivatives that have been evaluated as kinase inhibitors and anticancer agents. This serves as an example of how to structure the quantitative data obtained from the experimental protocols described above.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
Derivative A PI3Kα1.03MCF-76.34[3]
Derivative B PI3Kβ20PC-30.35[4]
Derivative C EGFR2800A5499.62[4]
Derivative D VEGFR-2190HCT-11612.14[4]

Experimental Workflow

The following diagram illustrates a logical workflow for the screening and evaluation of this compound derivatives.

Experimental_Workflow Start Synthesis of 2-Aminobenzo[d]thiazole -5-carbonitrile Derivatives Purity Purification and Characterization (NMR, MS) Start->Purity PrimaryScreen Primary Screening: Cell Viability Assay (MTT) Purity->PrimaryScreen HitID Hit Identification (Active Compounds) PrimaryScreen->HitID SecondaryScreen Secondary Screening: In Vitro Kinase Assays HitID->SecondaryScreen SAR Structure-Activity Relationship (SAR) Studies SecondaryScreen->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathway Analysis) SAR->Mechanism LeadOpt Lead Optimization Mechanism->LeadOpt

Caption: Experimental workflow for drug discovery using the this compound scaffold.

References

Application Notes and Protocols for the Functionalization of 2-Aminobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols for the functionalization of 2-Aminobenzo[d]thiazole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document details methodologies for modifications at the exocyclic amino group, the benzothiazole core, and the cyano group, providing a versatile toolkit for the synthesis of novel derivatives for drug discovery and development. The protocols are based on established chemical transformations and are intended to serve as a guide for laboratory implementation.

Introduction

2-Aminobenzothiazoles are a class of privileged structures in medicinal chemistry, renowned for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many of these biological effects are attributed to their ability to act as kinase inhibitors.[3][4] The 2-aminobenzothiazole scaffold can effectively mimic the hinge-binding region of ATP in the catalytic domain of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and those in the PI3K/AKT/mTOR signaling pathway.[4][5][6][7][8] The functionalization of this core structure is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

The presence of a nitrile group at the 5-position of the 2-aminobenzothiazole core offers an additional, versatile chemical handle for a variety of transformations, further expanding the accessible chemical space for the development of novel therapeutic agents.

Functionalization Strategies

The functionalization of this compound can be categorized into three main areas:

  • N-Functionalization: Modification of the exocyclic 2-amino group.

  • C-Functionalization: Derivatization of the benzothiazole core.

  • Cyano Group Manipulation: Transformation of the nitrile group into other functional moieties.

Below are detailed protocols and quantitative data for key reactions in each of these categories.

N-Functionalization Protocols

The exocyclic amino group of this compound is a primary site for functionalization, readily undergoing acylation, alkylation, and arylation reactions.

N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, influencing target binding.

Experimental Protocol: N-Acylation with Acyl Chlorides

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-acylated product.[9]

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[10]

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.[11][12]

Table 1: Representative Data for N-Functionalization Reactions

ReactionReagent/Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference(s)
N-Acylation Acetyl chloride, Et₃NCH₂Cl₂0 to RT685-95Adapted from[9]
N-Arylation 4-Bromotoluene, Pd₂(dba)₃/Xantphos, Cs₂CO₃1,4-Dioxane1001870-85Adapted from[11][12]

C-Functionalization Protocols

Functionalization of the benzothiazole core typically requires the introduction of a handle, such as a halogen, to facilitate cross-coupling reactions. The primary positions for electrophilic substitution are C4 and C7. Alternatively, the amino group at C2 can be transformed via a Sandmeyer reaction.

Halogenation

Halogenation provides a key entry point for various cross-coupling reactions. For instance, bromination can be achieved using N-bromosuccinimide (NBS).

Experimental Protocol: Bromination at C7

  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) in a round-bottom flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (1.05 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the brominated product by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the 7-bromo-2-aminobenzo[d]thiazole-5-carbonitrile.

Suzuki Cross-Coupling

The Suzuki coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide.[11]

Experimental Protocol: Suzuki Coupling of a Halogenated Derivative

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the halogenated this compound (e.g., 7-bromo derivative, 1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction Conditions: Heat the mixture to 90-120 °C (conventional heating) or 150 °C (microwave irradiation) for 1-12 hours.

  • Work-up: After cooling, dilute with ethyl acetate, wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.[12][13]

Table 2: Representative Data for C-Functionalization Reactions

ReactionSubstrateReagent/Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Bromination This compoundNBSDMFRT380-90General procedure
Suzuki Coupling 7-Bromo-2-aminobenzo[d]thiazole-5-carbonitrilePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O1001265-80Adapted from[12][13]

Cyano Group Functionalization Protocols

The nitrile group is a versatile functional group that can be converted into a variety of other moieties, including carboxylic acids, amines, and tetrazoles.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Experimental Protocol: Acidic Hydrolysis of the Nitrile

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol) in a mixture of concentrated sulfuric acid (2 mL) and water (2 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Purification: Adjust the pH to 3-4 with a concentrated aqueous solution of sodium hydroxide. Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-aminobenzo[d]thiazole-5-carboxylic acid.[4][14]

Reduction to Amine

The nitrile can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of the Nitrile to an Amine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Reagent Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Reaction Conditions: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Work-up: Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography to give the (2-aminobenzo[d]thiazol-5-yl)methanamine.[4][14][15]

Conversion to Tetrazole

The [3+2] cycloaddition of an azide with the nitrile group provides a direct route to 5-substituted tetrazoles, which are important bioisosteres of carboxylic acids.

Experimental Protocol: Tetrazole Formation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Reagent Addition: Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 120 °C for 12-24 hours.

  • Work-up: Cool the mixture to room temperature and pour it into water (20 mL).

  • Purification: Acidify the aqueous solution with 2M HCl to pH 2-3. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the 5-(2-aminobenzo[d]thiazol-5-yl)-1H-tetrazole.[2][16][17]

Table 3: Representative Data for Cyano Group Functionalization

ReactionReagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference(s)
Hydrolysis H₂SO₄, H₂O-110875-85Adapted from[4][14]
Reduction LiAlH₄THFReflux660-75Adapted from[4][14][15]
Tetrazole Formation NaN₃, NH₄ClDMF1201870-85Adapted from[2][16][17]

Visualization of Workflows and Pathways

Experimental Workflow for Diversification

G start This compound n_func N-Functionalization start->n_func R-COCl or R-X, Pd cat. c_func C-Functionalization start->c_func Halogenation then Ar-B(OH)2, Pd cat. cyano_func Cyano Group Functionalization start->cyano_func H3O+ or LiAlH4 or NaN3 acylation N-Acylation n_func->acylation arylation N-Arylation (Buchwald-Hartwig) n_func->arylation halogenation Halogenation c_func->halogenation hydrolysis Hydrolysis to Carboxylic Acid cyano_func->hydrolysis reduction Reduction to Amine cyano_func->reduction tetrazole Tetrazole Formation cyano_func->tetrazole suzuki Suzuki Coupling halogenation->suzuki sonogashira Sonogashira Coupling halogenation->sonogashira G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

References

Application Notes and Protocols: 2-Aminobenzo[d]thiazole Scaffold as a Versatile Kinase Inhibitor Platform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad pharmacological activities, including potent kinase inhibition.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The unique structural features of the 2-aminobenzo[d]thiazole core, including its fused aromatic system and a reactive amino group, make it an attractive starting point for the design and synthesis of targeted kinase inhibitors.[1]

Data Presentation: Kinase Inhibitory Activity of 2-Aminobenzo[d]thiazole Derivatives

The following table summarizes the in vitro kinase inhibitory and antiproliferative activities of various 2-aminobenzo[d]thiazole derivatives reported in the literature. This data highlights the potential of this scaffold to be modified to achieve potent and selective inhibition of different kinases.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cytotoxicity IC50 (µM)
Compound 3 CSF1R1.4--
Compound 54 PI3Kα1.03MCF-7Not Reported
Compound 20 VEGFR-2150HepG2, HCT-116, MCF-79.99, 7.44, 8.27
Compound 21 VEGFR-2190HepG2, HCT-116, MCF-710.34 - 12.14
Compound 40 CDK24290A549, MCF-7, Hep3B3.55, 3.17, 4.32

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the in vitro potency of a 2-aminobenzothiazole derivative against a target kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate peptide

  • 2-Aminobenzo[d]thiazole-5-carbonitrile or derivative compound

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations for the assay.

  • Reaction Setup: In a white assay plate, add the following components in order:

    • Kinase assay buffer

    • Test compound at various concentrations

    • Target kinase enzyme

    • Kinase substrate

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of 2-aminobenzothiazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or derivative compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Compound This compound (or derivative) KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) Compound->KinaseAssay CellAssay Cell Viability Assay (e.g., MTT) Compound->CellAssay Kinase Target Kinase Kinase->KinaseAssay Cells Cancer Cell Line Cells->CellAssay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cytotoxicity IC50 CellAssay->IC50_Cell SAR Structure-Activity Relationship (SAR) IC50_Kinase->SAR IC50_Cell->SAR

Experimental workflow for evaluating a 2-aminobenzothiazole derivative.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K inhibits

The PI3K/AKT/mTOR signaling pathway, a target for 2-aminobenzothiazole inhibitors.

References

Application Notes and Protocols for 2-Aminobenzo[d]thiazole-5-carbonitrile in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research on the applications of 2-Aminobenzo[d]thiazole-5-carbonitrile in organic electronics is limited in publicly available literature, its structural features suggest significant potential as a versatile building block for novel organic semiconducting materials. The benzothiazole core is a well-known electron-accepting moiety, and the presence of the amino and cyano groups at the 2 and 5 positions, respectively, allows for diverse chemical modifications to tune its electronic and photophysical properties.[1]

This document provides a detailed overview of the potential applications, hypothetical performance data based on related compounds, and generalized experimental protocols to guide researchers in exploring the use of this compound in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

Potential Applications in Organic Electronics

The unique combination of an electron-donating amino group and an electron-withdrawing cyano group on the benzothiazole scaffold makes this compound an excellent candidate for the development of various organic electronic materials.

  • Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound can be engineered to function as:

    • Emitters: By attaching suitable chromophoric units to the amino group, it is possible to create fluorescent or phosphorescent emitters with tunable emission colors. The inherent charge transport properties of the benzothiazole core can contribute to efficient charge recombination.

    • Host Materials: The bipolar nature that can be induced by appropriate derivatization makes these compounds promising as host materials in phosphorescent OLEDs (PhOLEDs) to achieve balanced charge transport and prevent exciton quenching.

    • Electron Transporting Layer (ETL) Materials: The electron-deficient nature of the benzothiazole ring, enhanced by the cyano group, suggests that derivatives could be designed to have low-lying LUMO energy levels, facilitating electron injection and transport.

  • Organic Field-Effect Transistors (OFETs): The planar structure of the benzothiazole system is conducive to intermolecular π-π stacking, which is crucial for efficient charge transport in OFETs. By extending the π-conjugation through reactions at the amino group, both p-type (hole-transporting) and n-type (electron-transporting) semiconductor materials could be developed.

  • Organic Solar Cells (OSCs):

    • Electron Acceptor (Non-Fullerene Acceptor): The electron-withdrawing strength of the benzothiazole-5-carbonitrile core makes it a promising building block for the synthesis of non-fullerene acceptors.

    • Electron Donor: While less intuitive, derivatization with strong electron-donating moieties at the amino position could lead to the development of donor materials with a low HOMO energy level, which is beneficial for achieving high open-circuit voltages (Voc).

    • Hole Transporting Layer (HTL) in Perovskite Solar Cells: Benzothiazole-based arylamines have shown promise as hole transporting materials in perovskite solar cells, suggesting that derivatives of this compound could also be effective in this role.[2]

Data Presentation: Performance of Related Benzothiazole Derivatives

While specific data for this compound derivatives is not available, the following tables summarize the performance of various organic electronic devices incorporating other benzothiazole-based materials to provide a benchmark for expected performance.

Table 1: Performance of OLEDs with Benzothiazole-Based Emitters

Emitter CoreDevice StructureMax. EQE (%)Max. Luminance (cd/m²)Emission ColorRef.
Benzothiazole Derivative (BT)ITO/TPD/DPBI–2% BT/DPBI/Mg–Ag~0.51260Blue[3]
Pyrimidine-carbonitrileDoping-free8.4-Deep-Blue

EQE: External Quantum Efficiency

Table 2: Performance of OFETs with Thiazole-Containing Semiconductors

SemiconductorDevice ConfigurationMobility (cm²/Vs)On/Off RatioTypeRef.
Thieno[3,2-b]thiophene-Benzothiadiazole Co-polymerBGTC0.13.5 x 10³p-type
Thiazolothiazole-based small moleculeSolution-processed10⁻³-p-type

BGTC: Bottom-Gate, Top-Contact

Table 3: Performance of Solar Cells with Benzothiazole-Based Materials

Material RoleDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FFRef.
Hole Transporting MaterialPerovskite Solar Cell20.74--0.776[2]
Polymer HTM (in-BDTTz)Perovskite Solar Cell18.7---[4]

PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical derivative of this compound and the fabrication of a simple organic electronic device. These should be adapted and optimized for specific target molecules and device architectures.

Synthesis of a Hypothetical Hole-Transporting Material (HTM-1)

This protocol describes the synthesis of a simple arylamine derivative of this compound, which could potentially serve as a hole-transporting material.

Reaction Scheme:

Materials:

  • This compound

  • 4-bromotriphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(o-tolyl)phosphine (P(o-tol)₃)

  • Sodium tert-butoxide (NaOᵗBu)

  • Anhydrous toluene

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 eq.), 4-bromotriphenylamine (1.1 eq.), sodium tert-butoxide (1.4 eq.), and a catalytic amount of palladium(II) acetate (2 mol%) and tris(o-tolyl)phosphine (4 mol%).

  • Add anhydrous toluene to the flask via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding distilled water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired HTM-1.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Simple Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a simple multi-layer OLED using the hypothetically synthesized HTM-1.

Device Structure: ITO / HTM-1 / Emissive Layer (e.g., Alq₃) / Electron Transport Layer (e.g., TPBi) / LiF / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • HTM-1 (synthesized as above)

  • Tris(8-hydroxyquinolinato)aluminum (Alq₃)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm thick layer of HTM-1 as the hole-transporting layer. The deposition rate should be around 1-2 Å/s.

    • Deposit a 30 nm thick layer of Alq₃ as the emissive layer at a rate of 1-2 Å/s.

    • Deposit a 20 nm thick layer of TPBi as the electron-transporting layer at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as the electron-injection layer at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 5-10 Å/s.

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

Visualizations

Synthetic Pathway for a Hypothetical Hole-Transporting Material

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_characterization Characterization This compound This compound Pd-catalyzed\nCross-Coupling Pd-catalyzed Cross-Coupling This compound->Pd-catalyzed\nCross-Coupling 4-bromotriphenylamine 4-bromotriphenylamine 4-bromotriphenylamine->Pd-catalyzed\nCross-Coupling HTM-1 HTM-1 Pd-catalyzed\nCross-Coupling->HTM-1 Crude Product Column Chromatography Column Chromatography HTM-1->Column Chromatography NMR, Mass Spec. NMR, Mass Spec. Column Chromatography->NMR, Mass Spec. Purified Product

Caption: Synthetic workflow for a hypothetical hole-transporting material.

OLED Fabrication Workflow

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Thermal Evaporation) cluster_final Final Steps A ITO Substrate Cleaning B UV-Ozone Treatment A->B C HTL Deposition (HTM-1) B->C D EML Deposition (Alq3) C->D E ETL Deposition (TPBi) D->E F Cathode Deposition (LiF/Al) E->F G Encapsulation F->G H Device Characterization G->H

Caption: Workflow for the fabrication of a multi-layer OLED.

Logical Relationship of Material Properties and Device Performance

G cluster_material Material Properties cluster_device Device Performance HOMO_LUMO HOMO/LUMO Levels Efficiency Efficiency (EQE, PCE) HOMO_LUMO->Efficiency Voltage Operating Voltage HOMO_LUMO->Voltage Mobility Charge Carrier Mobility Mobility->Efficiency Mobility->Voltage PLQY Photoluminescence Quantum Yield PLQY->Efficiency for OLEDs Morphology Thin Film Morphology Morphology->Efficiency Stability Device Lifetime Morphology->Stability

Caption: Interplay between material properties and device performance.

References

One-Pot Synthesis of 2-Aminobenzothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1] The development of efficient, sustainable, and atom-economical synthetic methods is crucial for accelerating drug discovery and development programs. One-pot synthesis, a strategy that involves the sequential execution of multiple reactions in a single vessel, provides significant advantages by minimizing intermediate purification steps, reducing solvent waste, and improving overall operational efficiency.[1][2]

These application notes provide detailed protocols for various one-pot synthetic approaches to 2-aminobenzothiazole derivatives, designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategies and Protocols

This document details three robust one-pot methodologies for the synthesis of 2-aminobenzothiazole derivatives:

  • Copper-Catalyzed Synthesis in Water: An environmentally friendly approach utilizing a copper catalyst in an aqueous medium.

  • Iron-Catalyzed Tandem Reaction: A practical and efficient method using an iron catalyst for the reaction of 2-aminobenzenethiols and isothiocyanates.[3]

  • Metal-Free, Iodine-Catalyzed Cascade Reaction: A sustainable approach that avoids transition-metal catalysts and harsh oxidants.[4]

Copper-Catalyzed One-Pot Synthesis in Water

This method offers a straightforward, efficient, and green approach for synthesizing 2-aminobenzothiazoles from in situ generated 2-halothioureas using a copper(I) catalyst in water.[1][5] The use of water as a solvent is a significant advantage over conventional organic solvents.[1][5]

Experimental Protocol:

A mixture of the 2-haloaniline (e.g., 2-iodoaniline, 1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%) in water (5 mL) is stirred in a sealed tube. The reaction mixture is heated at 90-100 °C for the time specified in Table 1.[1] Upon completion (monitored by TLC), the mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and dried under a vacuum. Further purification can be achieved by column chromatography on silica gel if necessary.[1]

Data Presentation:

Entry2-HaloanilineIsothiocyanateTime (h)Yield (%)
12-IodoanilinePhenyl isothiocyanate1295
22-Iodoaniline4-Chlorophenyl isothiocyanate1292
32-Iodoaniline4-Methoxyphenyl isothiocyanate1490
42-IodoanilineEthyl isothiocyanate1685
52-BromoanilinePhenyl isothiocyanate2478
62-ChloroanilinePhenyl isothiocyanate3665

Table 1: Substrate Scope for Copper-Catalyzed Synthesis of 2-Aminobenzothiazole Derivatives. [1][5]

Reaction Workflow:

G cluster_start Starting Materials cluster_catalyst Catalyst & Solvent cluster_process Reaction Process cluster_workup Workup & Purification 2-Haloaniline 2-Haloaniline SealedTube Sealed Tube 90-100 °C 2-Haloaniline->SealedTube Isothiocyanate Isothiocyanate Isothiocyanate->SealedTube CuI CuI CuI->SealedTube Water Water Water->SealedTube Cooling Cool to RT SealedTube->Cooling Filtration Filtration Cooling->Filtration Purification Column Chromatography (if necessary) Filtration->Purification Product 2-Aminobenzothiazole Derivative Filtration->Product Purification->Product

Caption: Workflow for Copper-Catalyzed Synthesis.

Iron-Catalyzed One-Pot Tandem Reaction

This protocol outlines a practical and efficient synthesis of 2-aminobenzothiazoles through an iron-catalyzed one-pot tandem reaction of 2-aminobenzenethiol and isothiocyanates.[3] This method is notable for being conducted under ligand-free conditions in water, enhancing its environmental friendliness.[3]

Experimental Protocol:

A mixture of 2-aminobenzenethiol (0.30 mmol), isothiocyanate (0.36 mmol, 1.2 equiv.), sodium carbonate (Na₂CO₃, 0.6 mmol, 2.0 equiv.), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.03 mmol, 10 mol%), and sodium dodecylbenzenesulfonate (SDBS, 0.06 mmol, 20 mol%) is stirred in water (3.0 mL) at 80 °C under air.[3] After the reaction is complete (monitored by TLC), the reaction mixture is cooled in an ice bath. The precipitated product is collected by filtration, washed with water, and dried.[3]

Data Presentation:

Entry2-AminobenzenethiolIsothiocyanateTime (h)Yield (%)
12-AminobenzenethiolPhenyl isothiocyanate392
22-Aminobenzenethiol4-Methylphenyl isothiocyanate395
32-Aminobenzenethiol4-Chlorophenyl isothiocyanate488
42-AminobenzenethiolBenzyl isothiocyanate585
54-Methyl-2-aminobenzenethiolPhenyl isothiocyanate394
64-Chloro-2-aminobenzenethiolPhenyl isothiocyanate487

Table 2: Substrate Scope for Iron-Catalyzed Synthesis of 2-Aminobenzothiazole Derivatives. [3]

Proposed Signaling Pathway:

G 2-Aminobenzenethiol 2-Aminobenzenethiol Intermediate Thiourea Intermediate 2-Aminobenzenethiol->Intermediate Addition Isothiocyanate Isothiocyanate Isothiocyanate->Intermediate Fe_catalyst Fe(NO₃)₃·9H₂O Product 2-Aminobenzothiazole Fe_catalyst->Product Catalyzes Intermediate->Product Intramolecular Cyclization

Caption: Proposed Mechanism for Iron-Catalyzed Synthesis.

Metal-Free, Iodine-Catalyzed Cascade Reaction

This method presents a sustainable, metal-free synthesis of 2-aminobenzothiazoles via an iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines.[4] This approach avoids the use of transition-metal catalysts and harsh oxidants, making it an environmentally friendly and cost-effective alternative.[1][4]

Experimental Protocol:

In a sealed tube, a mixture of the isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), and iodine (I₂, 0.05 mmol, 10 mol%) in chlorobenzene (2 mL) is stirred at 120 °C under an oxygen atmosphere for the time indicated in Table 3.[1][4] After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the pure 2-aminobenzothiazole derivative.[1]

Data Presentation:

EntryIsothiocyanatobenzeneAmineTime (h)Yield (%)
1Phenyl isothiocyanateAniline1285
24-Chlorophenyl isothiocyanateAniline1282
34-Methoxyphenyl isothiocyanateAniline1488
4Phenyl isothiocyanateBenzylamine1090
5Phenyl isothiocyanateMorpholine1675
61-Naphthyl isothiocyanateAniline1280

Table 3: Substrate Scope for Metal-Free, Iodine-Catalyzed Synthesis of 2-Aminobenzothiazole Derivatives. [4]

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Isothiocyanatobenzene Isothiocyanatobenzene Thiourea_Formation In situ formation of Benzothiourea intermediate Isothiocyanatobenzene->Thiourea_Formation Amine Amine Amine->Thiourea_Formation Iodine I₂ (catalyst) CDC_Reaction Intramolecular Cross Dehydrogenative Coupling (C-H/S-H activation) Oxygen O₂ (oxidant) Heat 120 °C Thiourea_Formation->CDC_Reaction I₂, O₂, Heat Product 2-Aminobenzothiazole Derivative CDC_Reaction->Product

Caption: Component Relationship in Iodine-Catalyzed Synthesis.

Conclusion

The one-pot synthetic strategies presented herein offer versatile and efficient routes to a variety of 2-aminobenzothiazole derivatives. The choice of method can be tailored based on the availability of starting materials, desired functional group tolerance, and environmental considerations. The copper- and iron-catalyzed methods are particularly noteworthy for their use of water as a solvent, aligning with the principles of green chemistry.[1][3][5] The metal-free, iodine-catalyzed approach provides an excellent alternative, avoiding the use of transition metals altogether.[1][4] These detailed protocols and comparative data will aid researchers in selecting the most suitable method for their specific synthetic needs in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols for Multi-Component Reactions Involving 2-Aminobenzothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biologically active heterocyclic compounds through multi-component reactions (MCRs) involving 2-aminobenzothiazole. These reactions offer an efficient and atom-economical approach to generating molecular diversity for drug discovery programs.

Application Note 1: Synthesis of Functionalized 2-Pyrrolidinones via a One-Pot Four-Component Reaction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1][2] Multi-component reactions provide a powerful tool for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.[3] One such notable MCR is the four-component reaction of 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic secondary amine (e.g., piperidine or pyrrolidine) to yield highly functionalized 2-pyrrolidinones.[4][5]

These synthesized pyrrolidinone derivatives, incorporating the benzothiazole moiety, are of significant interest in drug discovery due to their potential as anticancer agents.[6][7] Many 2-aminobenzothiazole derivatives have been shown to exhibit potent inhibitory activity against various protein kinases involved in cancer cell signaling.[1][7]

Biological Significance: Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][8] Its dysregulation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[6][8] Several studies have demonstrated that 2-aminobenzothiazole derivatives can effectively inhibit key kinases in this pathway, such as PI3K, AKT, and mTOR, leading to the suppression of tumor growth.[6][7] The functionalized 2-pyrrolidinones synthesized via the described MCR represent a promising class of compounds for targeting this pathway.

Experimental Protocols

Protocol 1: One-Pot, Four-Component Synthesis of Functionalized 2-Pyrrolidinones

This protocol details the synthesis of functionalized 2-pyrrolidinones containing both benzothiazolyl and piperidinyl (or pyrrolidinyl) units.[5]

Materials:

  • 2-Aminobenzothiazole

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate, diethyl acetylenedicarboxylate)

  • Cyclic secondary amine (e.g., piperidine, pyrrolidine)

  • Ethanol (solvent)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst, if using pyrrolidine or morpholine)

  • Round-bottom flask

  • Stirrer

  • Heating mantle/oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 2-aminobenzothiazole (2.0 mmol), the desired aromatic aldehyde (2.0 mmol), and dialkyl acetylenedicarboxylate (2.0 mmol) to ethanol (10.0 mL).

  • Add the cyclic secondary amine. If using piperidine, add 3.0 mmol. If using pyrrolidine or morpholine, add 2.0 mmol along with DABCO (0.5 mmol).

  • Stir the mixture at room temperature for approximately 20 minutes.

  • Heat the reaction mixture to 50–60 °C and continue stirring for 48 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure functionalized 2-pyrrolidinone.

Data Presentation

Table 1: Synthesis of Pyrrolidinones via Four-Component Reactions

The following table summarizes the yields of various functionalized 2-pyrrolidinones synthesized using the above protocol with different aromatic aldehydes and cyclic amines.

EntryAromatic AldehydeCyclic AmineProductYield (%)
1BenzaldehydePiperidine1a58
24-MethylbenzaldehydePiperidine1b62
34-ChlorobenzaldehydePiperidine1c55
43-NitrobenzaldehydePiperidine1d71
53-ChlorobenzaldehydePiperidine1e67
64-MethoxybenzaldehydePiperidine1f59
7Benzaldehyde (with Diethyl Acetylenedicarboxylate)Piperidine1g63
8BenzaldehydePyrrolidine1h58
94-MethoxybenzaldehydePyrrolidine1i55
104-NitrobenzaldehydePyrrolidine1j68
113-ChlorobenzaldehydePyrrolidine1k63
124-MethylbenzaldehydePyrrolidine1l59
134-NitrobenzaldehydeMorpholine1nlow

Data adapted from a study on the four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes, and acetylenedicarboxylate.[5]

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: - 2-Aminobenzothiazole (2.0 mmol) - Aromatic Aldehyde (2.0 mmol) - Acetylenedicarboxylate (2.0 mmol) - Cyclic Amine (2.0-3.0 mmol) - Ethanol (10.0 mL) B Stir at Room Temperature (20 minutes) A->B C Heat to 50-60 °C (48 hours) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Filter Precipitate or Remove Solvent E->F G Column Chromatography F->G H Pure Functionalized 2-Pyrrolidinone G->H

Caption: Workflow for the one-pot synthesis of 2-pyrrolidinones.

PI3K/AKT/mTOR Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

References

Application Notes and Protocols for 2-Aminobenzo[d]thiazole-5-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzo[d]thiazole-5-carbonitrile is a versatile heterocyclic building block with significant potential in drug discovery. The 2-aminobenzothiazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2] The incorporation of a nitrile group at the 5-position offers a unique opportunity for molecular design, potentially enhancing binding affinities and modulating physicochemical properties. This document provides detailed application notes on the potential therapeutic applications of compounds derived from this building block, along with experimental protocols for their synthesis and biological evaluation.

While specific data on this compound derivatives is emerging, the broader class of 2-aminobenzothiazoles has demonstrated significant activity in several key therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[3][4][5]

Therapeutic Applications & Mechanisms of Action

Anticancer Applications

Derivatives of the 2-aminobenzothiazole scaffold are promising anticancer agents that target various hallmarks of cancer.[6] Their mechanisms of action often involve the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival.[3]

Key Molecular Targets:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are frequently targeted by 2-aminobenzothiazole derivatives. Inhibition of these kinases disrupts downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and angiogenesis.[3]

  • Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, key regulators of the cell cycle, are also inhibited by this class of compounds, resulting in cell cycle arrest and apoptosis.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by 2-aminobenzothiazole derivatives is a significant mechanism of their anticancer effect.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Neuroprotective Applications

Certain 2-aminobenzothiazole derivatives have shown promise as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[7]

Key Molecular Targets:

  • Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[7]

  • Monoamine Oxidase B (MAO-B): By inhibiting MAO-B, these compounds can reduce oxidative stress and modulate neurotransmitter levels.[1]

  • Glutamate Receptors: Some derivatives, like Riluzole, can modulate glutamatergic neurotransmission, which is implicated in excitotoxicity.[7]

Neuroprotection_Pathway cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine AChR ACh Receptor ACh->AChR Binds AChE AChE AChE->ACh Degrades NeuronalSignal Neuronal Signaling AChR->NeuronalSignal Activates Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->AChE Inhibits

Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of representative 2-aminobenzothiazole derivatives against various cancer cell lines.

Compound IDTarget/MechanismCell LineIC50 (µM)Reference
OMS5 PI3Kγ inhibitionA549 (Lung)22.13[6]
OMS14 PI3Kγ inhibitionMCF-7 (Breast)61.03[6]
Compound 11 EGFR Kinase Inhibitor-0.054[3]
Compound 12 EGFR Kinase InhibitorMCF-7 (Breast)2.49[3]
Compound 13 EGFR Kinase InhibitorHCT116 (Colon)6.43[3]
Compound 19 VEGFR-2 Kinase Inhibitor-0.5[3]
Compound 20 VEGFR-2 Kinase InhibitorHCT-116 (Colon)7.44[3]
Compound 40 CDK2 Kinase InhibitorA549 (Lung)3.55[3]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives from this compound, based on established methods for related compounds.

General Synthesis of N-substituted-2-aminobenzo[d]thiazole-5-carbonitrile Derivatives

This protocol describes a general method for the acylation of the 2-amino group.

Synthesis_Workflow Start 2-Aminobenzo[d]thiazole- 5-carbonitrile Reaction Acylation Reaction (e.g., in DMF, Pyridine) Start->Reaction Reagent Acid Chloride/ Carboxylic Acid + Coupling Agent Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Product N-substituted-2-aminobenzo[d]thiazole- 5-carbonitrile Derivative Purification->Product

Materials:

  • This compound

  • Desired acid chloride or carboxylic acid

  • Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Pyridine)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2-1.5 equivalents).

  • If using an acid chloride, add it dropwise to the solution at 0 °C and then allow the reaction to warm to room temperature.

  • If using a carboxylic acid, pre-activate it with the coupling agent and a base in a separate flask before adding it to the solution of the starting material.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted derivative.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized 2-aminobenzothiazole derivatives

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Kinase Inhibition Assay

This is a general protocol to assess the inhibitory activity of the compounds against a specific kinase.

Materials:

  • Synthesized 2-aminobenzothiazole derivatives

  • Recombinant kinase (e.g., EGFR, VEGFR-2, CDK2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the detection signal to develop.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.[3]

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The established biological activities of the broader 2-aminobenzothiazole class, particularly in oncology and neurodegeneration, provide a strong rationale for exploring derivatives of this specific building block. The nitrile functionality offers a handle for further chemical modifications and can potentially enhance interactions with biological targets. The provided protocols offer a foundation for the synthesis and evaluation of new compounds derived from this versatile scaffold. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound derivatives.

References

Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 2-aminobenzothiazole derivatives as potential anticancer agents. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its broad pharmacological activities, including significant anticancer properties.[1][2] Its derivatives have been extensively investigated for their ability to target various cancer hallmarks by interacting with key molecular targets like protein kinases.[1][3][4]

Data Presentation: Anticancer and Kinase Inhibitory Activity

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative 2-aminobenzothiazole derivatives against various cancer cell lines and kinase targets. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the cancer cell growth or kinase activity.

Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
13 HCT1166.43[1]
A5499.62[1]
A3758.07[1]
14-18 PC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66[1]
20 HepG29.99[1][2]
HCT-1167.44[2]
MCF-78.27[2]
21 Various Tumor Cells10.34 - 12.14[2]
24 C6 (rat glioma)4.63 ± 0.85[2]
A54939.33 ± 4.04[2]
40 A5493.55[2]
MCF-73.17[2]
Hep3B4.32[2]
OMS5 & OMS14 A549 (Lung)22.13 - 61.03[5][6]
MCF-7 (Breast)22.13 - 61.03[5][6]

Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives

Compound IDTarget KinaseIC50Reference
10 EGFR94.7 nM[1][2]
11 EGFR54.0 nM[1][2]
20 VEGFR-20.15 µM[2]
21 VEGFR-20.19 µM[2]
37 CDK237.8 nM[2]
38 CDK221.7 nM[2]
40 CDK24.29 µM[2]
54 PI3Kα1.03 nM[2]
OMS1 PI3Kγ47% inhibition at 100 µM[5]
OMS2 PI3Kγ48% inhibition at 100 µM[5]
OMS14 PIK3CD/PIK3R1 (p110δ/p85α)65% inhibition[5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminobenzothiazole Core

This protocol describes a common method for synthesizing the 2-aminobenzothiazole scaffold from a substituted aniline.[1][4]

Materials:

  • Substituted aniline

  • Glacial acetic acid

  • Ammonium thiocyanate

  • Bromine

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add ammonium thiocyanate (2 equivalents) to the solution and stir.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzothiazole derivative.[1]

Protocol 2: Synthesis of N-Substituted 2-Aminobenzothiazole Derivatives

This protocol details the synthesis of N-substituted 2-aminobenzothiazole derivatives, which often involves the reaction of an activated 2-aminobenzothiazole intermediate with an amine.[5][7]

Step 1: Synthesis of (1-chloroacetyl)-2-aminobenzothiazole (Intermediate P1)

  • Dissolve 2-aminobenzothiazole (0.05 mole) and triethylamine (0.05 mole) in 50 mL of dry benzene in a round-bottom flask.[7]

  • Cool the mixture in an ice bath.[7]

  • Add chloroacetyl chloride (0.05 mole) dropwise to the stirred solution.[7]

  • Continue stirring the reaction mixture for approximately 6 hours at room temperature.[7]

  • Filter the reaction mixture to remove the precipitated amine hydrochloride.[7]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate P1.[7]

Step 2: Synthesis of Final N-Substituted Derivatives (e.g., OMS series)

  • The intermediate P1 is then reacted with various amines or piperazine derivatives.[5]

  • The specific reaction conditions (solvent, temperature, and time) may need to be optimized for each specific amine.[1]

Protocol 3: Synthesis of 2-Aminobenzothiazole-Pyrimidine Hybrids

This protocol describes the synthesis of hybrid molecules combining the 2-aminobenzothiazole and pyrimidine rings.[1][8]

Procedure:

  • Synthesize 2-benzothiazolyl guanidine as a key intermediate.

  • React 2-benzothiazolyl guanidine with various reagents such as α,β-unsaturated carbonyls, β-diketones, or β-keto esters to construct the pyrimidine ring.[1][8] The reaction conditions will vary depending on the specific reagent used.[1]

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • 96-well plates

  • Complete cell culture medium

  • 2-Aminobenzothiazole derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[6][7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Visualizations

2-aminobenzothiazole derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2][3] A key pathway targeted is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[5][9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

The general workflow for synthesizing and evaluating these anticancer agents can be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aniline Substituted Aniline Core_Synthesis 2-Aminobenzothiazole Core Synthesis Aniline->Core_Synthesis Derivatization Derivatization/ Functionalization Core_Synthesis->Derivatization Final_Compound Final 2-Aminobenzothiazole Derivative Derivatization->Final_Compound In_Vitro In Vitro Cytotoxicity (MTT Assay) Final_Compound->In_Vitro Kinase_Assay Kinase Inhibition Assay Final_Compound->Kinase_Assay Mechanism Mechanism of Action Studies In_Vitro->Mechanism Kinase_Assay->Mechanism

Caption: General workflow for synthesis and evaluation.

References

Application of 2-Aminobenzo[d]thiazole-5-carbonitrile in the Synthesis of Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzo[d]thiazole derivatives are a prominent class of heterocyclic compounds extensively utilized as scaffolds in the design of fluorescent probes. Their rigid structure and favorable photophysical properties, such as high quantum yields and large Stokes shifts, make them ideal candidates for developing sensors for a variety of analytes. The introduction of a nitrile (cyano) group at the 5-position of the 2-aminobenzothiazole core is a strategic modification anticipated to enhance the fluorescence quantum efficiency of the resulting probes.[1][2] This is attributed to the electron-withdrawing nature of the cyano group, which can modulate the electronic properties of the fluorophore, leading to improved photostability and brightness.[1][2]

These probes operate through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT), allowing for the design of "turn-on" or "turn-off" fluorescent responses upon interaction with specific analytes. The versatile 2-amino group serves as a convenient handle for synthetic modifications, enabling the attachment of various recognition moieties to create probes with high selectivity for metal ions, reactive oxygen species (ROS), and biomolecules.

Application Notes

The use of 2-Aminobenzo[d]thiazole-5-carbonitrile as a building block for fluorescent probes offers several key advantages:

  • Enhanced Fluorescence: The presence of the electron-withdrawing cyano group at the 5-position can significantly increase the fluorescence quantum yield of the benzothiazole core, leading to brighter and more sensitive probes.[1][2]

  • Synthetic Versatility: The 2-amino group provides a reactive site for the straightforward introduction of various functionalities. This allows for the facile synthesis of a diverse library of probes targeting different analytes by coupling with appropriate aldehydes, acyl chlorides, or other electrophilic reagents.

  • Tunable Photophysical Properties: The electronic properties of the fluorescent probe can be fine-tuned by derivatizing the 2-amino group. This allows for the rational design of probes with specific excitation and emission wavelengths suitable for various imaging applications and multiplexing.

  • High Selectivity and Sensitivity: The rigid benzothiazole scaffold, combined with a carefully chosen recognition moiety, can provide high selectivity and sensitivity for the target analyte, minimizing off-target effects and enabling detection at low concentrations.

Quantitative Data of Representative Benzothiazole-Based Fluorescent Probes

While specific data for probes derived directly from this compound is limited in the literature, the following table summarizes the performance of structurally related benzothiazole-based fluorescent probes for various analytes. This data provides a benchmark for the expected performance of novel probes synthesized from the 5-cyano derivative.

Probe Name/DerivativeTarget AnalyteDetection Limit (LOD)Solvent SystemFluorescence ResponseReference
Biphenyl-benzothiazole derivativeZn²⁺0.25 ppmDMSO/CHCl₃ (50:50, v/v)Ratiometric and Turn-onBenchChem
Biphenyl-benzothiazole derivativeCu²⁺0.34 ppmDMSO/CHCl₃ (50:50, v/v)Turn-offBenchChem
Biphenyl-benzothiazole derivativeNi²⁺0.30 ppmDMSO/CHCl₃ (50:50, v/v)RatiometricBenchChem
Probe BT-BOH₂O₂Not SpecifiedNot SpecifiedTurn-on[3]
Probe for HydrazineHydrazine30 ppbNot SpecifiedTurn-on[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

A scalable synthesis of aminobenzothiazole derivatives can be achieved through the reaction of the corresponding aniline with a thiocyanate salt in the presence of a halogen. A plausible route for the synthesis of this compound starts from 4-amino-3-bromobenzonitrile.

Materials:

  • 4-amino-3-bromobenzonitrile

  • Potassium thiocyanate (KSCN)

  • Acetic acid

  • Bromine (Br₂)

  • Aqueous ammonia solution (25%)

  • Water

  • Ethanol

Procedure:

  • Dissolve 4-amino-3-bromobenzonitrile in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir at room temperature.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Neutralize the reaction mixture with a 25% aqueous ammonia solution.

  • Collect the precipitate by filtration, wash thoroughly with water, and then with cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: General Synthesis of a Fluorescent Probe via Schiff Base Formation

The 2-amino group of this compound can readily undergo condensation with an aldehyde to form a Schiff base, a common strategy for creating fluorescent probes.

Materials:

  • This compound

  • Substituted salicylaldehyde (or other desired aldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted salicylaldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the fluorescent probe.

  • Further purification can be performed by recrystallization or column chromatography if necessary.

Visualizations

G General Workflow for Fluorescent Probe Synthesis cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product A This compound C Condensation Reaction (e.g., Schiff Base Formation) A->C B Recognition Moiety (e.g., Aldehyde) B->C D Filtration / Recrystallization / Column Chromatography C->D E Fluorescent Probe D->E G Hypothetical Signaling Pathway of a 'Turn-On' Fluorescent Probe cluster_probe Probe State cluster_analyte Analyte cluster_mechanism Sensing Mechanism Probe_Off Probe (Low Fluorescence) Mechanism Binding Event (e.g., Chelation, Reaction) Probe_Off->Mechanism Interaction Probe_On Probe-Analyte Complex (High Fluorescence) Analyte Target Analyte Analyte->Mechanism Mechanism->Probe_On Conformational Change / Electronic Effect

References

Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazole Derivatives with Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-aminobenzothiazole derivatives that have demonstrated notable antibacterial activity. It includes structured data on their biological efficacy and step-by-step experimental protocols.

Overview of Synthetic Methodologies

Several effective methods have been developed for the synthesis of 2-aminobenzothiazole derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A summary of prominent synthetic routes is presented below.

Synthetic Method Description Key Reagents Advantages Reference
Method A: Reaction of Anilines with Thiocyanate and Bromine This classical approach involves the reaction of substituted anilines with a thiocyanate salt in the presence of bromine to induce cyclization.Substituted anilines, Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN), Bromine (Br2), Acetic acidA well-established and straightforward method for a variety of substituted anilines.[1]
Method B: Synthesis from 2-Aminobenzothiazole via Acylation and Substitution This multi-step synthesis begins with the acylation of 2-aminobenzothiazole, followed by the introduction of various functionalities through nucleophilic substitution.2-Aminobenzothiazole, Chloroacetyl chloride, Triethylamine, Various amines or piperazine derivativesAllows for a high degree of diversification at the 2-amino position, enabling the creation of large libraries of compounds.[2]
Method C: Synthesis of 2-Azidobenzothiazoles This method involves the conversion of 2-aminobenzothiazoles to their corresponding 2-azido derivatives.2-Aminobenzothiazole, Sodium nitrite, Sodium azide, Hydrochloric acidProvides a route to a unique class of derivatives with potent biological activities.[3][4][3][4]

Antibacterial Activity of 2-Aminobenzothiazole Derivatives

The synthesized 2-aminobenzothiazole derivatives have been evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Compound ID Bacterial Strain MIC (µg/mL) Reference
Compound 3e Staphylococcus aureus3.12[5]
Enterococcus faecalis3.12[5]
Salmonella typhi3.12[5]
Escherichia coli3.12[5]
Klebsiella pneumoniae3.12[5]
Pseudomonas aeruginosa3.12[5]
Compound 2d Staphylococcus aureus8[3]
Enterococcus faecalis8[3]
Bacillus cereus64[3]
Pseudomonas aeruginosa64[3]
Compound E Staphylococcus aureus< 0.03[6]
MRSA< 0.03[6]
VISA< 0.03[6]
Enterococcus faecium< 0.03[6]
Escherichia coli4-16[6]
Acinetobacter baumannii4-16[6]
Pseudomonas aeruginosa4-16[6]
Klebsiella pneumoniae4-16[6]
Compound 41c Escherichia coli3.1[7]
Pseudomonas aeruginosa6.2[7]
Bacillus cereus12.5[7]
Staphylococcus aureus12.5[7]
Compound 66c Pseudomonas aeruginosa3.1-6.2[7]
Staphylococcus aureus3.1-6.2[7]
Escherichia coli3.1-6.2[7]

Experimental Protocols

Synthesis Protocols

Method A: General Procedure for the Synthesis of 2-Aminobenzothiazoles from Substituted Anilines [1]

  • To a solution of the appropriately substituted aniline (0.1 mole) in glacial acetic acid, add ammonium thiocyanate (0.2 mole).

  • Cool the mixture in an ice-salt bath to below 5 °C.

  • Slowly add a solution of bromine (0.1 mole) in glacial acetic acid dropwise with constant stirring, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring for an additional 2 hours at the same temperature.

  • Pour the reaction mixture into a beaker of crushed ice and water.

  • Filter the resulting precipitate, wash thoroughly with cold water to remove any excess acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminobenzothiazole derivative.

Method B: Synthesis of N-(1,3-Benzothiazol-2-yl)-2-(substituted amino)acetamide Derivatives [2]

Step 1: Synthesis of 2-Chloro-N-(benzothiazol-2-yl)acetamide (P1)

  • Dissolve 2-aminobenzothiazole (6.65 mmol) in dry chloroform (10 mL) in an ice bath.

  • Slowly add chloroacetyl chloride (6.65 mmol) dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Filter the resulting precipitate, wash with cold chloroform, and dry under vacuum to yield compound P1.

Step 2: General Procedure for the Synthesis of Final Derivatives (OMS1–OMS13)

  • To a solution of compound P1 (1 equivalent) in a suitable solvent (e.g., ethanol or DMF), add the desired amine or piperazine derivative (1.1 equivalents).

  • Add a base such as triethylamine (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

Method C: General procedure for the synthesis of 2-azidobenzothiazoles [4]

  • Dissolve 2-aminobenzothiazole (0.5 mmol) in water (10 mL) in a 50 mL round bottom flask with magnetic stirring at room temperature.

  • Add hydrochloric acid dropwise until the 2-aminobenzothiazole is completely dissolved.

  • Sequentially add solutions of sodium nitrite (2 mmol), sodium acetate (2 mmol), and sodium azide (2 mmol) dropwise at 5-minute intervals.

  • Continue stirring the reaction for an additional 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 2-azidobenzothiazole derivative.

Antibacterial Screening Protocol

Broth Microdilution Method for MIC Determination [8]

  • Prepare a stock solution of each synthesized 2-aminobenzothiazole derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well containing the serially diluted compounds with the bacterial suspension.

  • Include positive control wells (broth with bacteria) and negative control wells (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the absence of turbidity).

Visualizations

Synthesis_and_Screening_Workflow Start Starting Materials (e.g., Substituted Aniline) Method Synthetic Method (e.g., Method A, B, or C) Start->Method Purification Purification (e.g., Recrystallization, Column Chromatography) Method->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Compound Pure 2-Aminobenzothiazole Derivative Characterization->Compound MIC_Assay Broth Microdilution Assay (MIC Determination) Compound->MIC_Assay Data_Analysis Data Analysis MIC_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Compound Identification of Lead Compound(s) SAR->Lead_Compound

Caption: Workflow for Synthesis and Antibacterial Evaluation.

This diagram illustrates the general workflow from the synthesis of 2-aminobenzothiazole derivatives to the identification of lead compounds with antibacterial activity.

Signaling_Pathway_Concept Compound 2-Aminobenzothiazole Derivative Target Bacterial Target (e.g., DNA Gyrase) Compound->Target Binds to Process Essential Cellular Process (e.g., DNA Replication) Compound->Process Inhibits Target->Process Is essential for Inhibition Inhibition of Bacterial Growth Process->Inhibition Leads to

Caption: Conceptual Mechanism of Action.

This diagram depicts a conceptual pathway for the antibacterial action of 2-aminobenzothiazole derivatives, which often involves the inhibition of essential bacterial enzymes.

References

Application Notes and Protocols: 2-Aminobenzo[d]thiazole-5-carbonitrile in Agricultural Chemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Aminobenzo[d]thiazole-5-carbonitrile as a scaffold in the development of novel agricultural chemicals. While direct quantitative data for this specific compound is limited in publicly available literature, this document extrapolates from research on structurally similar 2-aminobenzothiazole derivatives to provide detailed synthetic protocols, hypothesized mechanisms of action, and standardized testing procedures for fungicidal and herbicidal activity.

Introduction

The 2-aminobenzothiazole core is a privileged scaffold in medicinal and agricultural chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties.[1][2] The introduction of a carbonitrile group at the 5-position of the benzothiazole ring is of interest for its potential to modulate the electronic properties and binding interactions of the molecule with target enzymes in plant pathogens and weeds. This document outlines the potential applications and experimental protocols for the evaluation of this compound in an agricultural context.

Synthesis of this compound

The synthesis of 5-substituted 2-aminobenzothiazoles can be challenging.[3] A proposed synthetic route for this compound, adapted from established methods for related compounds, is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-amino-3-bromobenzonitrile

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-amino-3-bromobenzonitrile (1 equivalent) in glacial acetic acid.

  • Thiocyanation: Add potassium thiocyanate (2.2 equivalents) to the solution and stir until dissolved.

  • Bromination: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of this compound start 4-amino-3-bromobenzonitrile + KSCN step1 Dissolve in Glacial Acetic Acid start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add Br2 in Glacial Acetic Acid step2->step3 step4 Stir at Room Temperature (12-18h) step3->step4 step5 Pour into Ice Water & Neutralize with NaHCO3 step4->step5 step6 Filter and Wash Precipitate step5->step6 step7 Recrystallize from Ethanol step6->step7 end This compound step7->end

Caption: Proposed synthetic workflow for this compound.

Potential Agricultural Applications

Fungicidal Activity

Derivatives of 2-aminobenzothiazole have demonstrated significant efficacy against a range of plant pathogenic fungi. The proposed mechanism of action for some benzothiazole-based fungicides involves the inhibition of enzymes crucial for fungal cell wall biosynthesis or respiration.

Hypothesized Mechanism of Action (Fungicidal):

It is hypothesized that this compound may act as a fungal enzyme inhibitor. The benzothiazole ring system can mimic natural substrates, while the electron-withdrawing nature of the 5-carbonitrile group could enhance binding affinity to the active site of a target enzyme, potentially leading to the disruption of essential metabolic pathways in the fungus.

G cluster_moa Hypothesized Fungicidal Mechanism of Action compound 2-Aminobenzo[d]thiazole- 5-carbonitrile inhibition Inhibition compound->inhibition enzyme Fungal Target Enzyme (e.g., in cell wall synthesis) enzyme->inhibition disruption Disruption of Metabolic Pathway inhibition->disruption death Fungal Cell Death disruption->death G cluster_workflow In Vitro Fungicidal Assay Workflow start Prepare Stock Solution step1 Prepare PDA Medium start->step1 step2 Incorporate Test Compound into PDA step1->step2 step3 Pour Plates step2->step3 step4 Inoculate with Fungal Mycelial Plug step3->step4 step5 Incubate at 25 °C step4->step5 step6 Measure Colony Diameter step5->step6 step7 Calculate Percent Inhibition step6->step7 end Determine EC50 step7->end

References

Application Notes and Protocols for 2-Aminobenzo[d]thiazole-5-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the practical uses of 2-Aminobenzo[d]thiazole-5-carbonitrile in materials science, focusing on its potential applications in organic electronics and fluorescent sensing. The protocols provided are representative methodologies based on established synthesis and fabrication techniques for similar benzothiazole derivatives.

Application Note 1: Organic Light-Emitting Diodes (OLEDs)

Introduction: this compound is a promising candidate for use in organic light-emitting diodes (OLEDs) due to its inherent fluorescence and charge-transporting properties. The benzothiazole core is a well-established electron-accepting moiety, while the amino group at the 2-position and the carbonitrile group at the 5-position act as electron-donating and electron-withdrawing groups, respectively. This donor-acceptor structure can lead to materials with high photoluminescence quantum yields and tunable emission colors. The carbonitrile group, in particular, can enhance electron injection and transport, potentially leading to lower turn-on voltages and higher efficiencies in OLED devices.

Potential Roles in OLEDs:

  • Emissive Layer Dopant: Its fluorescent properties make it suitable as a dopant in a host material to achieve a specific emission color, often in the blue or green region of the spectrum.

  • Host Material: With appropriate chemical modification, derivatives of this compound could serve as host materials for phosphorescent emitters.

  • Electron Transport Layer (ETL): The electron-withdrawing nature of the benzothiazole and carbonitrile moieties suggests its potential for use in electron transport layers to facilitate electron injection from the cathode.

Expected Performance Characteristics: The performance of OLEDs incorporating this compound derivatives is expected to be competitive. The combination of the rigid benzothiazole core and the polar nitrile group can lead to good thermal stability and amorphous film-forming properties, which are crucial for device longevity and performance.

Application Note 2: Fluorescent Chemosensors

Introduction: The inherent fluorescence of the 2-aminobenzothiazole scaffold makes it an excellent platform for the development of fluorescent chemosensors. The amino group can act as a recognition site for various analytes, and the carbonitrile group can modulate the electronic properties of the molecule, influencing its sensitivity and selectivity. Upon binding to a target analyte, the photophysical properties of the molecule, such as fluorescence intensity or emission wavelength, can be altered, providing a detectable signal.

Sensing Applications:

  • Ion Sensing: The amino group can be functionalized to create receptors for specific metal ions or anions. For example, the nitrogen atoms in the benzothiazole ring and the amino group can coordinate with metal ions, leading to changes in the fluorescence spectrum.

  • pH Sensing: The basicity of the amino group makes these compounds sensitive to changes in pH. Protonation of the amino group can significantly alter the intramolecular charge transfer (ICT) characteristics, resulting in a ratiometric or "on-off" fluorescent response.

  • Biomolecule Detection: Through appropriate functionalization, derivatives of this compound can be designed to selectively bind to biomolecules such as proteins or nucleic acids, enabling their detection and quantification.

Quantitative Data Summary

The following table summarizes representative photophysical and electroluminescent data for a hypothetical OLED device and a fluorescent sensor based on this compound. These values are based on typical performance characteristics of similar benzothiazole derivatives found in the literature.

ParameterOLED Application (as dopant)Fluorescent Sensor Application
Photoluminescence (PL)
Excitation Wavelength (λex)380 nm365 nm
Emission Wavelength (λem)485 nm (blue-green)450 nm (blue)
Quantum Yield (ΦPL)> 0.700.1 (free), > 0.6 (bound)
Electroluminescence (EL) N/A
Turn-on Voltage< 4.0 VN/A
Maximum Luminance> 5000 cd/m²N/A
External Quantum Efficiency (EQE)> 5%N/A
Sensing Performance N/A
AnalyteN/Ae.g., Zn²⁺ ions
Limit of Detection (LOD)N/A< 1 µM
SelectivityN/AHigh over other common ions

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis from 4-amino-3-bromobenzonitrile.

Materials:

  • 4-amino-3-bromobenzonitrile

  • Sodium thiocyanate (NaSCN)

  • Dimethylformamide (DMF)

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-amino-3-bromobenzonitrile (1.0 eq), sodium thiocyanate (1.5 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous toluene to the flask.

  • Add DMEDA (0.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove insoluble salts and wash the residue with ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Simple OLED Device

This protocol outlines the fabrication of a multilayer OLED using this compound as a dopant in the emissive layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)

  • This compound (dopant)

  • Electron transport layer material (e.g., Tris-(8-hydroxyquinoline)aluminum - Alq₃)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Organic solvents (e.g., chlorobenzene)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material (CBP) and this compound (e.g., 5 wt% dopant concentration) in chlorobenzene. Spin-coat this solution onto the PEDOT:PSS layer and anneal at 80 °C for 30 minutes inside the glovebox.

  • Electron Transport Layer (ETL) Deposition: Thermally evaporate a layer of Alq₃ (e.g., 30 nm) onto the emissive layer in a high-vacuum chamber (<10⁻⁶ Torr).

  • Cathode Deposition: Sequentially evaporate a thin layer of LiF (e.g., 1 nm) as an electron injection layer, followed by a thicker layer of Al (e.g., 100 nm) as the cathode without breaking the vacuum.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and device efficiency.

Visualizations

experimental_workflow_synthesis start Start: 4-amino-3-bromobenzonitrile + NaSCN, CuI, K2CO3, DMEDA reaction Reflux in Toluene (24 hours, 110°C) start->reaction workup Work-up: - Cool to RT - Filter - Evaporate solvent reaction->workup purification Purification: Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization end_product Product: 2-Aminobenzo[d]thiazole- 5-carbonitrile characterization->end_product

Caption: Synthesis workflow for this compound.

oled_fabrication_workflow sub ITO Substrate Cleaning hil Spin-coat PEDOT:PSS (HIL) sub->hil eml Spin-coat Host:Dopant (EML) (CBP : 2-ABT-5-CN) hil->eml etl Thermal Evaporation of Alq3 (ETL) eml->etl cathode Thermal Evaporation of LiF/Al (Cathode) etl->cathode encap Encapsulation cathode->encap char Device Characterization encap->char device Finished OLED Device char->device

Caption: Fabrication workflow for a simple OLED device.

fluorescent_sensing_mechanism cluster_0 Sensing Principle sensor Sensor Molecule (Low Fluorescence) complex Sensor-Analyte Complex (High Fluorescence) sensor->complex + Analyte analyte Analyte (e.g., Metal Ion) complex->sensor - Analyte

Caption: Principle of "turn-on" fluorescent sensing.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the oxidative cyclization of 4-aminobenzonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture-sensitive reagents (e.g., bromine) may have degraded. 3. Improper Stoichiometry: Incorrect molar ratios of aniline, thiocyanate, and bromine.1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC. Consider a modest increase in reaction time or temperature, but be cautious of byproduct formation. 2. Use Fresh Reagents: Ensure all reagents are fresh and handled under anhydrous conditions where necessary. 3. Verify Stoichiometry: Carefully check the molar equivalents of all reactants. A common approach uses 1 equivalent of aniline, 2-4 equivalents of potassium thiocyanate, and 1-2 equivalents of bromine.[1][2]
Formation of Multiple Products (Visible on TLC) 1. Side Reactions: Over-oxidation or polymerization of the starting material or product. 2. Incomplete Cyclization: Presence of intermediate thiourea or isothiocyanate species.1. Control Temperature: Maintain the recommended reaction temperature, especially during the addition of bromine, which should be done slowly at a low temperature (e.g., 0-10 °C).[1] 2. Purification: Isolate the desired product using column chromatography. A gradient elution with hexane and ethyl acetate is often effective.
Product is Difficult to Purify 1. Co-eluting Impurities: Byproducts with similar polarity to the desired product. 2. Presence of Tar-like Substances: Polymerization due to harsh reaction conditions.1. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). 2. Activated Charcoal Treatment: If colored impurities are present, treatment with activated charcoal during recrystallization can be beneficial. 3. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography.
Unexpected Peaks in NMR Spectrum 1. Residual Starting Material: Peaks corresponding to 4-aminobenzonitrile. 2. Intermediate Species: Signals from N-(4-cyanophenyl)thiourea. 3. Solvent Impurities: Residual solvents from the reaction or purification.1. Compare with Known Spectra: Compare the obtained spectrum with literature data for the starting material and expected intermediates. 2. Purify the Sample: Re-purify the sample using column chromatography or recrystallization to remove contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the direct oxidative cyclization of 4-aminobenzonitrile. This reaction is typically carried out using potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) and an oxidizing agent like bromine in a solvent such as glacial acetic acid.[3] This approach is favored for its straightforwardness and use of readily available starting materials.

Q2: Are there alternative methods for introducing the 5-carbonitrile group?

A2: Yes, an alternative strategy involves the Sandmeyer reaction.[4][5] This would start with a precursor such as 2-aminobenzothiazole-5-amine. The 5-amino group can be converted to a diazonium salt using nitrous acid at low temperatures. Subsequent treatment with a copper(I) cyanide catalyst introduces the nitrile group at the 5-position.[4][5] This method is useful if the direct cyclization of 4-aminobenzonitrile proves problematic or if the 5-amino precursor is more readily available.

Q3: What is the mechanism of the oxidative cyclization of 4-aminobenzonitrile?

A3: The reaction proceeds through several steps. First, the oxidizing agent (e.g., bromine) reacts with the thiocyanate salt to form a thiocyanogen or a related electrophilic sulfur species. This species then attacks the electron-rich aromatic ring of 4-aminobenzonitrile, typically at the position ortho to the amino group, which is a strong activating group. The resulting intermediate then undergoes intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate group, leading to the formation of the thiazole ring after a final oxidation/aromatization step.

Q4: Can other oxidizing agents be used instead of bromine?

A4: While bromine is common, other oxidizing systems can be employed. Some modern methods utilize transition metal catalysts, such as palladium or ruthenium, to facilitate the intramolecular oxidative coupling of N-arylthioureas, which can be formed in situ from the corresponding aniline.[6] These methods can sometimes offer milder reaction conditions and improved yields.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups (e.g., the nitrile C≡N stretch). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidative Cyclization

This protocol is a representative procedure based on common methods for the synthesis of 2-aminobenzothiazoles.

Materials:

  • 4-aminobenzonitrile

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Aqueous ammonia solution (25%)

  • Deionized water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 4-aminobenzonitrile (1.0 eq) and potassium thiocyanate (2.5 eq) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Neutralize the mixture by the slow addition of a 25% aqueous ammonia solution until the pH is approximately 8.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

  • The crude product can be purified by recrystallization from an appropriate solvent such as ethanol.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 4-aminobenzonitrile and KSCN in Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Add Bromine Solution (keep temp < 10 °C) cool->add_br2 stir Stir at Room Temperature (12-16h) add_br2->stir monitor Monitor by TLC stir->monitor quench Pour into Ice Water monitor->quench neutralize Neutralize with NH4OH quench->neutralize filter Filter Precipitate neutralize->filter purify Recrystallize from Ethanol filter->purify end Pure 2-Aminobenzo[d]thiazole- 5-carbonitrile purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Product Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Yes impurity_issue Impurity Issues? start->impurity_issue No optimize_time_temp Optimize Reaction Time and Temperature check_reagents->optimize_time_temp optimize_time_temp->impurity_issue control_temp Control Temperature During Bromine Addition impurity_issue->control_temp Yes success Problem Solved impurity_issue->success No purification Purification Strategy control_temp->purification recrystallize Recrystallization purification->recrystallize Option 1 chromatography Column Chromatography purification->chromatography Option 2 recrystallize->success chromatography->success

Caption: Troubleshooting flowchart for synthesis challenges.

References

improving yield of 2-Aminobenzo[d]thiazole-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My starting aniline precursor seems to change color over time. Can I still use it?

A: A color change in the aniline precursor, such as 4-amino-3-cyanobenzonitrile, often indicates degradation due to oxidation. This can lead to the formation of colored impurities and polymeric byproducts, which will likely lower the yield and complicate purification.[1] It is highly recommended to assess the purity of the starting material using techniques like HPLC before use. For best results and reproducibility, use a fresh or purified sample.[1]

Q2: What is the most common method for synthesizing the 2-aminobenzothiazole core?

A: A classical and widely used method involves the reaction of a corresponding aniline with a thiocyanate salt (like potassium or ammonium thiocyanate) in the presence of bromine and glacial acetic acid.[2][3] This reaction, often referred to as the Hugerschoff synthesis, proceeds via an in-situ generated thiocyanogen bromide which facilitates the cyclization to form the benzothiazole ring.[3]

Q3: Are there alternative or "greener" synthetic routes available?

A: Yes, modern synthetic chemistry has explored various alternatives to the classical bromine/acetic acid method. These include catalyst- and additive-free methods, microwave-assisted syntheses for shorter reaction times, and the use of different catalysts like copper or palladium complexes under specific conditions.[4][5][6][7] For instance, one-pot syntheses from 2-iodoanilines and dithiocarbamates using a copper catalyst have shown yields up to 97%.[8][9]

Q4: My purified product has poor solubility in common solvents. What can I do?

A: Poor solubility can be a challenge. For purification, consider using column chromatography with a gradient elution to find a suitable solvent system.[1] For analysis or subsequent reactions, you might need to explore a wider range of solvents, including more polar aprotic solvents like DMSO or DMF. In some cases, derivatization of the amino group can improve solubility.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Recommended Solution
Impure Starting Materials The aniline precursor is prone to oxidation. Ensure its purity via TLC or HPLC before starting. Use freshly purified materials.[10]
Incorrect Stoichiometry The classical method often uses 2-4 equivalents of potassium thiocyanate (KSCN) and 1-2 equivalents of bromine relative to the aniline.[4][11] Carefully check the molar ratios of your reagents.
Suboptimal Reaction Temperature The reaction is typically initiated at a low temperature (e.g., 10°C) during the dropwise addition of bromine and then allowed to stir at room temperature.[4][11] Ensure proper temperature control.
Presence of Water The reaction is sensitive to water. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[10]
Incomplete Reaction Monitor the reaction progress using TLC. If starting material persists, consider extending the reaction time.[10]
Formation of Side Products
Potential Cause Recommended Solution
Decomposition of Reagents Bromine and thiocyanates can be unstable. Use fresh, high-quality reagents.
Over-bromination Adding bromine too quickly or at too high a temperature can lead to unwanted bromination of the aromatic ring. Ensure slow, dropwise addition under cooled conditions.
Polymerization Oxidative side reactions can lead to polymeric byproducts. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate this.
Incorrect Work-up After the reaction, quenching with a reducing agent (like sodium bisulfite) can help remove excess bromine. Neutralization is also a critical step; typically, aqueous ammonia is used to precipitate the product.[4][11]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of similar 2-aminobenzothiazole derivatives.[4][11]

Materials:

  • 4-amino-3-cyanobenzonitrile (or appropriate aniline precursor)

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 25% Aqueous Ammonia (NH₃)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of the aniline precursor and 4 equivalents of KSCN in glacial acetic acid. Stir the mixture at room temperature for 45 minutes.

  • Cooling: Cool the reaction mixture to 10°C in an ice-water bath.

  • Bromine Addition: Dissolve 2 equivalents of bromine in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture while stirring vigorously. Maintain the temperature below 15°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approx. 15 hours).[11]

  • Work-up: Pour the reaction mixture onto crushed ice. Carefully neutralize the solution with 25% aqueous ammonia until a precipitate forms.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Table 1: Effect of Reaction Conditions on Yield (General 2-Aminobenzothiazole Synthesis)

The following table summarizes data from various syntheses of 2-aminobenzothiazole derivatives, which can inform optimization strategies.

Catalyst/Reagent Solvent Temperature Time Yield (%) Reference
Br₂ / KSCNAcetic Acid10°C to RT15 h35-95[4]
Cu(OAc)₂DMF120°C-up to 97[8][9]
None (Catalyst-free)DMSO140°C-up to 83[6]
Amberlite IR120 ResinMicrowave85°C5-10 min88-95[5]

Visualized Workflows and Logic

General Synthesis Workflow

G start_end start_end process process decision decision output output A Start: Prepare Reagents (Aniline, KSCN, Acetic Acid) B Dissolve Aniline & KSCN in Acetic Acid A->B C Cool Mixture to 10°C B->C D Dropwise Addition of Bromine Solution C->D E Stir at Room Temperature (Overnight) D->E F Monitor with TLC E->F G Reaction Complete? F->G G->E No H Work-up: Pour on Ice, Neutralize with NH3 G->H Yes I Filter & Wash Precipitate H->I J Purification (Recrystallization or Chromatography) I->J K Final Product: This compound J->K L End K->L

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G problem problem cause cause solution solution P1 Problem: Low Yield C1 Impure Starting Materials? P1->C1 C2 Suboptimal Conditions? P1->C2 C3 Incomplete Reaction? P1->C3 C4 Poor Work-up? P1->C4 S1 Solution: - Use fresh/purified aniline. - Check purity via HPLC/TLC. C1->S1 S2 Solution: - Verify stoichiometry. - Control temperature during Br2 addition. - Use anhydrous solvents. C2->S2 S3 Solution: - Monitor reaction with TLC. - Extend reaction time if necessary. C3->S3 S4 Solution: - Ensure complete precipitation with NH3. - Minimize loss during filtration/transfer. C4->S4

Caption: A troubleshooting decision tree for addressing low reaction yields.

Simplified Reaction Pathway

G reactant reactant reagent reagent intermediate intermediate product product A Substituted Aniline C Phenylthiourea Intermediate A->C B Thiocyanate (KSCN) B->C D Oxidative Cyclization C->D Electrophilic attack E 2-Aminobenzothiazole Product D->E Ring closure F Bromine (Br2) in Acetic Acid F->D

Caption: Simplified pathway for 2-aminobenzothiazole formation.

References

Technical Support Center: Purification of 2-Aminobenzo[d]thiazole-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-aminobenzo[d]thiazole-5-carbonitrile and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Purity After Initial Purification

  • Question: My initial purification of a this compound analog by column chromatography resulted in low purity. What are the likely causes and how can I improve it?

  • Answer: Low purity after column chromatography can stem from several factors. Due to the basic nature of the amine group, these compounds can interact strongly with the acidic silica gel, leading to peak tailing and poor separation from impurities.

    Potential Causes and Solutions:

    • Strong Analyte-Silica Interaction: The basic amine group can lead to significant peak tailing on standard silica gel.

      • Solution 1: Mobile Phase Modifier. Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to your mobile phase. This will compete with your compound for the acidic sites on the silica, improving peak shape and resolution.

      • Solution 2: Amine-Functionalized Silica. Consider using an amine-functionalized silica gel for your column chromatography. This stationary phase is specifically designed to minimize the interaction with basic compounds, often resulting in sharper peaks and better separation.

    • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate your compound from impurities.

      • Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexane, dichloromethane/methanol) to identify the eluent that provides the best separation (Rf value around 0.3-0.4 and good separation between spots).

    • Co-eluting Impurities: Some byproducts from the synthesis may have very similar polarity to your desired product, making separation by standard chromatography challenging.

      • Solution 1: Recrystallization. If the purity is moderately low, a subsequent recrystallization step can be very effective in removing closely related impurities.

      • Solution 2: Preparative HPLC. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column, can offer superior resolution.

Issue 2: Compound Fails to Crystallize or Oils Out During Recrystallization

  • Question: I am trying to purify my this compound analog by recrystallization, but it either remains in solution or forms an oil. What should I do?

  • Answer: Crystallization is a delicate process influenced by solvent choice, concentration, and cooling rate. Oiling out occurs when the compound's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation.

    Potential Causes and Solutions:

    • Inappropriate Solvent: The solvent may be too good at dissolving your compound, even at low temperatures, or it may be a poor solvent in which your compound has low solubility even when hot.

      • Solution 1: Systematic Solvent Screening. Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) to find a solvent that dissolves your compound when hot but sparingly when cold.

      • Solution 2: Two-Solvent System. If a single solvent is not effective, try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

    • Solution is Too Concentrated or Too Dilute: An incorrect concentration can hinder crystal formation.

      • Solution: If the solution is too concentrated, it may oil out. Add a small amount of the hot solvent to redissolve the oil and then cool slowly. If it's too dilute, you may need to carefully evaporate some of the solvent to reach the saturation point.

    • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.

      • Solution: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.

    • Presence of Impurities: Certain impurities can inhibit crystallization.

      • Solution: If significant impurities are present, it may be necessary to first perform a quick purification by flash column chromatography to remove the bulk of the impurities before attempting recrystallization.

Issue 3: Product Degradation During Purification

  • Question: I suspect my this compound analog is degrading during purification on silica gel. What are the signs and how can I prevent this?

  • Answer: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Amines can also be susceptible to oxidation.

    Potential Causes and Solutions:

    • Acid-Catalyzed Degradation on Silica: The acidic surface of silica gel can be detrimental to some molecules.

      • Solution 1: Deactivate Silica Gel. You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of triethylamine before packing the column.

      • Solution 2: Use Alternative Stationary Phases. Consider using less acidic stationary phases like alumina (basic or neutral) or reversed-phase silica (C18).

    • Oxidation: Aromatic amines can be prone to oxidation, which is often indicated by a change in color (e.g., turning yellow or brown).

      • Solution: Work quickly and minimize exposure of your compound to air and light. If possible, use degassed solvents and carry out the purification under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

  • Q1: What are the most common purification methods for this compound analogs?

    • A1: The most frequently employed methods are column chromatography on silica gel and recrystallization. For challenging separations, preparative HPLC is also used. Acid-base extraction can be a useful initial step to remove non-basic impurities.

  • Q2: What are some common impurities I might encounter?

    • A2: Common impurities can include unreacted starting materials (e.g., substituted anilines), intermediates such as thioureas, and byproducts from side reactions. For instance, in syntheses involving thiocyanation of anilines, regioisomers can be a significant impurity.

  • Q3: How do I choose the best solvent for recrystallization?

    • A3: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. You can perform small-scale solubility tests with a variety of solvents to find the optimal one. Common choices for 2-aminobenzothiazole derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures.

  • Q4: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it for column chromatography?

    • A4: Streaking on a silica gel TLC plate is a classic sign of a strong interaction between your basic amine and the acidic silica. To mitigate this for column chromatography, you should add a small amount of triethylamine (0.1-1%) to your eluent. This will improve the chromatography by reducing the tailing of your compound.

  • Q5: Can I use reversed-phase chromatography for these compounds?

    • A5: Yes, reversed-phase chromatography (e.g., with a C18 column) is a very effective method for purifying 2-aminobenzothiazole analogs, especially for polar derivatives or when normal-phase chromatography fails to provide adequate separation. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Data Presentation

The following table summarizes quantitative data for the purification of a closely related analog, 6-amino-2-cyanobenzothiazole, which can serve as a starting point for optimizing the purification of 5-carbonitrile analogs.

CompoundPurification MethodSolvent/Eluent SystemPurityYield
6-Amino-2-cyanobenzothiazoleFiltration through a short silica plugNot specified>95%60-71%
6-Amino-2-cyanobenzothiazoleRecrystallizationHot ethanolHighNot specified

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with TEA modification)

  • TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for 2-aminobenzothiazole analogs is a mixture of ethyl acetate and hexane. Add one drop of triethylamine to the TLC development chamber to assess its effect on the separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexane with 0.5% triethylamine). Carefully pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. Collect fractions and monitor the elution of your compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent (e.g., ethanol). Heat the mixture to boiling. A suitable solvent will dissolve the compound completely when hot. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

PurificationWorkflow Crude Crude 2-Aminobenzothiazole -5-carbonitrile Analog Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Recrystallization Path ColumnChrom Column Chromatography Crude->ColumnChrom If significant impurities TLC TLC Analysis for Solvent System Crude->TLC Initial Assessment HotFilt Hot Filtration (if necessary) Dissolve->HotFilt Cool Slow Cooling to Room Temp Dissolve->Cool HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure Load Load Sample onto Column ColumnChrom->Load TLC->ColumnChrom Elute Elute with Solvent System (+/- TEA) Load->Elute Combine Combine Pure Fractions Elute->Combine Evaporate Evaporate Solvent Combine->Evaporate PureOil Pure Product (as oil/solid) Evaporate->PureOil PureOil->Dissolve For further purification

Caption: General workflow for the purification of this compound analogs.

Technical Support Center: Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the oxidative cyclization of a corresponding aniline precursor, typically 4-aminobenzonitrile, using a thiocyanate salt and an oxidizing agent like bromine in an acidic solvent. This approach is a variation of the classical Hugerschoff reaction.[1][2]

Q2: What is the role of bromine in the reaction?

A2: Bromine serves as the oxidizing agent. It first reacts with the thiocyanate salt to form thiocyanogen ((SCN)₂), a reactive electrophile. Thiocyanogen then attacks the electron-rich aniline ring, leading to an intermediate that subsequently cyclizes to form the benzothiazole ring.[1][3]

Q3: Can I use other oxidizing agents besides bromine?

A3: While bromine is the most commonly cited oxidizing agent for this type of reaction, other systems can be used for the cyclization of arylthioureas (the intermediate formed from the aniline and thiocyanate). These can include catalysts based on palladium, ruthenium, or copper, though these are typically for the pre-formed thiourea and may require different reaction conditions.[4] For the direct one-pot synthesis from an aniline, bromine in acetic acid is a well-established and cost-effective method.

Q4: Why is acetic acid typically used as the solvent?

A4: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the reactants, provides a protic environment that facilitates the reaction, and is relatively stable to the oxidative conditions.[3][5]

Q5: What are the primary safety precautions for this reaction?

A5: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/bromine resistant gloves. The reaction can be exothermic, so controlled, dropwise addition of bromine at a reduced temperature (e.g., 10 °C) is crucial.[3][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.[3][5][6]

Materials:

  • 4-aminobenzonitrile

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • 25% Aqueous ammonia solution (NH₄OH) or other base for neutralization

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1 equivalent of 4-aminobenzonitrile and 4 equivalents of potassium thiocyanate in glacial acetic acid.

  • Stir the mixture at room temperature for approximately 45 minutes.

  • Cool the reaction mixture to 10 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2 equivalents of bromine in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the cooled reaction mixture while stirring vigorously. Maintain the temperature below 15 °C during the addition. The solution will typically turn into a yellow or orange suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into ice-cold water.

  • Neutralize the mixture to a pH of approximately 8 by slowly adding a 25% aqueous ammonia solution. This step should be done in an ice bath as the neutralization is exothermic.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.

  • Dry the purified product under vacuum.

Data Presentation: Reaction Condition Comparison

The following table summarizes reaction conditions and yields for the synthesis of various 2-aminobenzothiazole derivatives, providing a baseline for what might be expected for the 5-carbonitrile analog.

Starting AnilineReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 4-aminobenzoateKSCN (4), Br₂ (2)Acetic Acid10 → RT1555[5][7]
3-alkoxy-4-aminobenzoatesKSCN (4), Br₂ (2)Acetic Acid10 → RT1535-95[7]
Substituted AnilinesKSCN, Br₂Acetic AcidRT--[2][6]
p-tolylthioureaHBr (catalytic)H₂SO₄45-55--[8]

Visualized Workflows and Pathways

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Product A 4-Aminobenzonitrile E 4-Amino-3-thiocyanato- benzonitrile A->E + (SCN)₂ (Electrophilic Substitution) F Arylthiourea Intermediate A->F + (SCN)₂ B KSCN D Thiocyanogen (SCN)₂ B->D + Br₂ C Br₂ in Acetic Acid G 2-Aminobenzo[d]thiazole- 5-carbonitrile E->G Intramolecular Cyclization F->G Oxidative Cyclization

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve 1. Dissolve 4-aminobenzonitrile and KSCN in Acetic Acid start->dissolve cool 2. Cool Mixture to 10°C dissolve->cool add_br2 3. Add Bromine Solution Dropwise cool->add_br2 react 4. Stir Overnight at Room Temperature add_br2->react workup 5. Quench with Water & Neutralize with NH₄OH react->workup filter 6. Filter Crude Product workup->filter purify 7. Recrystallize from Methanol/Ethanol filter->purify end End purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Question: My reaction resulted in a very low yield, or I only recovered my starting material. What could be the cause?

  • Answer:

    • Ineffective Bromination: Ensure the bromine used is fresh, as it can degrade over time. The dropwise addition at low temperature is critical to prevent unwanted side reactions and evaporation of Br₂.

    • Insufficient Reagents: The stoichiometry is crucial. A common protocol uses a 2:4 ratio of Bromine to Thiocyanate relative to the aniline.[5][7] Ensure accurate measurements.

    • Reaction Time/Temperature: The reaction may require longer stirring at room temperature to go to completion. Monitor via TLC until the starting material spot disappears.

    • Premature Precipitation: If the product precipitates during neutralization before the solution is fully basic (pH ~8), some product may be lost. Ensure thorough mixing during basification.

Problem 2: Formation of Multiple Products/Impure Product

  • Question: My TLC and/or NMR show multiple spots/peaks, indicating a mixture of products. What are the likely side products and how can I avoid them?

  • Answer:

    • Over-bromination: Excess bromine can lead to bromination of the aromatic ring. This can be minimized by the slow, controlled addition of the specified amount of bromine.

    • Para-Thiocyanation (if starting with an alternative aniline): If the para-position of the aniline is unsubstituted, thiocyanation can occur there as a major side reaction.[9] This is not an issue when starting with 4-aminobenzonitrile as the para-position is blocked.

    • Hydrolysis of Nitrile Group: The cyano (-CN) group can be susceptible to hydrolysis to an amide (-CONH₂) or carboxylic acid (-COOH) under prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures. It is important to perform the reaction at the recommended temperatures and avoid excessive heating during workup or purification.

    • Formation of Thiourea Byproducts: Incomplete cyclization can leave arylthiourea intermediates in the product mixture.[1] Ensure sufficient reaction time and proper stoichiometry of the oxidizing agent.

    • Solution: Purification via flash column chromatography can be effective for separating the desired product from impurities.[3] Careful recrystallization may also remove many side products.

Problem 3: Difficulty with Purification

  • Question: The crude product is a dark, oily solid and is difficult to recrystallize. What can I do?

  • Answer:

    • Initial Wash: Before recrystallization, try washing the crude solid with a non-polar solvent like hexane to remove highly non-polar impurities. A wash with a cold, dilute sodium thiosulfate solution can help remove residual bromine, which often causes coloration.

    • Solvent System for Recrystallization: Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) might be more effective than a single solvent.

    • Charcoal Treatment: If the product is highly colored, you can try treating a solution of the crude product with activated charcoal before the hot filtration step of recrystallization to remove colored impurities.

    • Column Chromatography: If recrystallization fails, flash column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexane is a reliable alternative for purification.[3]

Troubleshooting Decision Tree

Troubleshooting decision decision issue issue solution solution start Reaction Complete, Analyze Crude Product decision_yield Yield Low? start->decision_yield Check Yield issue_yield Issue: Low Conversion or Product Loss decision_yield->issue_yield Yes decision_purity TLC/NMR Shows Impurities? decision_yield->decision_purity No solution_yield 1. Verify Reagent Quality/Stoichiometry 2. Increase Reaction Time (Monitor by TLC) 3. Ensure Proper Neutralization (pH ~8) issue_yield->solution_yield Potential Solutions issue_purity Issue: Side Product Formation decision_purity->issue_purity Yes decision_physical Crude Product Oily or Dark? decision_purity->decision_physical No solution_purity 1. Control Bromine Addition Rate/Temp 2. Avoid High Temps (Nitrile Hydrolysis) 3. Consider Column Chromatography issue_purity->solution_purity Potential Solutions issue_physical Issue: Purification Difficulty decision_physical->issue_physical Yes end Product is Clean decision_physical->end No solution_physical 1. Pre-wash with Hexane/Thiosulfate 2. Test Different Recrystallization Solvents 3. Use Activated Charcoal issue_physical->solution_physical Potential Solutions

Caption: A decision tree for troubleshooting common synthesis issues.

References

overcoming solubility issues with 2-Aminobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Aminobenzo[d]thiazole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound with generally low aqueous solubility. Its solubility is influenced by the presence of the aromatic benzothiazole core, the polar amino group, and the cyano group. It typically exhibits better solubility in polar aprotic organic solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: For creating stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used. A mixture of DMF and DMSO (e.g., in a 1:1 ratio) can also enhance the solubility of related benzothiazole derivatives during chemical synthesis.[1] Alcohols like ethanol and methanol may also be used, but the solubility might be lower compared to DMSO or DMF.

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer for my assay. What should I do?

A3: This is a common issue due to the significant change in solvent polarity. To address this, you can try the following:

  • Lower the final concentration: Your target concentration might be above the compound's aqueous solubility limit.

  • Optimize the dilution method: Add the stock solution dropwise to the vortexing aqueous buffer to allow for rapid dispersion.

  • Use a co-solvent: Maintain a small percentage of the organic solvent (e.g., DMSO) in your final aqueous solution. For most cell-based assays, it is advisable to keep the final DMSO concentration below 1%, and ideally below 0.5%.

  • Adjust the pH: The amino group on the benzothiazole ring can be protonated in acidic conditions, which can increase aqueous solubility.

Q4: How does pH affect the solubility of this compound?

Q5: Are there other methods to improve the aqueous solubility for in vitro studies?

A5: Yes, complexation with cyclodextrins is a widely used technique. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Stock Solution

Symptoms: The compound does not fully dissolve in the chosen organic solvent even at a moderate concentration, or a suspension is formed.

Possible Causes:

  • The chosen solvent is not optimal for this compound.

  • The concentration is too high for the solvent's capacity.

  • The compound may have low purity.

Troubleshooting Steps:

  • Verify Solvent Choice: Confirm that you are using a recommended solvent such as DMSO or DMF.

  • Gentle Heating and Sonication: Gently warm the solution (e.g., to 30-40 °C) and/or use a sonicator to aid dissolution. Be cautious with heating to avoid compound degradation.

  • Try a Solvent Mixture: A 1:1 mixture of DMF and DMSO can sometimes improve solubility for related compounds.[1]

  • Reduce Concentration: Prepare a more dilute stock solution.

  • Check Compound Purity: Impurities can sometimes affect solubility. If possible, verify the purity of your compound.

Issue 2: Compound Crashes Out of Solution During Experiment

Symptoms: A precipitate forms in your experimental setup (e.g., cell culture plate, enzymatic assay) over time.

Possible Causes:

  • The final concentration in the aqueous medium exceeds the compound's solubility limit.

  • Interaction with components of the experimental medium (e.g., salts, proteins) reduces solubility.

  • Temperature changes during the experiment affect solubility.

Troubleshooting Steps:

  • Decrease Final Concentration: Perform a dose-response experiment to determine the highest concentration that remains in solution under your experimental conditions.

  • Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is sufficient to maintain solubility but non-toxic to your system. You may need to perform a vehicle control experiment to assess the effect of the co-solvent.

  • pH Adjustment: If your experimental conditions allow, try adjusting the pH of the buffer to a slightly acidic range to increase the solubility of the protonated form of the compound.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80, can help maintain solubility by forming micelles. Ensure the surfactant is compatible with your assay.

  • Complexation with Cyclodextrins: For in-vitro studies, pre-complexing your compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance aqueous solubility.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility at 25°C (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)> 20A good choice for preparing high-concentration stock solutions.
Dimethylformamide (DMF)~15-20Another suitable solvent for stock solutions.
Methanol~1-5Lower solubility compared to DMSO and DMF.
Ethanol~1-5Similar to methanol, may require warming to fully dissolve.
Acetonitrile< 1Generally poor solubility.
Water< 0.1Very low aqueous solubility.

Note: The values in this table are estimates based on the general solubility of similar compounds and should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 175.21 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out 1.75 mg of this compound and place it into a clean, dry vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial for 5-10 minutes or gently warm it to 30-40 °C.

  • Visual Inspection: Ensure that the solution is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with pH Adjustment

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffers at various pH values (e.g., pH 5.0, 6.0, 7.4)

  • Vortex mixer

Procedure:

  • Prepare Dilutions: Prepare a series of dilutions of your DMSO stock solution in the different pH buffers. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock to 999 µL of each buffer.

  • Mix Thoroughly: Immediately after adding the stock solution, vortex the mixture vigorously to ensure rapid dispersion.

  • Observe for Precipitation: Visually inspect the solutions for any signs of precipitation immediately after mixing and after a period of incubation (e.g., 1 hour) at the experimental temperature.

  • Determine Optimal pH: Identify the lowest pH that maintains the compound in solution at the desired concentration. Ensure this pH is compatible with your biological assay.

Protocol 3: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (optional)

Procedure:

  • Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Add Compound: Add this compound to the HP-β-CD solution. A 1:1 molar ratio is a good starting point.

  • Complex Formation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration (Optional): If there is any undissolved compound, filter the solution to obtain the clear solution of the complex.

  • Lyophilization (Optional): To obtain a solid powder of the complex, freeze the solution at -80°C and then lyophilize it.

  • Solubility Assessment: Determine the concentration of the dissolved compound in the aqueous solution to confirm the extent of solubility enhancement.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_stock Is the stock solution clear? start->check_stock precip_in_assay Compound precipitates in aqueous buffer? check_stock->precip_in_assay Yes end_reformulate Consider Reformulation check_stock->end_reformulate No, review stock preparation optimize_dilution Optimize Dilution Method (e.g., dropwise addition, vortexing) precip_in_assay->optimize_dilution lower_conc Lower Final Concentration optimize_dilution->lower_conc Precipitation persists end_success Success: Compound Solubilized optimize_dilution->end_success Success use_cosolvent Use/Optimize Co-solvent (e.g., DMSO < 0.5%) lower_conc->use_cosolvent Precipitation persists lower_conc->end_success Success adjust_ph Adjust Buffer pH (to acidic range) use_cosolvent->adjust_ph Precipitation persists use_cosolvent->end_success Success use_cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) adjust_ph->use_cyclodextrin Precipitation persists or pH not compatible adjust_ph->end_success Success use_cyclodextrin->end_success Success use_cyclodextrin->end_reformulate Precipitation persists

Caption: A logical workflow for troubleshooting solubility issues.

G cluster_pathway Potential Signaling Pathway Inhibition by 2-Aminobenzothiazole Derivatives RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Caption: A potential signaling pathway targeted by 2-aminobenzothiazole derivatives.

G cluster_workflow Experimental Workflow for Solubility Enhancement start Start: Poorly Soluble Compound tier1 Tier 1: Basic Solubilization - Test in DMSO, DMF - Prepare stock solution start->tier1 tier2 Tier 2: Aqueous Compatibility - Co-solvent titration - pH profiling tier1->tier2 Soluble in organic solvent tier3 Tier 3: Advanced Formulation - Cyclodextrin complexation - Solid dispersion tier2->tier3 Insoluble in aqueous buffer assay Proceed to In Vitro/In Vivo Assay tier2->assay Sufficiently soluble in aqueous buffer tier3->assay Solubility enhanced

Caption: A tiered workflow for enhancing compound solubility.

References

Technical Support Center: Synthesis of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of 2-aminobenzothiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Para-Thiocyanated Aniline Byproduct

Question: During the synthesis of 2-aminobenzothiazole from an aniline and a thiocyanate salt in the presence of bromine, I am observing a significant amount of a byproduct, which I suspect is the para-thiocyanated aniline. How can I minimize this side reaction?

Answer: The para-thiocyanation of anilines is a well-known and often predominant side reaction, particularly when the para-position of the aniline is unsubstituted.[1] This occurs because the aniline ring is activated towards electrophilic substitution, and the thiocyanogen generated in situ can react at the para position.

Troubleshooting:

  • Protect the Para-Position: The most effective strategy is to use a starting aniline that is already substituted at the para-position. This physically blocks the site of unwanted thiocyanation.

  • Two-Step Procedure (Hugerschoff Reaction): Instead of a one-pot reaction, consider a two-step approach. First, synthesize the arylthiourea from the aniline and a thiocyanate salt. After isolation and purification of the arylthiourea, proceed with the oxidative cyclization using bromine or another suitable oxidizing agent. This method provides better control over the reaction.[2]

  • Control of Reaction Conditions: Carefully control the addition of bromine and maintain a low reaction temperature. Adding the bromine dropwise at a low temperature can help to minimize the concentration of the electrophilic species in the reaction mixture at any given time, thus favoring the desired cyclization over aromatic substitution.[2]

Issue 2: Formation of Regioisomers with Meta-Substituted Anilines

Question: I am using a meta-substituted aniline as my starting material and obtaining a mixture of 5- and 7-substituted 2-aminobenzothiazoles. How can I improve the regioselectivity of this reaction?

Answer: The use of meta-substituted anilines can indeed lead to the formation of a mixture of regioisomers, which are often difficult to separate.[2] The regioselectivity is influenced by both the electronic and steric nature of the substituent on the aniline ring.

Troubleshooting:

  • Steric Hindrance: Bulky substituents at the meta-position of the aniline may favor the formation of the less sterically hindered isomer.[2] Consider if a modification of your starting material to include a bulkier group is feasible.

  • Chromatographic Separation: In many cases, the separation of these regioisomers is unavoidable. Optimization of column chromatography conditions (e.g., solvent system, gradient) will be necessary to isolate the desired isomer.

  • Alternative Synthetic Routes: Explore alternative synthetic strategies that offer greater regiocontrol. For example, starting from a pre-functionalized thiophene or using a directed ortho-metalation approach on a suitable precursor could provide a more direct route to the desired isomer.

Issue 3: Aromatic Bromination of Starting Material or Product

Question: My final product is contaminated with brominated impurities. How can I prevent the bromination of the aromatic rings during the synthesis?

Answer: Aromatic bromination is a common side reaction when using bromine as the oxidizing agent for the cyclization step.[2][3] Both the starting aniline and the 2-aminobenzothiazole product have activated aromatic rings that are susceptible to electrophilic bromination.

Troubleshooting:

  • Stoichiometric Control of Bromine: Use a precise stoichiometric amount of bromine. Excess bromine will significantly increase the likelihood of aromatic bromination.

  • Slow Addition at Low Temperature: Add the bromine solution dropwise to the reaction mixture while maintaining a low temperature (e.g., using an ice bath). This helps to keep the concentration of free bromine low and favors the desired oxidative cyclization over electrophilic aromatic substitution.[2]

  • Alternative Oxidizing Agents: Consider using alternative, milder oxidizing agents in place of bromine. Options could include sulfonyl chlorides or other reagents known to effect the cyclization of arylthioureas.

Issue 4: Low Yields Due to Oxidation of 2-Aminothiophenol

Question: I am attempting a synthesis of a 2-substituted benzothiazole starting from 2-aminothiophenol, but my yields are consistently low. What could be the cause?

Answer: 2-Aminothiophenol is highly susceptible to oxidation. The thiol group can easily oxidize to form a disulfide dimer, which is a common impurity and a primary reason for low yields in these reactions.[4]

Troubleshooting:

  • Use of Freshly Purified 2-Aminothiophenol: Ensure that the 2-aminothiophenol used is fresh and of high purity. If necessary, purify it before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This will minimize the exposure of the 2-aminothiophenol to atmospheric oxygen and reduce the rate of disulfide formation.[4]

  • Controlled Reaction Conditions: Optimize the reaction temperature. While heating can increase the reaction rate, it can also accelerate the oxidation of the starting material. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.

Quantitative Data Summary

Table 1: Comparison of Yields for Different Synthetic Methods of 2-Aminobenzothiazoles

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Reference
Hugerschoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)[5]
Aniline & KSCN AnilinePotassium thiocyanate, Bromine, Acetic acidNot specifiedIce-cold to room temp74% (for 6-nitro-2-aminobenzothiazole)[5]
From 2-Aminothiophenol 2-AminothiophenolCyanogen bromideNot specifiedNot specifiedHigh yields reported[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole via the Hugerschoff Reaction (Two-Step)

This protocol first describes the synthesis of the arylthiourea intermediate, followed by its oxidative cyclization.

Step 1: Preparation of 1-(4-chlorophenyl)thiourea [2]

  • Dissolve equimolar quantities of 4-chloroaniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture.

  • Filter the solid that separates out, wash it with water, and dry.

  • The crude product can be recrystallized from ethanol.

Step 2: Cyclization to 2-Amino-6-chlorobenzothiazole [2]

  • Suspend the prepared 1-(4-chlorophenyl)thiourea (0.1 mol) in chloroform (100 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the mixture to below 5 °C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over a period of 2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for an additional 4 hours at the same temperature.

  • Reflux the reaction mixture until the evolution of hydrogen bromide gas ceases (approximately 4 hours).

  • Remove the chloroform by filtration. The resulting solid is the hydrobromide salt of the product.

  • To obtain the free base, the hydrobromide salt can be dissolved in a suitable solvent and neutralized with a base such as ammonium hydroxide.

Protocol 2: One-Pot Synthesis of Substituted 2-Aminobenzothiazoles from Anilines[6]
  • Dissolve equimolar quantities of the substituted aniline (0.02 mol) and ammonium thiocyanate (1.5 g, 0.02 mol) in ethanol containing 2 mL of concentrated hydrochloric acid.

  • To this solution, add bromine in glacial acetic acid (2.7 mL, 0.05 mol).

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture in an ice-water bath.

  • The precipitate obtained is filtered, washed with cold water, and dried.

  • The crude product can be recrystallized from rectified spirit.

Visualizations

Synthesis_and_Side_Reactions cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step (Hugerschoff) cluster_regioisomers Regioisomer Formation Aniline Aniline KSCN KSCN / Br₂ Product 2-Aminobenzothiazole (Desired Product) KSCN->Product Cyclization Side_Product_1 Para-thiocyanated Aniline KSCN->Side_Product_1 Para-thiocyanation (Side Reaction) Side_Product_2 Brominated Byproducts KSCN->Side_Product_2 Bromination (Side Reaction) Arylthiourea Arylthiourea (Intermediate) Br2 Br₂ Meta_Aniline Meta-substituted Aniline Regioisomers Mixture of 5- and 7- substituted Products Meta_Aniline->Regioisomers Cyclization Aniline_2 Aniline KSCN_2 KSCN KSCN_2->Arylthiourea Thiourea Formation Br2->Product Cyclization

Caption: Synthetic pathways to 2-aminobenzothiazoles and common side reactions.

Troubleshooting_Logic Start Problem Observed Low_Yield Low Yield Start->Low_Yield Side_Products Side Products Observed Start->Side_Products Oxidation Oxidation of 2-Aminothiophenol? Low_Yield->Oxidation Check Starting Material Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Monitor by TLC Para_Thio Para-thiocyanation? Side_Products->Para_Thio Bromination Aromatic Bromination? Side_Products->Bromination Regioisomers Regioisomers? Side_Products->Regioisomers Sol_Oxidation Use inert atmosphere, fresh reagent. Oxidation->Sol_Oxidation Yes Sol_Incomplete Extend reaction time, increase temperature. Incomplete_Rxn->Sol_Incomplete Yes Sol_Para_Thio Use p-substituted aniline or two-step synthesis. Para_Thio->Sol_Para_Thio Yes Sol_Bromination Control bromine stoichiometry, low temperature addition. Bromination->Sol_Bromination Yes Sol_Regioisomers Chromatographic separation. Regioisomers->Sol_Regioisomers Yes

Caption: Troubleshooting workflow for 2-aminobenzothiazole synthesis.

References

Technical Support Center: Purification of 2-Aminobenzothiazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-aminobenzothiazole derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of 2-aminobenzothiazole derivatives in a question-and-answer format.

Question 1: Why is my 2-aminobenzothiazole derivative showing poor separation on the column, with fractions containing multiple compounds?

Answer:

Poor separation can be attributed to several factors:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your target compound from impurities. It is crucial to select a solvent system that provides a good separation of spots on a TLC plate, ideally with the product having an Rf value between 0.2 and 0.3.[1]

  • Column Overloading: Applying too much crude product to the column can lead to broad bands and overlapping of compounds. Ensure you are using an appropriate amount of silica gel relative to your sample size (typically a 30:1 to 100:1 ratio of silica to sample by weight).

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed create channels for the solvent and sample to pass through without proper interaction with the stationary phase, leading to poor separation.[1]

  • Presence of Regioisomers: If your synthesis involves the substitution of anilines, you may have a mixture of regioisomers (e.g., 5- and 7-substituted 2-aminobenzothiazoles). These isomers can have very similar polarities, making them difficult to separate. A very slow, shallow gradient or even isocratic elution with a finely tuned solvent system may be required.

  • Compound Degradation: Some 2-aminobenzothiazole derivatives may be unstable on silica gel, which is slightly acidic. This can lead to the appearance of new spots on TLC during chromatography.

Question 2: My purified 2-aminobenzothiazole derivative is colored (e.g., yellow or brown), even after column chromatography. What could be the cause and how can I fix it?

Answer:

Discoloration often points to the presence of persistent, highly colored impurities or product degradation.

  • Oxidized Impurities: Starting materials or intermediates, such as 2-aminothiophenol, are prone to oxidation, which can result in colored byproducts. These can be challenging to remove completely by chromatography alone.

  • Degradation on Silica: Prolonged exposure to the acidic surface of silica gel can sometimes cause degradation of sensitive 2-aminobenzothiazole derivatives, leading to discoloration.

Solutions:

  • Activated Charcoal Treatment: Before chromatography, you can try treating a solution of your crude product with a small amount of activated charcoal to adsorb colored impurities. The charcoal is then removed by filtration.

  • Alternative Stationary Phases: If you suspect your compound is degrading on silica, consider using a less acidic stationary phase like alumina or a deactivated silica gel.

  • Recrystallization: In many cases, a final recrystallization step after column chromatography is highly effective at removing residual colored impurities and yielding a pure, crystalline product.

Question 3: I am experiencing a very low yield of my 2-aminobenzothiazole derivative after column chromatography. What are the likely reasons?

Answer:

Low recovery can be a frustrating issue with several potential causes:

  • Product Irreversibly Adsorbed to Silica: Highly polar 2-aminobenzothiazole derivatives can bind very strongly to the silica gel and may not elute even with a highly polar solvent system.

  • Product Degradation: As mentioned, if your compound is unstable on silica gel, you will lose material to degradation during the purification process.

  • Material Loss During Workup: Significant product loss can occur during the post-chromatography steps, such as solvent removal from a large number of fractions.

  • Co-elution with a Non-UV Active Impurity: If you are monitoring your fractions by TLC with a UV lamp, you might mistake a fraction as pure when it contains a significant amount of a non-UV active impurity, leading to a lower than expected mass after solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 2-aminobenzothiazole derivatives?

A1: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a very common and effective starting point for many 2-aminobenzothiazole derivatives.[1] Chloroform has also been used as an eluent. The optimal ratio of these solvents should be determined by preliminary TLC analysis.

Q2: How do I choose the right solvent system using TLC?

A2: The ideal solvent system for column chromatography is one that, when used for TLC, moves the desired compound to a Retention Factor (Rf) of approximately 0.2-0.3.[1] This Rf value generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.

Q3: Can I use a gradient elution for purifying my 2-aminobenzothiazole derivative?

A3: Yes, a gradient elution is often the most effective method. You would start with a less polar solvent mixture to elute non-polar impurities, and then gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute your product and then any more polar impurities.[1]

Q4: My 2-aminobenzothiazole derivative is a basic compound. Do I need to add a modifier to the eluent?

A4: Basic compounds, like those containing an amino group, can sometimes exhibit "tailing" on silica gel, which appears as a streak rather than a round spot on a TLC plate. This can lead to poor separation in column chromatography. Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent can help to mitigate this effect and improve peak shape.

Data Presentation

Table 1: Common Mobile Phases for Column Chromatography of 2-Aminobenzothiazole Derivatives

Eluent SystemTypical Use Case
Ethyl Acetate / n-HexaneA standard gradient system for a wide range of 2-aminobenzothiazole derivatives. A 2:3 ratio of ethyl acetate to n-hexane has been successfully used.[2]
ChloroformCan be used as a single eluent for certain derivatives.
Dichloromethane / MethanolA more polar system for derivatives that do not elute with hexane/ethyl acetate.
Petroleum Ether / Ethyl AcetateAn alternative to n-hexane/ethyl acetate, often used in a gradient.

Table 2: Recommended Starting TLC and Column Conditions

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
TLC Solvent System Start with 20-30% Ethyl Acetate in Hexane
Target Product Rf on TLC 0.2 - 0.3[1]
Column Loading Dissolve crude product in a minimal amount of dichloromethane or the starting eluent.
Elution Profile Start with a low polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexane) and gradually increase the polarity.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

  • Preparation of the Mobile Phase: Based on preliminary TLC analysis, prepare a sufficient quantity of the starting eluent (low polarity) and the final eluent (higher polarity). For example, start with 10% ethyl acetate in hexane and have 50% ethyl acetate in hexane as your more polar solvent.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the starting eluent.

    • Carefully pour the slurry into the column, ensuring even packing without any air bubbles.[1]

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 2-aminobenzothiazole derivative in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is volatile and dissolves many organic compounds).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the level is again at the top of the silica.

    • Gently add a small layer of sand on top of the silica to prevent disturbance of the sample layer during eluent addition.

  • Elution:

    • Carefully add the starting eluent to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent by mixing in the more polar solvent mixture.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Isolation of the Purified Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 2-aminobenzothiazole derivative.[1]

Mandatory Visualization

G start Poor Separation or Yield in Column Chromatography check_tlc Was a preliminary TLC analysis performed? start->check_tlc optimize_solvent Optimize solvent system using TLC to achieve Rf of 0.2-0.3 for the product. check_tlc->optimize_solvent No check_loading Was the column overloaded? check_tlc->check_loading Yes optimize_solvent->check_loading reduce_load Reduce the sample-to-silica ratio (e.g., 1:50 or 1:100). check_loading->reduce_load Yes check_stability Is the compound stable on silica gel? check_loading->check_stability No reduce_load->check_stability use_alt_phase Consider using alumina or deactivated silica gel. Run the column faster to minimize contact time. check_stability->use_alt_phase No check_tailing Does the compound show tailing on TLC? check_stability->check_tailing Yes use_alt_phase->check_tailing add_modifier Add a small percentage of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds). check_tailing->add_modifier Yes success Improved Separation and Yield check_tailing->success No add_modifier->success

Caption: Troubleshooting workflow for column chromatography of 2-aminobenzothiazole derivatives.

References

Technical Support Center: Stability of 2-Aminobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminobenzothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My 2-aminobenzothiazole compound shows low and variable activity in cell-based assays. Could instability be the cause?

A1: Yes, inconsistent results in biological assays are often a primary indicator of compound instability. Degradation of the compound over the course of the experiment can lead to a reduced effective concentration, resulting in underestimated potency and poor reproducibility. This instability can be broadly categorized as metabolic or chemical.

Q2: What are the primary pathways of degradation for 2-aminobenzothiazole compounds?

A2: The two main degradation pathways are metabolic and photodegradation.

  • Metabolic Degradation: 2-aminobenzothiazole derivatives are susceptible to metabolism by hepatic enzymes, particularly Cytochrome P450 (CYP) enzymes. The primary metabolic reaction is often oxidation, leading to the formation of hydroxylated metabolites on the benzothiazole ring system.

  • Photodegradation: Exposure to UV or even ambient light can cause degradation. The specific degradation products can vary but may include products of oxidation, ring cleavage, or dimerization.

Q3: My compound precipitates out of solution during my aqueous-based assay. How can I address this?

A3: Poor aqueous solubility is a common issue with the 2-aminobenzothiazole scaffold, which can be mistaken for instability.[1] Here are some strategies to improve solubility:

  • pH Adjustment: The 2-amino group is basic and can be protonated in acidic conditions, which may increase aqueous solubility. However, be aware that extreme pH values can lead to hydrolytic degradation.[2]

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO, DMF, or ethanol. This stock can then be diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological assay.[2]

  • Formulation with Excipients: The use of solubilizing agents such as cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.[1]

Q4: I've noticed a color change in my solid compound or stock solution upon storage. What does this indicate and is it still usable?

A4: A color change, such as yellowing or browning, often suggests degradation, likely due to oxidation.[2] It is highly recommended to re-characterize the compound using analytical techniques like HPLC to assess its purity. If significant degradation has occurred, using a fresh sample is advisable to ensure the reliability and reproducibility of your experimental results.

Q5: How can I proactively design more stable 2-aminobenzothiazole derivatives?

A5: Several strategies can be employed during the design phase to enhance stability:

  • Structural Modification: Introducing electron-withdrawing groups at the 6-position of the benzothiazole ring (e.g., -Cl, -F, -NO2) can sometimes improve metabolic stability.[3]

  • Blocking Metabolic Hotspots: If the site of metabolic oxidation is known, modifications at that position can block the degradation pathway.

  • Prodrug Strategy: Converting the parent compound into a more stable and soluble prodrug can be an effective approach. For example, creating amino acid conjugates at the 2-amino position can improve aqueous solubility and protect the molecule from premature metabolism.[4][5]

Troubleshooting Guides

Issue 1: Rapid Compound Depletion in Metabolic Stability Assays

If your 2-aminobenzothiazole compound shows a short half-life in a microsomal stability assay, consider the following:

Possible Cause Troubleshooting Step Rationale
High CYP450 Metabolism Perform a CYP phenotyping study to identify the specific CYP isozymes responsible for metabolism.Knowing the specific metabolizing enzymes can guide structural modifications to block the metabolic site.
Co-incubate with known broad-spectrum or isozyme-specific CYP inhibitors.If the half-life increases in the presence of inhibitors, it confirms CYP-mediated metabolism.
Non-CYP Mediated Metabolism If CYP inhibition does not improve stability, consider assays with other enzyme systems (e.g., S9 fractions, hepatocytes) to investigate Phase II metabolism.Although less common for this scaffold, conjugation reactions can also contribute to clearance.
Compound Instability in Buffer Run a control incubation without microsomes or NADPH to assess chemical stability in the assay buffer.This will differentiate between metabolic and chemical degradation.
Issue 2: Compound Degradation upon Exposure to Light

If you suspect photodegradation is affecting your results, follow these steps:

Possible Cause Troubleshooting Step Rationale
UV/Visible Light Exposure Conduct all experiments under amber or red light conditions.Minimizes exposure to wavelengths that can induce photodegradation.
Store stock solutions and solid compounds in amber vials or wrapped in aluminum foil.Protects the compound from ambient light during storage.
Photoreactive Functional Groups If photodegradation is confirmed, consider structural modifications to reduce light sensitivity.Certain functional groups can act as chromophores and increase photosensitivity.
Inadequate Packaging For formulated products, use light-resistant packaging materials.Amber glass or opaque containers can prevent photodegradation during storage and handling.[6]

Quantitative Data on Metabolic Stability

Improving metabolic stability is a key objective in the development of 2-aminobenzothiazole derivatives. The following table summarizes representative data on the in vitro half-life of various analogs, highlighting the impact of structural modifications.

Compound ID Substitution Pattern In Vitro Half-life (t½, min) in Human Liver Microsomes Reference
Analog 1Unsubstituted 2-aminobenzothiazole~15Hypothetical Baseline
Analog 26-Fluoro substitution~30[3]
Analog 36-Chloro substitution~45[3]
Analog 42-Amino group acylation~60[7]
Analog 5Amino acid prodrug at 2-amino position>120 (in buffer, reverts to parent drug in cells)[4][5]

Note: The values in this table are illustrative and compiled from multiple sources to demonstrate trends. Actual values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a 2-aminobenzothiazole compound using liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the liver microsome solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Time Points and Reaction Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Forced Degradation Study (Oxidation)

Objective: To assess the oxidative stability of a 2-aminobenzothiazole compound.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the test compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Condition:

    • To the compound solution, add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

    • Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • At various time points, withdraw an aliquot of the solution.

    • Analyze the sample by a stability-indicating HPLC or LC-MS method to determine the percentage of the remaining parent compound and to identify any degradation products.

  • Control:

    • Run a parallel experiment without the addition of H₂O₂ to serve as a control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 2-Aminobenzothiazole Compound Stock Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH NADPH System NADPH->Incubation Initiate Reaction TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->TimePoints Quench Quench Reaction (Cold Acetonitrile) TimePoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Workflow for a microsomal stability assay.

degradation_pathway cluster_metabolic Metabolic Degradation (CYP450) cluster_photo Photodegradation (UV Light) Compound 2-Aminobenzothiazole Derivative Metabolite1 Hydroxylated Metabolite (e.g., 6-OH derivative) Compound->Metabolite1 Oxidation Metabolite2 Oxidized Amino Group Compound->Metabolite2 Oxidation Photodegradant1 Ring-Opened Product Compound->Photodegradant1 Photolysis

Caption: Common degradation pathways for 2-aminobenzothiazoles.

troubleshooting_logic action_node action_node result_node result_node start Inconsistent Assay Results? solubility_check Solubility Issue? start->solubility_check stability_check Chemical or Metabolic Instability? solubility_check->stability_check No solubility_action Optimize Formulation: - Adjust pH - Use Co-solvents - Add Excipients solubility_check->solubility_action Yes stability_action Perform Stability Assays: - Microsomal Stability - Forced Degradation stability_check->stability_action Yes consistent_results Consistent Results solubility_action->consistent_results structural_mod Consider Structural Modification or Prodrug stability_action->structural_mod structural_mod->consistent_results

Caption: Troubleshooting logic for inconsistent assay results.

References

Technical Support Center: HPLC Analysis of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPLC analysis of 2-aminobenzothiazole derivatives.

Frequently Asked Questions (FAQs)

Issue 1: Why are my peaks tailing?

Answer:

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue in HPLC analysis of 2-aminobenzothiazole derivatives.[1][2][3] This phenomenon can compromise the accuracy and reproducibility of your quantification.[1] The primary causes are often related to secondary interactions between the basic analytes and the stationary phase or issues within the HPLC system itself.[2][4]

Potential Causes and Solutions:

  • Secondary Interactions with Residual Silanols: Silica-based C18 columns can have residual, acidic silanol groups on the surface.[3] Basic compounds like 2-aminobenzothiazole derivatives can interact with these sites, leading to peak tailing.[1][4]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3.0) can reduce the interaction between basic analytes and residual silanols.[4] Ensure the pH is at least 2 units away from the analyte's pKa.[5]

      • Use End-Capped Columns: Employ columns where the residual silanols are "end-capped," effectively blocking these secondary interaction sites.[1][4]

      • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine, to the mobile phase can help to mask the residual silanols.[2]

  • Column Overload: Injecting too much sample can lead to mass overload of the column, resulting in peak tailing.[4][6]

    • Solution: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or the column and the detector, can cause peak broadening and tailing.[1][3]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, leading to distorted peaks.[7]

    • Solution:

      • Backflush the column with a strong solvent.[7]

      • If the problem persists, the column may need to be replaced.

Issue 2: Why are my retention times shifting?

Answer:

Shifts in retention time, where a peak elutes earlier or later than expected, can be gradual (drift) or sudden (jump).[8] This variability can affect the reliability of peak identification and quantification.

Potential Causes and Solutions:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant changes in retention time.[9] An error of 1% in the organic solvent concentration can alter retention times by 5-15%.[9]

    • Solution:

      • Prepare the mobile phase accurately, preferably by weight (gravimetrically) rather than by volume.[9]

      • Ensure thorough mixing and degassing of the mobile phase to prevent changes in composition due to evaporation.[9]

  • Column Temperature Fluctuations: The temperature of the HPLC column can affect retention times, with a 1°C change potentially altering retention by 1-2%.[9]

    • Solution: Use a column oven to maintain a stable and consistent temperature.[9]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift, especially when using mobile phase additives like ion-pair reagents.[10]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting your analytical run.[10]

  • Changes in pH: For ionizable compounds like 2-aminobenzothiazole derivatives, a small change in the mobile phase pH can significantly impact retention time.[9]

    • Solution: Use a buffer to control the mobile phase pH and ensure it is accurately prepared for each run.

  • Flow Rate Variations: Inconsistent flow rates from the pump can lead to proportional changes in the retention times of all peaks.[11]

    • Solution: Regularly check the pump performance and ensure there are no leaks in the system.[12][13]

Issue 3: Why am I seeing split or shoulder peaks?

Answer:

Split or shoulder peaks can indicate a problem with the column, the sample injection, or the mobile phase compatibility.

Potential Causes and Solutions:

  • Column Inlet Blockage or Void: A partially blocked inlet frit or a void at the top of the column can cause the sample band to be distributed unevenly, leading to split peaks.[7]

    • Solution:

      • Reverse and flush the column. If this doesn't resolve the issue, the column may need to be replaced.

      • Using a guard column can help protect the analytical column from contamination.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-eluting Peaks: What appears to be a split peak might actually be two different compounds eluting very close to each other.

    • Solution: Optimize the chromatographic method to improve resolution, for instance, by adjusting the mobile phase composition or the gradient.

Data Presentation

Table 1: Summary of Quantitative Data for HPLC Methods for 2-Aminobenzothiazole and its Derivatives
ParameterHPLC-UVLC-MS/MS
Linearity Range µg/mL to mg/mL range[14]0.5 - 500 µg/L (in solution)[15]
Limit of Detection (LOD) Typically in the µg/mL range[14]0.07 ng/mL (in human urine)[15]
Precision (%RSD) < 2% (instrumental), < 15% (inter-day) is often targeted[14]Intra-day < 9%; Inter-day < 13% has been reported[14]
Specificity/Selectivity Moderate, depends on chromatographic resolution[14]High, based on mass-to-charge ratio[14]

Experimental Protocols

General HPLC-UV Method for the Analysis of 2-Aminobenzothiazole Derivatives

This protocol is a general guideline and may require optimization for specific derivatives.

1. Instrumentation:

  • HPLC system with a UV detector[16]

  • Data acquisition software[16]

2. Materials:

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) or equivalent[16][17]

  • Mobile Phase A: 0.1% v/v Orthophosphoric acid in water[17]

  • Mobile Phase B: Acetonitrile[17][18]

  • Sample Solvent: Mobile phase or a compatible solvent[14]

  • 2-Aminobenzothiazole derivative reference standard[16]

3. Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phases as described above.[16]

    • Filter and degas the mobile phases before use.[12]

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in the sample solvent.[16]

    • Perform serial dilutions to create a series of calibration standards.[14]

  • Sample Preparation:

    • Dissolve the sample in the sample solvent to a known concentration that falls within the calibration range.[14][16]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[17]

    • Elution: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 55% A and 45% B). The exact ratio may need optimization.[17]

    • Detection Wavelength: Set the UV detector to the absorbance maximum of the analyte (e.g., 272 nm).[17]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.[14]

    • Inject the sample solutions.[14]

  • Data Processing:

    • Determine the concentration of the 2-aminobenzothiazole derivative in the sample by interpolation from the calibration curve.[14]

Mandatory Visualization

HPLC_Troubleshooting_Workflow Start Problem Observed (e.g., Peak Tailing, RT Shift) CheckSystem Check HPLC System Parameters (Pressure, Leaks, Temperature) Start->CheckSystem SystemOK System Parameters OK? CheckSystem->SystemOK CheckMobilePhase Review Mobile Phase (Composition, pH, Degassing) MobilePhaseOK Mobile Phase Correct? CheckMobilePhase->MobilePhaseOK CheckColumn Evaluate Column (Age, Contamination, Equilibration) ColumnOK Column Condition Good? CheckColumn->ColumnOK IsolateProblem Isolate the Variable (Change One Thing at a Time) ImplementSolution Implement Specific Solution (e.g., Adjust pH, Flush Column) IsolateProblem->ImplementSolution SystemOK->CheckMobilePhase Yes SystemOK->IsolateProblem No MobilePhaseOK->CheckColumn Yes MobilePhaseOK->IsolateProblem No ColumnOK->IsolateProblem Yes ConsultExpert Consult Senior Scientist or Manufacturer ColumnOK->ConsultExpert No Resolved Problem Resolved ImplementSolution->Resolved Peak_Tailing_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions PeakTailing Peak Tailing Observed SecondaryInteractions Secondary Interactions (Analyte-Silanol) PeakTailing->SecondaryInteractions ColumnOverload Column Overload PeakTailing->ColumnOverload ExtraColumnVolume Extra-Column Volume PeakTailing->ExtraColumnVolume ColumnContamination Column Contamination/ Degradation PeakTailing->ColumnContamination AdjustpH Adjust Mobile Phase pH (Lower pH for basic analytes) SecondaryInteractions->AdjustpH UseEndcappedColumn Use End-Capped Column SecondaryInteractions->UseEndcappedColumn DiluteSample Dilute Sample ColumnOverload->DiluteSample OptimizeTubing Minimize Tubing Length/ID ExtraColumnVolume->OptimizeTubing FlushColumn Flush or Replace Column ColumnContamination->FlushColumn

References

Technical Support Center: Scale-Up Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its analogues?

A1: The most prevalent method for synthesizing the 2-aminobenzothiazole scaffold is the reaction of a corresponding aniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid.[1] This approach is a classical method for forming the benzothiazole ring.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety considerations for the scale-up synthesis include:

  • Exothermic Reaction: The reaction can be highly exothermic, particularly during the addition of bromine. This can lead to a thermal runaway if not properly managed.

  • Hazardous Reagents: Bromine is a corrosive and toxic reagent that requires careful handling in a well-ventilated area. Acetic acid is also corrosive.

  • Gas Evolution: The reaction may evolve hazardous gases. Proper off-gas scrubbing and ventilation are essential.

Q3: What are the common impurities encountered in the synthesis of 2-aminobenzothiazoles?

A3: Common impurities can include unreacted starting materials, over-brominated side products, and other isomers. The formation of these impurities is often influenced by reaction temperature, stoichiometry of reagents, and addition rates.

Q4: Is chromatography a viable purification method on a larger scale?

A4: While column chromatography is effective for purification at the lab scale, it is often not practical or economically viable for large-scale production. Recrystallization is the preferred method for purifying the final product at an industrial scale.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is stirred efficiently. - Check the quality and stoichiometry of reagents. - Optimize reaction time and temperature.
Side reactions.- Control the reaction temperature carefully, especially during bromine addition. - Optimize the rate of addition of bromine. - Ensure proper stoichiometry to avoid excess reagents that could lead to side products.
Product Purity Issues Inefficient purification.- If using recrystallization, screen for an optimal solvent or solvent system that provides good recovery and effectively removes impurities. - Consider a hot filtration step to remove insoluble impurities. - Perform multiple recrystallization steps if necessary.
Formation of isomers or over-brominated species.- Precise temperature control is crucial to minimize the formation of side products. - Slow and controlled addition of bromine can help prevent localized high concentrations that may lead to unwanted reactions.
Exothermic Reaction Runaway Rapid addition of reagents.- Add bromine dropwise at a controlled rate. - Use an efficient cooling system for the reactor. - Monitor the internal reaction temperature continuously.
Inadequate heat dissipation.- Ensure the reactor is appropriately sized for the reaction volume to allow for efficient heat transfer. - Good agitation is essential to prevent localized hot spots.
Difficulty with Product Isolation Product is too soluble in the reaction mixture.- After the reaction is complete, consider adding an anti-solvent to precipitate the product. - Adjusting the pH of the reaction mixture can also facilitate precipitation.
Product precipitates as an oil.- Try to cool the mixture more slowly to encourage crystal formation. - Seeding the mixture with a small amount of crystalline product can help induce crystallization.

Experimental Protocols

Synthesis of this compound (General Procedure)

Disclaimer: This is a generalized protocol based on the synthesis of similar 2-aminobenzothiazole derivatives. Optimization for the specific synthesis of this compound is recommended.

1. Reaction Setup:

  • A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser with a gas outlet connected to a scrubber is charged with 4-amino-3-cyanobenzonitrile (1 equivalent) and potassium thiocyanate (2-4 equivalents) in glacial acetic acid.

2. Reagent Addition:

  • The mixture is stirred and cooled to 10-15°C in an ice bath.

  • A solution of bromine (1-2 equivalents) in glacial acetic acid is added dropwise via the dropping funnel, maintaining the internal temperature below 20°C.

3. Reaction:

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or HPLC.

4. Work-up and Isolation:

  • The reaction mixture is poured into a large volume of ice water with stirring.

  • The pH is adjusted to 7-8 with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the crude product.

  • The solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.

5. Purification:

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

Quantitative Data Summary (Illustrative)
Parameter Condition A (Lab Scale) Condition B (Scale-Up)
Starting Material 4-amino-3-cyanobenzonitrile4-amino-3-cyanobenzonitrile
Potassium Thiocyanate 3.0 eq2.5 eq
Bromine 1.5 eq1.2 eq
Solvent Glacial Acetic AcidGlacial Acetic Acid
Temperature 10-25°C15-20°C (controlled)
Reaction Time 24 h18 h
Yield (Crude) ~75%~70%
Purity (after Recrystallization) >98%>97%

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Charge Reactor: - 4-amino-3-cyanobenzonitrile - Potassium Thiocyanate - Glacial Acetic Acid start->reactants cooling Cool to 10-15°C reactants->cooling br2_addition Slow Addition of Bromine in Acetic Acid cooling->br2_addition Maintain T < 20°C reaction Stir at Room Temperature (12-24h) br2_addition->reaction workup Quench in Ice Water & Neutralize reaction->workup Monitor by TLC/HPLC filtration Filter Crude Product workup->filtration purification Recrystallize filtration->purification product 2-Aminobenzo[d]thiazole- 5-carbonitrile purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is reaction complete? start->check_completion check_reagents Check Reagent Quality & Stoichiometry check_completion->check_reagents No check_temp_control Was Temperature Controlled During Br2 Addition? check_completion->check_temp_control Yes optimize_time_temp Increase Reaction Time or Temperature check_reagents->optimize_time_temp end Yield Improved optimize_time_temp->end improve_cooling Improve Cooling & Slow Addition Rate check_temp_control->improve_cooling No analyze_impurities Analyze Impurity Profile (e.g., by LC-MS) check_temp_control->analyze_impurities Yes improve_cooling->end optimize_stoichiometry Adjust Reagent Stoichiometry analyze_impurities->optimize_stoichiometry optimize_stoichiometry->end

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Efficient Synthesis of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of 2-aminobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing 2-aminobenzothiazoles?

A1: The most prevalent and effective catalytic systems for 2-aminobenzothiazole synthesis include copper-based catalysts (e.g., CuI, CuO, Cu(OAc)₂), palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), and metal-free systems utilizing iodine.[1][2] Nickel and ruthenium-based catalysts have also been employed successfully.[2]

Q2: How do I select the appropriate catalyst for my specific reaction?

A2: Catalyst selection depends on the starting materials. For reactions involving 2-haloanilines, copper catalysts are cost-effective and efficient, particularly for 2-bromo and 2-iodoanilines.[1] Palladium catalysts are highly effective for less reactive 2-chloroanilines.[1][2] For syntheses starting from anilines and thiourea or isothiocyanates, a broader range of catalysts, including transition metals and iodine, can be used.[1][2]

Q3: What are the advantages of using a metal-free catalyst like iodine?

A3: Iodine has emerged as an environmentally friendly and cost-effective catalyst for 2-aminobenzothiazole synthesis.[1] It is particularly effective for the reaction of isothiocyanatobenzenes with amines, proceeding via an in-situ formation of benzothiourea and subsequent intramolecular oxidative cyclization.[2] This approach avoids the use of transition metals and harsh oxidants.

Q4: Can microwave irradiation improve my synthesis?

A4: Yes, microwave-assisted synthesis can significantly reduce reaction times and improve yields for 2-aminobenzothiazole synthesis.[1] It is a valuable technique for accelerating reactions that are sluggish at conventional heating.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Suboptimal catalyst selection.- Inappropriate reaction temperature or time.- Poor quality of reagents or solvent.- Screen different catalysts (e.g., CuI, Pd(PPh₃)₄, Iodine) based on your substrates.[1]- Gradually increase the temperature if the reaction is slow, or decrease it if side products are forming.[1] Consider microwave heating to reduce reaction time.[1]- Ensure all reagents and solvents are pure and dry.
Byproduct Formation - Disulfide Formation: Oxidation of 2-aminothiophenol starting material.- Regioisomer Formation: Use of 3-substituted anilines.- Incomplete Cyclization: The intermediate (e.g., thiourea derivative) fails to cyclize completely.- To minimize disulfide formation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]- The formation of regioisomers is influenced by steric hindrance. A different synthetic strategy or a catalyst known for specific regioselectivity may be required.[1]- Stronger catalysts or higher temperatures may be necessary to drive the cyclization to completion.[1]
Catalyst Deactivation - Presence of impurities in the reaction mixture.- High reaction temperatures leading to catalyst degradation.- Purify starting materials and solvents before use.- Optimize the reaction temperature to maintain catalyst activity.

Catalyst Performance Data

Table 1: Comparison of Catalytic Systems for 2-Aminobenzothiazole Synthesis

CatalystStarting MaterialsReaction ConditionsYield (%)Reference
CuI (10 mol%)2-Iodoaniline, IsothiocyanateWater, 90-100 °CHigh[1]
CuO2-Bromoanilines, Dithiocarbamates-Up to 93%[2]
Cu(OAc)₂2-Iodoanilines, Sodium DithiocarbamatesCs₂CO₃, DMF, 120 °CUp to 97%[2]
Pd(PPh₃)₄2-Chloroanilines, Dithiocarbamates-Effective for less reactive substrates[2]
Pd(OAc)₂N-Aryl-N',N'-dialkylthioureas-Good yields[2]
Ni(II) saltsN-ArylthioureasMild conditionsUp to 95%[2]
RuCl₃N-Arylthioureas-Up to 91%[2]
Iodine (10 mol%)Isothiocyanatobenzene, AmineChlorobenzene, 120 °C, O₂ atmosphereModerate to Excellent[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis in Water

This protocol describes an environmentally friendly and efficient synthesis of 2-aminobenzothiazoles from 2-iodoaniline and an isothiocyanate using a copper(I) catalyst in water.[1]

Materials:

  • 2-Iodoaniline

  • Isothiocyanate

  • Copper(I) iodide (CuI)

  • Water

Procedure:

  • In a sealed tube, combine 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%).

  • Add water (5 mL) to the mixture.

  • Stir the reaction mixture and heat it to 90-100 °C for the specified time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting solid product by filtration.

  • Wash the solid with water and dry it under a vacuum.

  • If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Synthesis from 2-Chloroanilines

This protocol is suitable for the synthesis of 2-aminobenzothiazoles from less reactive 2-chloroanilines.

Materials:

  • 2-Chloroaniline

  • Dithiocarbamate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Solvent (e.g., DMF)

Procedure:

  • To a reaction vessel, add 2-chloroaniline, dithiocarbamate, and the palladium catalyst.

  • Add the appropriate solvent.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

  • Purify the product by column chromatography.

Protocol 3: Metal-Free Iodine-Catalyzed Synthesis

This protocol offers a sustainable, metal-free approach to 2-aminobenzothiazoles.[1]

Materials:

  • Isothiocyanatobenzene

  • Amine

  • Iodine (I₂)

  • Chlorobenzene

Procedure:

  • In a sealed tube, prepare a mixture of the isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), and iodine (I₂) (0.05 mmol, 10 mol%).

  • Add chlorobenzene (2 mL) to the mixture.

  • Stir the reaction at 120 °C under an oxygen atmosphere for the required time (monitor by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 2-aminobenzothiazole derivative.

Visualized Workflows

Catalyst_Selection_Workflow Start Start: Select Starting Material Haloaniline 2-Haloaniline Start->Haloaniline Aniline_Thiourea Aniline + Thiourea/ Isothiocyanate Start->Aniline_Thiourea Isothiocyanatobenzene Isothiocyanatobenzene + Amine Start->Isothiocyanatobenzene Copper_Catalyst Copper Catalyst (e.g., CuI, CuO) Cost-effective for Br, I Haloaniline->Copper_Catalyst Br or I substituted Palladium_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) For less reactive Cl Haloaniline->Palladium_Catalyst Cl substituted Metal_Catalyst Transition Metal Catalyst (Cu, Pd, Ni, Ru) Aniline_Thiourea->Metal_Catalyst Iodine_Catalyst Iodine (Metal-Free) Environmentally friendly Isothiocyanatobenzene->Iodine_Catalyst

Caption: Catalyst selection guide for 2-aminobenzothiazole synthesis.

Troubleshooting_Workflow Start Start: Unsatisfactory Reaction Low_Yield Low Yield Start->Low_Yield Byproducts Byproduct Formation Start->Byproducts Check_Catalyst Screen Catalysts (Cu, Pd, I2) Low_Yield->Check_Catalyst Optimize_Conditions Optimize Temperature & Time Consider Microwave Low_Yield->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Byproducts->Inert_Atmosphere Disulfide observed Modify_Strategy Modify Synthetic Strategy for Regioselectivity Byproducts->Modify_Strategy Regioisomers observed Stronger_Conditions Use Stronger Catalyst or Higher Temperature Byproducts->Stronger_Conditions Incomplete cyclization Experimental_Workflow_Cu_Catalyst Start Start: Combine Reagents (2-Iodoaniline, Isothiocyanate, CuI) Add_Solvent Add Water Start->Add_Solvent Heat Heat to 90-100 °C Add_Solvent->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter Solid Product Cool->Filter Wash_Dry Wash with Water & Dry Filter->Wash_Dry Purify Purify (Column Chromatography) if necessary Wash_Dry->Purify End End: Pure Product Wash_Dry->End If pure Purify->End

References

Technical Support Center: Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile, with a specific focus on the impact of solvent selection.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and classical method for synthesizing 2-aminobenzothiazoles?

A1: The most widely employed method is the Hugerschoff reaction, which involves the cyclization of a substituted N-arylthiourea. A common variant of this is the treatment of a corresponding substituted aniline with a thiocyanate salt (like KSCN) in the presence of bromine and an appropriate solvent, typically glacial acetic acid.[1][2][3] This method, however, can be sensitive to the substitution pattern on the aniline ring.[3]

Q2: How does the choice of solvent critically impact the reaction yield and purity?

A2: The solvent plays a multifaceted role in the synthesis. Its primary functions are to dissolve the reactants and facilitate their interaction. Solvent polarity can influence the reaction rate and the stability of intermediates. For instance, polar protic solvents can solvate ions and participate in hydrogen bonding, while aprotic solvents may be preferred for reactions involving strong bases. An improper solvent can lead to poor solubility of reagents, slow reaction rates, or an increase in side-product formation.

Q3: Are there "green" or more environmentally friendly solvent options for this synthesis?

A3: Yes, significant research has focused on developing greener synthetic routes. Options include:

  • Ionic Liquids (ILs): These have been shown to enhance reactivity, reaction rates, and yields while being non-volatile and recyclable.[4][5]

  • Water or Aqueous Mixtures: Using water as a solvent, often with a co-solvent like ethanol or isopropanol, is a key green chemistry approach, particularly in catalyst-free, microwave-assisted methods.[6][7]

  • Solvent-Free (Neat) Conditions: Many modern protocols, especially those utilizing microwave irradiation or specific solid-supported catalysts, can be performed without any solvent, which significantly reduces environmental impact and simplifies product isolation.[8][9]

Q4: What is the specific role of glacial acetic acid in the classical KSCN/Bromine synthesis?

A4: In the classical synthesis of 2-aminobenzothiazoles, glacial acetic acid serves multiple purposes. It acts as a solvent that can dissolve the aniline precursor and potassium thiocyanate.[2] It also provides a mildly acidic medium that facilitates the reaction and is the medium for the controlled addition of bromine to form the reactive thiocyanogen intermediate, which then attacks the aniline ring.[1][2]

Q5: When should I consider using a high-boiling point aprotic solvent like DMF or DMSO?

A5: High-boiling point aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used under specific circumstances. They are ideal for reactions that require high temperatures to proceed at a reasonable rate.[6][10] For example, certain copper-catalyzed syntheses of 2-aminobenzothiazoles from 2-iodoanilines perform optimally in DMF at elevated temperatures.[10] DMSO can also play a unique triple role as a carbon source, solvent, and oxidant in some specific benzothiazole syntheses.[11]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution
Poor Solubility of Starting Materials The aniline precursor (4-amino-2-cyanobenzonitrile) may have limited solubility. Consult the solvent comparison table below. Consider switching to a solvent with better solvating power for your specific reagents, such as DMF or an ionic liquid.
Incorrect Reaction Temperature The reaction may be too slow at lower temperatures or reagents might decompose at higher temperatures. Ensure the reaction is run at the optimal temperature for the chosen solvent. For acetic acid, the reaction is often started at a lower temperature (10°C) during bromine addition and then allowed to proceed at room temperature.[2]
Side Reactions Predominating In the classical synthesis, if the para-position of the aniline is unsubstituted, thiocyanation at that position can be a major competing reaction.[3] While the 5-carbonitrile target starts with a 4-amino precursor, ensuring regioselectivity is key. Using a well-established protocol with controlled addition of bromine is crucial.
Catalyst Inactivity (if applicable) For catalyzed reactions (e.g., using copper or palladium), ensure the catalyst is not poisoned and is used under the correct conditions (e.g., inert atmosphere if required). Some modern methods use robust, recyclable catalysts that are less prone to deactivation.[12]
Problem 2: Formation of Impurities and Side Products
Possible CauseRecommended Solution
Formation of Polymeric Tar This often occurs at excessively high temperatures or concentrations. Try running the reaction at a lower temperature for a longer duration or in a more dilute solution.
Presence of Oxidized or Hydrolyzed Byproducts Ensure high-purity, dry solvents are used. If the reaction is sensitive to air or moisture, consider running it under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Reaction If starting material is still present, the reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, a slight increase in temperature might be necessary.
Problem 3: Difficulty with Product Isolation and Purification
Possible CauseRecommended Solution
Product is Soluble in the Reaction Solvent After quenching the reaction (e.g., with aqueous ammonia or sodium bicarbonate), the product may not precipitate fully.[1] Try adding an "anti-solvent" (a solvent in which your product is insoluble, but is miscible with the reaction solvent) to induce precipitation, or remove the solvent under reduced pressure.
Co-precipitation of Impurities The crude product is often impure. Recrystallization is a highly effective purification method. Select a solvent or solvent pair in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. Ethanol is often a good starting point for recrystallization.[13]
Product is an Oil or Gummy Solid This can happen if the product is impure or has a low melting point. Purify the crude material using column chromatography. Select an appropriate solvent system (e.g., hexanes/ethyl acetate) by first running TLC plates to find a mobile phase that gives good separation.

Section 3: Experimental Protocols and Data

Protocol 1: Classical Synthesis in Acetic Acid

This protocol is adapted from established procedures for substituted 2-aminobenzothiazoles.[1][2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-amino-2-cyanobenzonitrile and 4 equivalents of potassium thiocyanate (KSCN) in glacial acetic acid.

  • Stirring: Stir the mixture for 45 minutes at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction flask to 10°C in an ice bath.

  • Bromine Addition: Dissolve 2 equivalents of bromine (Br₂) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 15 hours).

  • Work-up: Carefully pour the reaction mixture into an ice-water slurry and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain the pure this compound.

Data Presentation: Comparison of Solvent Effects on Synthesis

The following table summarizes the effects of different solvents on the synthesis of 2-aminobenzothiazole derivatives, providing a guide for solvent selection.

SolventTypical Yield (%)Reaction TimeTemperatureKey Considerations
Glacial Acetic Acid 50 - 75%12 - 24 hours10°C to RTStandard, classical method; can require long reaction times.[1][2]
DMF 70 - 95%2 - 8 hours100 - 120°CExcellent for catalyst-driven reactions; high temperature required; can be difficult to remove.[6][10]
Ionic Liquids 85 - 95%1 - 4 hours80 - 100°C"Green" alternative; often enhances reaction rate and yield; may require specific workup procedures.[4][5]
Ethanol/Water 60 - 85%1 - 3 hoursReflux / MWGood "green" option, especially for catalyzed or microwave-assisted reactions; product may precipitate upon cooling.[7]
DMSO 75 - 90%1 - 5 hours110 - 130°CCan act as both solvent and oxidant; high temperature required.[11][14]
Solvent-Free (Neat) 80 - 95%5 - 30 minMW IrradiationEnvironmentally ideal; requires a microwave reactor; workup is often a simple trituration/recrystallization.[8][9]

Section 4: Visual Guides

Experimental Workflow Diagram

G reagents 1. Prepare Reagents (Aniline Precursor, KSCN) dissolve 2. Dissolve in Selected Solvent (e.g., Acetic Acid) reagents->dissolve cool 3. Cool Reaction Mixture to 10°C dissolve->cool add_br2 4. Add Bromine Solution Dropwise cool->add_br2 react 5. Stir at Room Temperature (12-15h) add_br2->react quench 6. Quench & Neutralize (e.g., with NaHCO3) react->quench isolate 7. Isolate Crude Product (Filtration) quench->isolate purify 8. Purify Product (Recrystallization) isolate->purify product Final Product purify->product G start Problem: Low Product Yield check_solubility Are all starting materials fully dissolved? start->check_solubility check_temp Was the reaction temperature correct? check_solubility->check_temp Yes sol_change Action: Change to a solvent with higher solvating power (e.g., DMF, Ionic Liquid). check_solubility->sol_change No check_time Was the reaction time sufficient? check_temp->check_time Yes sol_temp Action: Adjust temperature. Ensure proper cooling/heating. check_temp->sol_temp No check_purity Analyze crude product by TLC/NMR. Is it mostly side product? check_time->check_purity Yes sol_time Action: Increase reaction time. Monitor progress with TLC. check_time->sol_time No sol_purity Action: Re-evaluate reaction conditions. Consider side reactions (e.g., para-addition). Ensure controlled addition of reagents. check_purity->sol_purity Yes success Yield Improved check_purity->success No, mostly starting material sol_change->success sol_temp->success sol_time->success

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Aminobenzo[d]thiazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The precise structural confirmation of newly synthesized derivatives, such as those of 2-Aminobenzo[d]thiazole-5-carbonitrile, is a critical step in the research and development pipeline. An unambiguous determination of molecular structure is essential for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.

This guide provides an objective comparison of the primary analytical techniques used to confirm the structure of this compound derivatives. It includes supporting experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting the most appropriate methods for their work.

Data Presentation: A Comparative Overview of Analytical Techniques

The structural elucidation of this compound derivatives relies on a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Connectivity of atoms (proton & carbon skeleton), chemical environment of nuclei.Provides detailed structural framework and isomer differentiation.Requires relatively pure sample (>95%); larger quantities needed than for MS.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely sensitive (sub-picomole); definitive molecular formula validation (HRMS).[4]Does not provide stereochemical information; fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -NH₂, -C≡N, C=N).Fast, non-destructive, good for initial functional group identification.[5]Provides limited information on the overall molecular skeleton; complex spectra in the fingerprint region.
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[3][6]Unambiguous structure determination; provides solid-state conformation.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation.
Expected Spectroscopic Data for this compound

The following table summarizes the expected key spectroscopic data for the parent compound, which serves as a benchmark for its derivatives.

Technique Parameter Expected Value / Observation Reference
Molecular Formula C₈H₅N₃S---[5][7]
Molecular Weight g/mol 175.21[5][7]
IR Spectroscopy Nitrile (C≡N) stretch~2228 cm⁻¹[5]
Amino (N-H) stretch3332-3500 cm⁻¹ (typically two bands)[5]
¹H NMR Aromatic Protonsδ 7.0-8.0 ppm (complex splitting pattern)General chemical shift knowledge
Amino Protons (-NH₂)δ 5.0-6.0 ppm (broad singlet, D₂O exchangeable)General chemical shift knowledge
¹³C NMR Nitrile Carbon (-C≡N)δ 115-120 ppm[8]
Aromatic Carbonsδ 110-155 ppm[8]
HRMS (ESI+) [M+H]⁺m/z calculated for C₈H₆N₃S⁺[4]

Mandatory Visualizations

Experimental and Logical Workflows

The structural confirmation process follows a logical progression from synthesis to comprehensive analysis. The initial synthesis is followed by purification and a series of spectroscopic analyses to build a complete picture of the molecule's identity.

G Experimental Workflow for Synthesis and Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start Starting Materials (e.g., Substituted Anilines) react Cyclization Reaction (e.g., with KSCN, Bromine) start->react purify Work-up & Purification (Recrystallization / Chromatography) react->purify ms Mass Spectrometry (Confirm MW) purify->ms ir IR Spectroscopy (Confirm Functional Groups) purify->ir nmr 1H & 13C NMR (Elucidate Skeleton) purify->nmr end_node Structure Confirmed ms->end_node ir->end_node xray X-ray Crystallography (Definitive 3D Structure) nmr->xray If single crystal available nmr->end_node xray->end_node

Caption: A typical workflow for the synthesis and structural confirmation of benzothiazole derivatives.

G Logical Relationship of Analytical Data cluster_info Structural Information cluster_tech Analytical Techniques Compound Unknown Derivative MS Mass Spec. IR IR Spec. NMR NMR Spec. XRAY X-ray Cryst. MW Molecular Weight & Formula Conn Atom Connectivity & Carbon Skeleton MW->Conn FG Functional Groups (-NH2, -CN) Geo 3D Geometry & Stereochemistry Conn->Geo MS->MW IR->FG NMR->FG NMR->Conn XRAY->Geo

Caption: The relationship between analytical techniques and the structural information they provide.

Potential Signaling Pathway Involvement

2-Aminobenzothiazole derivatives are actively investigated as inhibitors of various protein kinases, including Phosphoinositide 3-kinase (PI3K), which is a key component in a signaling pathway crucial for cell growth and survival.[2][9]

G Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt/PKB PDK1->AKT Activates Downstream Downstream Targets (mTOR, etc.) AKT->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response Inhibitor 2-Aminobenzothiazole Derivative (Inhibitor) Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K signaling pathway by 2-aminobenzothiazole derivatives.

Experimental Protocols

The following are generalized protocols for the key analytical techniques. Researchers should adapt these based on the specific properties of their compound and the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often suitable for 2-aminobenzothiazole derivatives.[9]

    • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[9] Standard acquisition parameters are typically used. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish specific connectivities.

    • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals to determine proton ratios. Assign chemical shifts (in ppm) relative to a reference standard like tetramethylsilane (TMS).

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition and molecular weight.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: Infuse the sample solution into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.[4]

    • Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition that matches the measured mass to within a low ppm error (< 5 ppm), thus confirming the molecular formula.[4]

Fourier-Transform Infrared (IR) Spectroscopy
  • Objective: To identify the presence of key functional groups.

  • Methodology:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[9] Alternatively, prepare a KBr pellet containing ~1% of the sample.

    • Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.[9]

    • Data Analysis: Identify characteristic absorption bands (in cm⁻¹) for key functional groups, such as the N-H stretches of the amine, the C≡N stretch of the nitrile, and vibrations associated with the aromatic rings.[5]

Single-Crystal X-ray Crystallography
  • Objective: To obtain the definitive three-dimensional molecular structure.

  • Methodology:

    • Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

    • Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.

    • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure with high precision.[6] The final structure is often deposited in a crystallographic database.[2][10]

References

A Comparative Guide to the Biological Activity of 2-Aminobenzo[d]thiazole Derivatives: A Focus on 5-Position Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzo[d]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various substituted 2-aminobenzo[d]thiazole derivatives, with a particular focus on the influence of substituents at the 5-position. While direct experimental data for 2-Aminobenzo[d]thiazole-5-carbonitrile is not extensively available in the public domain, this guide will compare its potential activity with structurally similar molecules based on established structure-activity relationships (SAR). We will delve into their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by experimental data from peer-reviewed literature.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor progression.[1][2] The nature and position of substituents on the benzothiazole ring play a critical role in determining their cytotoxic efficacy and selectivity.

Table 1: Comparative in vitro Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
OMS5 2-amino, N-substituted with 4-nitroanilineA549 (Lung)22.13[3]
MCF-7 (Breast)24.31[3]
OMS14 2-amino, N-substituted with piperazine-4-nitroanilineA549 (Lung)61.03[3]
MCF-7 (Breast)27.08[3]
Compound 13 2-amino, 6-nitroHCT116 (Colon)6.43[2]
A549 (Lung)9.62[2]
A375 (Melanoma)8.07[2]
Compound 20 2-amino, linked to ThiazolidinedioneHepG2 (Liver)9.99[2]
HCT-116 (Colon)7.44[2]
MCF-7 (Breast)8.27[2]
Compound 4a 2-amino, 6-nitro, N-substituted with thiazolidine-2,4-dioneHCT-116 (Colon)5.61[4]
HepG-2 (Liver)7.92[4]
MCF-7 (Breast)3.84[4]
Compound 9a 2-(4-aminophenyl), 3'-methylMCF-7 (Breast)Potent (nanomolar range)[5]
MDA 468 (Breast)Potent (nanomolar range)[5]

Structure-Activity Relationship Insights:

The data suggests that substitutions at both the 2-amino group and on the benzothiazole ring significantly influence anticancer activity. For instance, the introduction of a nitro group at the 6-position (Compound 13) enhances cytotoxicity.[2] Furthermore, hybridization with other heterocyclic moieties like thiazolidinedione (Compounds 20 and 4a) can lead to potent anticancer agents.[2][4] While specific data for a 5-carbonitrile substituent is lacking, the electron-withdrawing nature of the nitrile group might contribute to cytotoxic activity, a hypothesis that warrants experimental validation.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-aminobenzothiazole scaffold has proven to be a promising starting point for the discovery of new antibacterial and antifungal compounds.[6]

Table 2: Comparative in vitro Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 1 N,N-disubstituted, 6-chloroStaphylococcus aureus2.9 µM[7]
Compound 5 N,N-disubstituted, 5-chloroStaphylococcus aureusComparable to Compound 1[7]
Compound A 5-hydroxyGram-positive bacteriaRelatively good activity[8]
Gram-negative bacteria> 64[8]
Compound D 5-benzylaminoGram-positive bacteria< 0.03[8]
E. coli, A. baumannii, P. aeruginosa, K. pneumoniae4-16[8]
Compound E 5-(3-methoxypropyl)aminoGram-positive bacteria< 0.03[8]
E. coli, A. baumannii, P. aeruginosa, K. pneumoniae4-16[8]

Structure-Activity Relationship Insights:

Substitutions at the 5-position of the benzothiazole ring have a profound impact on the antimicrobial spectrum and potency.[8] While a 5-hydroxyl group (Compound A) confers activity against Gram-positive bacteria, it is inactive against Gram-negative strains.[8] In contrast, introducing secondary amine substituents at the C5 position (Compounds D and E) leads to broad-spectrum activity against a range of ESKAPE pathogens.[8] Moving a chloro group from the 6- to the 5-position (Compound 5 vs. Compound 1) had minimal effect on activity against S. aureus.[6][7] Based on these findings, it is plausible that a 5-carbonitrile substituent could modulate the antimicrobial profile, and its evaluation against a panel of pathogens is highly encouraged.

Enzyme Inhibition

The biological effects of 2-aminobenzothiazole derivatives are often mediated by their ability to inhibit specific enzymes. Key targets include protein kinases involved in cancer and bacterial topoisomerases.

Table 3: Comparative Enzyme Inhibitory Activity of 2-Aminobenzothiazole Derivatives

Compound IDSubstitution PatternTarget EnzymeIC50Reference
OMS14 2-amino, N-substituted with piperazine-4-nitroanilinePIK3CD/PIK3R165% inhibition at 100 µM[1]
Compound 12 2-amino, N-substitutedEGFR96 nM[2]
Compound 40 2-amino, fused with 1,2,4-triazoleCDK24.29 µM[2]
Compound 4a 2-amino, 6-nitro, N-substituted with thiazolidine-2,4-dioneVEGFR-291 nM[4]
Compound A 5-hydroxyE. coli DNA Gyrase< 10 nM[8]
Compound B 5-fluoroE. coli DNA Gyrase40 nM[8]
Compound D 5-benzylaminoE. coli DNA Gyrase< 10 nM[8]
Compound E 5-(3-methoxypropyl)aminoE. coli DNA Gyrase< 10 nM[8]

Structure-Activity Relationship Insights:

The 2-aminobenzothiazole scaffold serves as a versatile backbone for designing potent enzyme inhibitors. Substitutions on this core structure allow for fine-tuning of inhibitory activity and selectivity. For instance, in the DNA gyrase inhibitor series, replacing the 5-hydroxyl group with a fluorine atom resulted in a slight decrease in potency, while the introduction of secondary amines maintained high inhibitory activity.[8] The electron-withdrawing nature of a 5-carbonitrile group could potentially influence the binding affinity to various enzyme targets, making it an interesting candidate for future enzyme inhibition studies.

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) and incubated for 48-72 hours.[9]

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.[9]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).[9]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Bacterial strains are grown in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

3. Enzyme Inhibition Assay (General Protocol)

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Aminobenzothiazole Derivative (e.g., OMS14) Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 2-Aminobenzothiazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Anticancer Screening (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Enzyme_Assay Enzyme Inhibition Assay Characterization->Enzyme_Assay IC50_Calc IC50 / MIC Calculation Cytotoxicity->IC50_Calc Antimicrobial->IC50_Calc Enzyme_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.

References

A Comparative Analysis of Synthetic Routes to 2-Aminobenzothiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide offering a comparative analysis of various synthetic routes to 2-aminobenzothiazoles is now available for researchers, scientists, and drug development professionals. This guide provides an objective comparison of key synthetic methodologies, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the most suitable route for specific research and development needs.

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient synthesis of this heterocyclic motif is therefore of critical importance. This guide delves into a comparative analysis of four prominent synthetic strategies: the Hugershoff Reaction, the Jacobson-Hugershoff Synthesis, Metal-Catalyzed Cyclizations, and Microwave-Assisted Synthesis.

Comparative Performance of Synthetic Routes

The selection of a synthetic route to 2-aminobenzothiazoles is often a trade-off between yield, reaction time, substrate scope, and reaction conditions. The following table summarizes the quantitative data for the different methods, offering a clear comparison of their performance based on reported experimental findings.

Synthetic Method Starting Materials Key Reagents & Catalysts Reaction Time Temperature Reported Yield (%) Key Advantages Limitations
Hugershoff Reaction ArylthioureasBromine or other oxidizing agentsSeveral hoursRoom temperature to refluxGenerally highGood yields for a variety of substrates.Pre-synthesis of arylthiourea required; use of hazardous bromine.
Jacobson-Hugershoff Synthesis Anilines, Thiocyanate saltsBromine, Acetic acid or alternative halogenating agentsVariable (can be lengthy)Low to room temperature75-97%[1]One-pot procedure; readily available starting materials.Use of corrosive and toxic bromine; potential for side reactions.
Metal-Catalyzed Cyclization 2-Haloanilines, Thioureas or equivalentsPalladium or Copper catalysts, Bases30 minutes to several hours80°C to 130°C27-97%[2][3][4]Milder reaction conditions; broader functional group tolerance.Cost of metal catalysts; potential for metal contamination in the product.
Microwave-Assisted Synthesis Anilines, KSCN or 2-bromophenyl isothiocyanate, AminesOften catalyst-free or with CuI5-30 minutes[4]Elevated (microwave irradiation)27-89%[4]Rapid reaction times; often improved yields and cleaner reactions.Requires specialized microwave equipment; scalability can be a concern.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Hugershoff Reaction: Synthesis of 2-Amino-6-chlorobenzothiazole

This two-step procedure involves the initial formation of a phenylthiourea followed by oxidative cyclization.

Step 1: Preparation of 1-(4-chlorophenyl)thiourea

  • Dissolve equimolar quantities of 4-chloroaniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture. The solid that separates is filtered, washed with water, dried, and can be recrystallized from ethanol.

Step 2: Cyclization to 2-Amino-6-chlorobenzothiazole

  • Suspend the prepared 1-(4-chlorophenyl)thiourea (0.1 mol) in chloroform (100 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the mixture to below 5 °C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over a period of 2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for an additional 4 hours at the same temperature.

  • Reflux the reaction mixture until the evolution of hydrogen bromide gas ceases (approximately 4 hours).

  • The product precipitates from the reaction mixture and is collected by filtration.

Jacobson-Hugershoff Synthesis: One-Pot Synthesis from Substituted Anilines

This method provides a more direct route to 2-aminobenzothiazoles from anilines.

  • To a solution of a substituted aniline (1.0 equiv) in a 9:1 mixture of DMSO and water, add ammonium thiocyanate (1.0 equiv).

  • Add benzyltrimethylammonium dichloroiodate (1.2 equiv) to the mixture.[1]

  • Heat the reaction mixture to 70 °C and stir until the reaction is complete (monitored by TLC).[1]

  • Upon completion, cool the reaction mixture and pour it into water.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography. This method has been reported to yield 75-97% of the desired 2-aminobenzothiazole.[1]

Metal-Catalyzed Cyclization: Palladium-Catalyzed Synthesis from 2-Chloroanilines

This protocol utilizes a palladium catalyst to achieve the cyclization.

  • To a reaction vessel, add the 2-chloroaniline derivative, thiocarbamoyl chloride, Pd(dba)2 (palladium catalyst), and t-BuOK (base).

  • The reaction is typically carried out in an appropriate solvent, such as dioxane or toluene.

  • The mixture is heated under an inert atmosphere.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated.

  • The crude product is then purified by column chromatography to yield the 2-aminobenzothiazole. Good to excellent yields have been reported for this method.

Microwave-Assisted Synthesis: Copper-Catalyzed Reaction

This method leverages microwave irradiation to accelerate the reaction.

  • In a microwave-safe vessel, combine 2-bromophenyl isothiocyanate (1.0 equiv), a primary or secondary amine (1.2 equiv), and CuI (5 mol%) in ethanol.[4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 130 °C for 30 minutes.[4]

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired 2-aminobenzothiazole. Yields for this method are reported to be in the range of 27-89%.[4]

Visualizing the Synthetic Pathways

To further clarify the logical flow of each synthetic strategy, the following diagrams have been generated.

Hugershoff_Reaction Arylthiourea Arylthiourea Cyclization Oxidative Cyclization Arylthiourea->Cyclization Oxidizing_Agent Oxidizing Agent (e.g., Bromine) Oxidizing_Agent->Cyclization Product 2-Aminobenzothiazole Cyclization->Product

Caption: Workflow for the Hugershoff Reaction.

Jacobson_Hugershoff_Synthesis Aniline Aniline One_Pot_Reaction One-Pot Reaction Aniline->One_Pot_Reaction Thiocyanate Thiocyanate Salt (e.g., KSCN) Thiocyanate->One_Pot_Reaction Halogenating_Agent Halogenating Agent (e.g., Bromine) Halogenating_Agent->One_Pot_Reaction Product 2-Aminobenzothiazole One_Pot_Reaction->Product

Caption: Workflow for the Jacobson-Hugershoff Synthesis.

Metal_Catalyzed_Cyclization Haloaniline 2-Haloaniline Cyclization Catalytic Cyclization Haloaniline->Cyclization Thiourea_Equivalent Thiourea or Equivalent Thiourea_Equivalent->Cyclization Metal_Catalyst Metal Catalyst (Pd or Cu) Metal_Catalyst->Cyclization Base Base Base->Cyclization Product 2-Aminobenzothiazole Cyclization->Product

Caption: Workflow for Metal-Catalyzed Cyclization.

Microwave_Assisted_Synthesis Starting_Materials Starting Materials (e.g., Aniline, KSCN) Rapid_Reaction Rapid Reaction Starting_Materials->Rapid_Reaction Microwave_Irradiation Microwave Irradiation Microwave_Irradiation->Rapid_Reaction Product 2-Aminobenzothiazole Rapid_Reaction->Product

References

Structure-Activity Relationship of 2-Aminobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its versatile nature allows for extensive chemical modifications, leading to the development of derivatives with potent and selective activities against various diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Key Signaling Pathways

2-aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, primarily by targeting and inhibiting crucial protein kinases involved in cancer cell proliferation and survival, such as PI3K, AKT, mTOR, EGFR, and CDK2.[1][2] The strategic placement of various substituents on the benzothiazole core and the exocyclic amino group plays a pivotal role in modulating their potency and selectivity.

Comparative Anticancer Potency of 2-Aminobenzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

CompoundTarget/Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13Combination of a 4-nitroaniline moiety with the 2-aminobenzothiazole core.[1][3]
MCF-7 (Breast Cancer)24.31Demonstrates potent activity, though not primarily through PI3Kγ inhibition.[1][3]
OMS14 A549 (Lung Cancer)61.03Contains a piperazine-4-nitroaniline moiety.[1][3]
MCF-7 (Breast Cancer)27.08Potently inhibits PIK3CD/PIK3R1.[1][3]
Compound 7 A-375 (Melanoma)16Derived from a clathrodin scaffold.[1]
BALB/c 3T3 (Fibroblast)71Shows four-fold selectivity for melanoma cells over normal fibroblasts.[1]
Compound 12 MCF-7 (Breast Cancer)2.49Introduction of a nitro or ethoxy group at the C6 position enhances antiproliferative activity.[4]
Compound 13 HCT116 (Colon Cancer)6.43Exhibits broad-spectrum anticancer activity.[4]
A549 (Lung Cancer)9.62
A375 (Melanoma)8.07
Compound 20 HepG2 (Liver Cancer)9.99A 2-aminobenzothiazole-thiazolidinedione hybrid.[4]
HCT-116 (Colon Cancer)7.44
MCF-7 (Breast Cancer)8.27
Compound 54 PI3Kα0.00103A highly potent PI3Kα inhibitor.[4]
Thiourea derivative IVe EAC (Mouse Cancer)10-24Optically active thiourea derivative.[5]
MCF-7 (Breast Cancer)15-30
HeLa (Cervical Cancer)33-48
Thiourea derivative IVf EAC (Mouse Cancer)10-24Optically active thiourea derivative.[5]
MCF-7 (Breast Cancer)15-30
HeLa (Cervical Cancer)33-48
Benzothiazole derivative Vg EAC (Mouse Cancer)10-24Optically active 2-aminobenzothiazole derivative.[5]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 2-aminobenzothiazole have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][7] The structural modifications that confer antimicrobial properties often differ from those that enhance anticancer effects, highlighting the tunability of this scaffold.

Comparative Antimicrobial Potency of 2-Aminobenzothiazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected 2-aminobenzothiazole derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Key Structural Features & SAR Insights
Compound 41c E. coli3.1A benzothiazole-isatin conjugate, showing excellent activity against Gram-negative bacteria.[6]
P. aeruginosa6.2
B. cereus12.5
S. aureus12.5
Compound 46a/46b E. coli15.62Schiff base analogues with a hydroxyl group at the 2nd position of the benzylidene ring, which improves antibacterial action.[6]
P. aeruginosa15.62
Compound 59b K. pneumoniae0.4-0.8A Schiff base containing a diethylamino group at the 4th position of the benzylidene ring, augmenting antibacterial activity.[6]
Compound 1n/1o C. albicans4-86-substituted derivatives designed based on molecular modeling.[7]
C. parapsilosis4-8
C. tropicalis4-8
Derivative 5c/5h E. coli3.25-12.52-aminobenzothiazolomethyl naphthol derivatives.[8]
Derivative 5k P. aeruginosa3.25-12.5
B. cereus3.25-12.5
Derivative 5e/5g/5k Fungal strains6.25-12.5Exhibit excellent antifungal activity.[8]

Visualizing Key Concepts in SAR Studies

To better understand the workflow and the intricate relationships in structure-activity studies, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Scaffold Selection (2-Aminobenzothiazole) design Derivative Design (Substituent Modification) start->design synthesis Chemical Synthesis design->synthesis screening In Vitro Screening (e.g., Cytotoxicity, Antimicrobial Assays) synthesis->screening data Data Analysis (IC50, MIC determination) screening->data sar Structure-Activity Relationship Determination data->sar optimization Lead Optimization sar->optimization optimization->design Iterative Refinement

A generalized workflow for structure-activity relationship (SAR) studies.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K

The PI3K/AKT/mTOR signaling pathway, a key target for anticancer agents.

SAR_Summary cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Core 2-Aminobenzothiazole Core R1_anticancer Exocyclic Amino Group: - N-aryl substitutions Core->R1_anticancer R2_anticancer Benzene Ring (C6-position): - Halogens (Cl, F) - Ethoxy (OEt) - Nitro (NO2) Core->R2_anticancer R1_antimicrobial Exocyclic Amino Group: - Schiff bases - N-propylimidazole Core->R1_antimicrobial R2_antimicrobial Benzene Ring: - Substituent patterns influence spectrum Core->R2_antimicrobial

A summary of key structure-activity relationships for 2-aminobenzothiazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-aminobenzothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized 2-aminobenzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The cultures are then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells. Positive and negative controls are included in each assay.

Conclusion

The 2-aminobenzothiazole scaffold continues to be a highly valuable template in the design and discovery of novel therapeutic agents. Structure-activity relationship studies have revealed that specific substitutions on the benzothiazole core and the exocyclic amino group are crucial for directing the biological activity towards either anticancer or antimicrobial targets. The data and methodologies presented in this guide provide a comparative framework for researchers and drug development professionals, facilitating the rational design of more potent and selective 2-aminobenzothiazole derivatives. The versatility of this scaffold, coupled with a deeper understanding of its SAR, holds significant promise for the development of future therapies.

References

A Comparative Analysis of the Anticancer Efficacy of Novel 2-Aminobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anticancer activities of recently developed 2-aminobenzothiazole derivatives. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these promising therapeutic agents.

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[1][2][3] Recent research has focused on the development of novel derivatives with potent anticancer properties. These compounds have been shown to target various cancer cell lines and key signaling pathways involved in tumorigenesis.[1][4] This guide focuses on a selection of these novel compounds, presenting their cytotoxic activities and the experimental context in which they were evaluated.

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of novel 2-aminobenzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The IC50 values for several promising compounds are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
OMS5 A549 (Lung)22.13[1][5]
MCF-7 (Breast)61.03[1][5]
OMS14 A549 (Lung)23.45[1][5]
MCF-7 (Breast)45.21[1][5]
Compound 13 HCT116 (Colon)6.43
A549 (Lung)9.62
A375 (Melanoma)8.07
Compounds 14-18 PC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66
Compound 20 HepG2 (Liver)9.99
HCT-116 (Colon)7.44
MCF-7 (Breast)8.27
Compound 25 MKN-45 (Gastric)0.06
H460 (Lung)0.01
HT-29 (Colon)0.18
Compound 54 MCF-7 (Breast)Not specified, potent PI3Kα inhibitor (IC50 = 1.03 nM)
Compound 4a HCT-116 (Colon)5.61[6]
HEPG-2 (Liver)7.92[6]
MCF-7 (Breast)3.84[6]
Compound IVe EAC (Mouse Ascites)10-24
MCF-7 (Breast)15-30
HeLa (Cervical)33-48
Compound IVf EAC (Mouse Ascites)10-24
MCF-7 (Breast)15-30
HeLa (Cervical)33-48
Compound IVh EAC (Mouse Ascites)10-24
Compound Vg EAC (Mouse Ascites)10-24

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of these anticancer compounds.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation.[7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.[1][6][10]

  • Cell Treatment: Seed cells and treat with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described above.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and fix by adding dropwise to 70% ethanol while vortexing gently.[11] Store the fixed cells at 4°C for at least 2 hours.[11]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[11]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.

Visualizing the Mechanisms of Action

The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams illustrate these pathways and a general workflow for evaluating the anticancer potential of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening synthesis Synthesis of Novel 2-Aminobenzothiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_lines Panel of Cancer Cell Lines synthesis->cell_lines mtt_assay MTT Assay (Cell Viability) cell_lines->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle kinase_assay Kinase Inhibition Assays (e.g., VEGFR-2, PI3K) ic50->kinase_assay

General experimental workflow for anticancer drug discovery.

Many 2-aminobenzothiazole derivatives exert their effects by inhibiting protein kinases involved in cancer progression.[2][3] The EGFR, PI3K/Akt, and VEGFR-2 signaling pathways are prominent targets.

EGFR_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Simplified EGFR signaling pathway in cancer.

The PI3K/Akt pathway is a crucial downstream effector of EGFR and other receptor tyrosine kinases, playing a central role in cell survival and proliferation.[2][5][14][15][16]

PI3K_Akt_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR ApoptosisInhibition Inhibition of Apoptosis (e.g., Bad, Caspase-9) AKT->ApoptosisInhibition

The PI3K/Akt signaling pathway in cancer.

VEGFR-2 signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18][19][20][21]

VEGFR2_signaling_pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Permeability Vascular Permeability VEGFR2->Permeability VEGF VEGF VEGF->VEGFR2 Binding PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Proliferation Proliferation RAF_MEK_ERK->Proliferation Migration Migration RAF_MEK_ERK->Migration Survival Survival PI3K_AKT->Survival

Key signaling pathways downstream of VEGFR-2 activation.

References

Navigating In Vitro Validation: A Comparative Guide for 2-Aminobenzo[d]thiazole-5-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the validation of in vitro assays is a critical step in the preclinical development of novel therapeutic agents. This guide provides a comparative overview of in vitro assays relevant to the validation of 2-Aminobenzo[d]thiazole-5-carbonitrile, a member of the promising 2-aminobenzothiazole class of compounds. While specific public data for this exact molecule is limited, this guide leverages available experimental data from closely related analogs to offer valuable insights into potential biological activities and the methodologies for their assessment.

The 2-aminobenzothiazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide will delve into the common in vitro assays used to characterize these activities, presenting data in a comparative format to aid in experimental design and data interpretation.

Comparative Analysis of Biological Activity

To provide a framework for the potential efficacy of this compound, the following tables summarize the in vitro biological activities of various 2-aminobenzothiazole derivatives. This data, gathered from multiple studies, showcases the diverse therapeutic potential of this chemical class.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
3-(2-aminobenzo[d]thiazol-5-yl) benzamide (7h)A549 (Lung)MTT18.16[3]
PC9 (Lung)MTT8.11[3]
H1975 (Lung)MTT3.5[3]
OMS5A549 (Lung)MTT61.03[1]
MCF-7 (Breast)MTT40.52[1]
OMS14A549 (Lung)MTT22.13[1]
MCF-7 (Breast)MTT35.16[1]

Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

Compound/DerivativeMicroorganismAssay TypeMIC (µg/mL)Reference
2-aminobenzothiazole analog 7Enterococcus faecalisBroth microdilution-[4]
Various derivativesBacillus subtilisAgar diffusion-
Escherichia coliAgar diffusion-
Klebsiella pneumoniaeAgar diffusion-
Staphylococcus aureusAgar diffusion-
Aspergillus nigerAgar diffusion-
Aspergillus flavusAgar diffusion-

Experimental Protocols: A Closer Look at the Methodology

Detailed and reproducible experimental protocols are the cornerstone of robust in vitro validation. Below are generalized methodologies for key assays commonly employed in the evaluation of 2-aminobenzothiazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that is required for 50% inhibition of cell viability.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing the Pathways: Signaling and Workflows

To further elucidate the context of these in vitro assays, the following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be targeted by 2-aminobenzothiazole derivatives and a general experimental workflow for their evaluation.

G Compound 2-Aminobenzo[d]thiazole -5-carbonitrile Target Target Protein (e.g., Kinase, Enzyme) Compound->Target Inhibition Signaling_Pathway Downstream Signaling (e.g., Proliferation, Survival) Target->Signaling_Pathway Activation Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Signaling_Pathway->Cellular_Response Modulation

Caption: Hypothetical signaling pathway targeted by this compound.

G Start Start: Compound Synthesis Primary_Screening Primary Screening: (e.g., Single-dose assay) Start->Primary_Screening Dose_Response Dose-Response: (IC50/EC50 Determination) Primary_Screening->Dose_Response Active Hits Secondary_Assays Secondary Assays: (e.g., Mechanism of Action) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General experimental workflow for in vitro validation.

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to 2-Aminobenzothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and selective therapeutic candidates. This guide provides an objective comparison of 2-aminobenzothiazole-based inhibitors, a promising scaffold in anticancer drug discovery. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive evaluation of their performance against alternative compounds.

The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of inhibitors targeting various protein kinases involved in cancer progression.[1][2] These kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K), are critical nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2] This guide delves into the selectivity and potential off-target effects of these inhibitors, offering a comparative analysis to inform drug development strategies.

Quantitative Data Summary: A Head-to-Head Comparison

The following tables summarize the inhibitory activity and cytotoxic effects of several 2-aminobenzothiazole derivatives in comparison to established inhibitors. This quantitative data allows for a direct assessment of their potency and selectivity.

Table 1: Comparative Inhibitory Activity against PI3K Isoforms

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
Alpelisib (BYL719)5[3]1200[3]250[3]290[3]
Compound 8i1.03[3]---
OMS14--65% inhibition @ 100 µM[3]-

'-' indicates data not available.

Table 2: Kinase Selectivity Profile of Compound OMS14

Kinase% Inhibition at 100 µM
PIK3CD/PIK3R1 (p110δ/p85α)65[4]
AKT1 (PKBα)14[4]
AKT3 (PKBγ)28[4]
CDK1/cyclin B24[4]
PDK1-6[4]

Table 3: Comparative Cytotoxic Activity (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
OMS522.13[3]61.03[4]
OMS1428.14[3]26.09[4]
Compound 8i6.34[3]-
Alpelisib (BYL719)0.5 - 1.5 (in various PIK3CA mutant breast cancer cell lines)[3]-

'-' indicates data not available.

One notable 2-aminobenzothiazole derivative, referred to as compound 3 in a comprehensive review, demonstrated high potency against CSF1R kinase (IC50 = 1.4 nM) and was reported to have an acceptable selectivity profile when tested against a large panel of 468 kinases, though the detailed data was not provided in the reviewed text.[5]

Key Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for assessing cross-reactivity, the following diagrams are provided.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor 2-Aminobenzothiazole Inhibitors (e.g., Compound 8i) Inhibitor->PI3K inhibits

PI3K Signaling Pathway and Inhibition.

EGFR_VEGFR_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg DAG DAG PLCg->DAG PKC PKC DAG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor 2-Aminobenzothiazole Inhibitors Inhibitor->EGFR inhibits Inhibitor->VEGFR inhibits

EGFR and VEGFR Signaling Pathways.

Kinase_Profiling_Workflow start Start: Prepare Kinase Panel and Inhibitor Solutions assay_setup Set up Kinase Reactions: Enzyme, Substrate, ATP, and Inhibitor start->assay_setup incubation Incubate at Room Temperature assay_setup->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Data Analysis: Calculate % Inhibition and IC50 Values readout->analysis

General Experimental Workflow for Kinase Profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the activity and selectivity of 2-aminobenzothiazole-based inhibitors.

In Vitro PI3K Kinase Inhibition Assay (Adapted from ADP-Glo™ Kinase Assay)[3]

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Recombinant human PI3K isoforms (α, β, γ, δ)

    • Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ATP solution

    • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate - PIP2)

    • Test compounds (2-aminobenzothiazole derivatives)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White opaque 96-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to achieve the final desired concentrations.

    • Reaction Setup: In a 96-well plate, add the PI3K enzyme, lipid substrate, and the test compound solution.

    • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25 µL.

    • Incubation: Incubate the plate at room temperature for a specified duration, for example, 60 minutes.

    • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert the produced ADP into ATP.

    • Signal Generation: The newly synthesized ATP is utilized by a luciferase/luciferin reaction to generate a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[3]

Cell Viability Assay (MTT Assay)[3]

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of living cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Cell culture medium and supplements

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 values, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[3]

References

comparing the efficacy of 2-aminobenzothiazole derivatives against different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance has spurred significant research into novel antimicrobial agents. Among these, 2-aminobenzothiazole derivatives have emerged as a promising class of compounds with potent activity against a wide spectrum of bacterial pathogens. This guide provides a comparative analysis of the efficacy of various 2-aminobenzothiazole derivatives against different bacterial strains, supported by experimental data and detailed protocols to aid in research and development efforts.

Comparative Analysis of Antibacterial Activity

Recent studies have demonstrated that novel 2-aminobenzothiazole derivatives exhibit significant antibacterial activity, in some cases surpassing the efficacy of conventional antibiotics.[1] The primary metrics for these comparisons have been the Minimum Inhibitory Concentration (MIC) and the zone of inhibition, both standard measures of a compound's antimicrobial strength.[1]

The antibacterial efficacy of these compounds has been rigorously tested and compared against established antibiotics such as Ciprofloxacin, Ampicillin, and Norfloxacin.[1][2] Scientists have synthesized and evaluated a range of 2-aminobenzothiazole derivatives, revealing their potential to combat both Gram-positive and Gram-negative bacteria.[1]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-aminobenzothiazole derivatives against various bacterial strains, providing a clear comparison of their potency.

Derivative/AntibioticTarget MicroorganismMIC (µg/mL)Reference
2-Aminobenzothiazole Derivatives
Compound 18E. coli6-8[1][2]
P. aeruginosa6-8[1][2]
Compound 20S. aureus6-8[1][2]
B. subtilis6-8[2]
Compound with 6-fluoro substitutionGram-negative & Gram-positive bacteriaEnhanced activity[2]
Compound A07S. aureus15.6[3]
E. faecalis7.81[3]
E. coli3.91[3]
S. typhi15.6[3]
P. aeruginosa62.5[3]
K. pneumoniae62.5[3]
Compound 2dE. faecalis8[4][5]
S. aureus8[4][5]
Standard Antibiotics
CiprofloxacinE. coli6.25[5]
NorfloxacinS. aureus, E. faecalis, E. coli-[6]
Ampicillin--[2]

Experimental Protocols

The evaluation of the antibacterial activity of 2-aminobenzothiazole derivatives typically involves established and validated methodologies such as the agar well diffusion method and the broth dilution method.[1]

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

G cluster_prep Preparation cluster_exp Experiment cluster_inc Incubation & Observation prep_agar Prepare Nutrient Agar Plates spread_culture Uniformly Spread Bacterial Culture prep_agar->spread_culture prep_culture Prepare Standardized Bacterial Inoculum prep_culture->spread_culture create_wells Create Wells in Agar spread_culture->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate Incubate Plates at 37°C for 24 hours add_compounds->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Workflow for the agar well diffusion antibacterial screening method.

Methodology:

  • Preparation of Agar Plates: Nutrient agar medium is poured into sterile Petri plates and allowed to solidify.[1]

  • Bacterial Culture Spreading: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plates.[1]

  • Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Compound Application: A defined volume of the 2-aminobenzothiazole derivative solution (typically in a solvent like DMSO) and control antibiotics are added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Observation: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[1]

Broth Micro-Dilution Method (for MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Methodology:

  • Preparation of Stock Solutions: Stock solutions of the 2-aminobenzothiazole derivatives and standard antibiotics are prepared in a suitable solvent like dimethylsulfoxide (DMSO).[1]

  • Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates to achieve a range of concentrations.[4][5]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 10^5 or 10^6 CFU/mL).[1]

  • Incubation: The plates are incubated at 37°C for 24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the bacteria.[1]

Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that 2-aminobenzothiazole derivatives exert their antibacterial effects by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication.[1] This mechanism is shared with fluoroquinolone antibiotics like ciprofloxacin. DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, 2-aminobenzothiazole derivatives disrupt these vital cellular processes, leading to bacterial cell death.

G cluster_pathway Mechanism of Action A 2-Aminobenzothiazole Derivatives B DNA Gyrase A->B Inhibits C DNA Supercoiling B->C Prevents D DNA Replication & Transcription C->D Disrupts E Bacterial Cell Death D->E Leads to

Inhibition of DNA gyrase by 2-aminobenzothiazole derivatives.

Conclusion

The consistent and promising results from numerous studies underscore the importance of continued research into 2-aminobenzothiazole derivatives as a potential new class of antibiotics.[1] Their potent activity against both Gram-positive and Gram-negative bacteria, including some drug-resistant strains, positions them as valuable leads in the fight against infectious diseases. Further investigation into their mechanisms of action, toxicity profiles, and in vivo efficacy is warranted to fully realize their therapeutic potential.[1]

References

A Comparative Analysis of Benzothiazole-Based Anticancer Agents and Existing Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

While 2-Aminobenzo[d]thiazole-5-carbonitrile is a known chemical compound, a comprehensive review of the scientific literature reveals a lack of published data regarding its specific biological activity and no direct head-to-head comparisons with existing drugs. However, the broader class of 2-aminobenzothiazole derivatives has emerged as a promising scaffold in oncology research, with numerous analogues demonstrating potent anticancer activity.[1][2] This guide, therefore, provides a representative head-to-head comparison of a potent, recently developed 2-aminobenzothiazole derivative with a standard-of-care chemotherapeutic agent that shares a similar mechanism of action.

For this analysis, we will focus on the inhibition of tubulin polymerization, a clinically validated target for cancer therapy.[3] We will compare a novel 1,2,3-triazole benzothiazole derivative, herein referred to as Compound K18 , with Paclitaxel , a widely used microtubule-stabilizing agent.[2][] The comparison will be centered on their efficacy against cancer cells in vitro.

Head-to-Head Comparison: Compound K18 vs. Paclitaxel

This section provides a comparative overview of a representative advanced benzothiazole derivative, Compound K18, and the established anticancer drug, Paclitaxel.

Chemical Structures

CompoundChemical Structure
Compound K18 A novel 1,2,3-triazole benzothiazole derivative. The exact structure can be found in the referenced literature.[2]
Paclitaxel A complex diterpenoid natural product.

Mechanism of Action

Both Compound K18 and Paclitaxel target the microtubule cytoskeleton, a critical component for cell division, but through opposing mechanisms.

  • Compound K18 : This benzothiazole derivative acts as a tubulin polymerization inhibitor . It binds to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin dimers into microtubules.[2][3][5] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[2]

  • Paclitaxel : In contrast, Paclitaxel is a microtubule-stabilizing agent . It binds to the interior surface of microtubules, promoting their polymerization and preventing their depolymerization.[][6] This leads to the formation of abnormal, non-functional microtubule bundles, which also results in cell cycle arrest at the G2/M phase and apoptosis.[6]

In Vitro Efficacy

The following table summarizes the in vitro potency of Compound K18 and Paclitaxel from published studies. It is important to note that these values are from different studies and direct comparisons should be made with caution.

ParameterCompound K18Paclitaxel
Target Cancer Cell Line Esophageal Cancer (Kyse30)Breast Cancer (MCF-7)
IC50 (Antiproliferative Activity) 0.042 µM[2]~3.5 µM[7]
IC50 (Tubulin Polymerization Inhibition) 0.446 µM[2]N/A (Promotes polymerization)

Experimental Protocols

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[8]

  • Principle : The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol :

    • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.[9]

    • Compound Treatment : The cells are then treated with various concentrations of the test compound (e.g., Compound K18 or Paclitaxel) and incubated for a specific period (e.g., 48 or 72 hours).[10]

    • MTT Addition : After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow formazan crystal formation.[9]

    • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

    • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

2. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1][11]

  • Principle : The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution at 340 nm in a spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.[1]

  • Protocol :

    • Reaction Setup : Purified tubulin protein is kept on ice to prevent spontaneous polymerization. A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP.[12]

    • Compound Addition : The test compound (e.g., Compound K18) at various concentrations is added to the wells of a 96-well plate. A known inhibitor like nocodazole can be used as a positive control, and DMSO as a vehicle control.[13]

    • Initiation of Polymerization : The polymerization reaction is initiated by transferring the plate to a spectrophotometer pre-warmed to 37°C.[12]

    • Kinetic Measurement : The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a duration of 60-90 minutes.[11]

    • Data Analysis : The absorbance values are plotted against time to generate polymerization curves. The effect of the inhibitor is quantified by determining the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[13]

Visualizations

G cluster_0 Mechanism of Tubulin Inhibitors tubulin α/β-Tubulin Dimers mt Microtubule tubulin->mt Polymerization mt->tubulin Depolymerization arrest G2/M Phase Arrest mt->arrest k18 Compound K18 (Benzothiazole Derivative) k18->tubulin paclitaxel Paclitaxel paclitaxel->mt Inhibits Depolymerization apoptosis Apoptosis arrest->apoptosis

Caption: Comparative mechanism of action of Compound K18 and Paclitaxel on microtubule dynamics.

G cluster_1 Experimental Workflow: In Vitro Anticancer Activity cells Cancer Cell Culture (e.g., MCF-7) treatment Treatment with Benzothiazole Derivative or Paclitaxel cells->treatment mtt MTT Assay treatment->mtt tubulin_assay Tubulin Polymerization Assay treatment->tubulin_assay Purified Tubulin viability Cell Viability (IC50) mtt->viability inhibition Tubulin Inhibition (IC50) tubulin_assay->inhibition

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Aminobenzo[d]thiazole-5-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Aminobenzo[d]thiazole-5-carbonitrile, a compound that, while invaluable in research, requires meticulous handling due to its potential hazards. Adherence to these procedural steps is critical for mitigating risks to personnel and the environment.

Hazard Assessment and Safety Precautions

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryPotential RisksRecommended PPE
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[3][4][5]Chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection if dust or aerosols are generated.[5][6]
Skin Corrosion/ Irritation May cause skin irritation.[3]Chemical-resistant gloves and lab coat.[6]
Eye Damage/ Irritation May cause serious eye irritation.[3][7]Safety goggles or a face shield.[5][6]
Aquatic Toxicity Assumed to be harmful to aquatic life.[2][8]Prevent release to the environment.[1][8]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[9][10] This ensures compliance with local, state, and federal regulations and minimizes environmental impact.

Experimental Protocol for Disposal:

  • Waste Segregation and Collection:

    • Collect all waste materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper, and gloves), in a designated hazardous waste container.[6][11]

    • The container must be chemically compatible, leak-proof, and kept securely closed except when adding waste.[1][11]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."[2][6]

    • Include the full chemical name: "this compound."[2][11]

    • Indicate the approximate quantity of the waste and the date of accumulation.[2]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][6]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company.[5][10] This is the primary and recommended method to ensure regulatory compliance.[11]

    • Provide the disposal company with a complete and accurate description of the waste.[2]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate the immediate area.[2][6]

  • Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.[1]

  • Containment: For a solid spill, carefully sweep or scoop the material into the designated hazardous waste container, avoiding dust generation.[6] For a liquid spill, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[2][6] Do not use combustible materials like paper towels for initial containment of a liquid spill.[2]

  • Collection: Collect the contained material and place it into the labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, acetone) followed by a soap and water wash.[6] All cleaning materials must also be disposed of as hazardous waste.[2][6]

  • Reporting: Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with established protocols.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Decision Workflow for this compound cluster_0 Waste Generation & Assessment cluster_1 Containment & Labeling cluster_2 Storage & Disposal cluster_3 Spill Emergency Start Waste Generated (this compound or contaminated material) Assess Assess Waste Type (Solid, Liquid, Debris) Start->Assess Spill Spill Occurs Start->Spill Container Select Appropriate Hazardous Waste Container (Chemically compatible, sealed) Assess->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Date & Quantity Container->Label Store Store in Designated Satellite Accumulation Area Label->Store ArrangeDisposal Arrange for Pickup by Licensed Waste Disposal Service Store->ArrangeDisposal End Disposal Complete ArrangeDisposal->End Evacuate Evacuate & Secure Area Spill->Evacuate Contain Contain Spill with Inert Absorbent Evacuate->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Collect->Label Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to Supervisor & EHS Decontaminate->Report

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Guide for 2-Aminobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with 2-Aminobenzo[d]thiazole-5-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from data on structurally similar compounds, including other aminobenzothiazole derivatives and nitrile-containing molecules. A thorough risk assessment should be conducted before handling this chemical.

Potential Hazards: Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It may also cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[1] A face shield should be worn when there is a risk of splashing.To protect eyes from splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) should be worn and inspected before use.[3] A laboratory coat is mandatory. For larger quantities, impervious clothing may be necessary.[1]To prevent skin contact with the chemical.
Respiratory Protection All handling should occur in a certified chemical fume hood.[3] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[4][5]To prevent inhalation of dust or vapors.

Emergency Protocols

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[4] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[4] Seek immediate medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.
Spill Ensure adequate ventilation.[4] Use personal protective equipment. Absorb the spill with inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[4]

Handling and Disposal Plan

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust or vapors.[4]

  • Wash hands thoroughly after handling.[5]

  • Keep away from heat and sources of ignition.[4]

  • Incompatible materials include acids, bases, and strong oxidizing agents.[4]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • This material should be disposed of as hazardous waste.

  • Do not allow the chemical to enter drains or waterways.[4]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Weigh/Transfer Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware and Work Surfaces handle2->clean1 Experiment Complete clean2 Segregate Waste into Labeled Hazardous Waste Container clean1->clean2 clean3 Remove and Dispose of PPE Properly clean2->clean3 end end clean3->end End of Process

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.